2-Chloro-6-(trifluoromethyl)pyrazine
Description
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Properties
IUPAC Name |
2-chloro-6-(trifluoromethyl)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClF3N2/c6-4-2-10-1-3(11-4)5(7,8)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCRFOAFODJMVOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C=N1)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60606047 | |
| Record name | 2-Chloro-6-(trifluoromethyl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60606047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61655-69-4 | |
| Record name | 2-Chloro-6-(trifluoromethyl)pyrazine | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID60606047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-6-(trifluoromethyl)pyrazine | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction to 2-Chloro-6-(trifluoromethyl)pyrazine
An In-Depth Technical Guide to 2-Chloro-6-(trifluoromethyl)pyrazine for Advanced Research
Executive Summary: This document provides a comprehensive technical overview of this compound, identified by CAS Number 61655-69-4.[1][2][3][4][5] As a key building block in modern medicinal chemistry, this fluorinated pyrazine derivative offers a unique combination of properties desirable for the development of novel therapeutics. The strategic incorporation of a trifluoromethyl group enhances metabolic stability and binding affinity, while the pyrazine core acts as a crucial pharmacophore and the chloro substituent provides a reactive handle for molecular elaboration.[6] This guide, intended for researchers, chemists, and drug development professionals, delves into the compound's physicochemical properties, provides a detailed synthetic protocol, explores its applications in drug discovery, outlines methods for its spectroscopic characterization, and establishes rigorous safety and handling procedures.
The landscape of contemporary drug discovery is increasingly reliant on the use of fluorinated heterocyclic scaffolds to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates.[6] Among these, this compound has emerged as a particularly valuable intermediate. The pyrazine ring, a nitrogen-containing heterocycle, is a common motif in biologically active molecules and approved drugs. The introduction of a trifluoromethyl (-CF3) group, one of the most important substituents in medicinal chemistry, often imparts increased lipophilicity, improved metabolic stability against oxidative degradation, and enhanced binding affinity to target proteins.[6][7] Furthermore, the chlorine atom at the 2-position serves as a versatile synthetic handle, enabling a wide range of cross-coupling reactions to build molecular complexity. This guide aims to serve as a senior-level resource, consolidating the essential technical knowledge required to effectively utilize this powerful chemical tool in a research and development setting.
Physicochemical and Computational Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application. The key properties of this compound are summarized below. The predicted high lipophilicity (LogP) and low topological polar surface area (TPSA) suggest good potential for cell membrane permeability, a critical attribute for orally bioavailable drugs.
| Property | Value | Source |
| CAS Number | 61655-69-4 | [1][2][3][4] |
| Molecular Formula | C₅H₂ClF₃N₂ | [1][2][3][4] |
| Molecular Weight | 182.53 g/mol | [1][2][3][4] |
| Appearance | Clear, colourless liquid | [2] |
| Boiling Point | 135 - 141.2 °C (Predicted) | [2][8][9] |
| Density | ~1.504 g/cm³ (Predicted) | [2][9] |
| pKa | -3.13 (Predicted) | [2][9] |
| LogP | 2.1488 (Predicted) | [1] |
| Topological Polar Surface Area (TPSA) | 25.78 Ų | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| SMILES | FC(C1=CN=CC(Cl)=N1)(F)F | [1] |
| InChIKey | ZCRFOAFODJMVOG-UHFFFAOYSA-N | [8] |
Synthesis and Mechanistic Considerations
The preparation of this compound is a critical process for its utilization. While various synthetic routes may exist, a common approach involves the transformation of a corresponding picoline precursor through chlorination and fluorination steps. A foundational synthesis was reported in the Journal of Medicinal Chemistry.[8][10]
Conceptual Synthetic Workflow
The synthesis of trifluoromethyl-heterocycles often begins with a methyl-substituted precursor. The methyl group undergoes exhaustive chlorination to a trichloromethyl group, which is then subjected to a halogen exchange (Halex) reaction to yield the desired trifluoromethyl group.
Caption: Conceptual workflow for the synthesis of this compound.
Exemplary Laboratory-Scale Synthesis Protocol
This protocol is based on established chemical transformations for producing trifluoromethyl-substituted heterocycles.[11][12]
-
Chlorination of the Methyl Group:
-
Rationale: The initial step involves converting the methyl group of a suitable picoline or pyrazine precursor into a trichloromethyl group. This is a radical substitution reaction, typically initiated by UV light or a radical initiator in the presence of a chlorinating agent like sulfuryl chloride or N-chlorosuccinimide.
-
Procedure: To a solution of the starting material (e.g., 2-chloro-6-methylpyrazine) in a suitable solvent like carbon tetrachloride, add a radical initiator (e.g., AIBN). Heat the mixture to reflux and add the chlorinating agent portion-wise while irradiating with a UV lamp. Monitor the reaction by GC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture, filter off any solids, and concentrate the filtrate under reduced pressure. The crude trichloromethyl intermediate is often used in the next step without further purification.
-
-
Halogen Exchange (Fluorination):
-
Rationale: The Swarts reaction is a classic method for converting trichloromethyl groups to trifluoromethyl groups. It employs a fluorinating agent, typically antimony trifluoride (SbF₃), often with a catalytic amount of antimony pentachloride (SbCl₅) to enhance reactivity.[11]
-
Procedure: In a flask equipped for distillation, carefully heat a mixture of antimony trifluoride and a catalytic amount of antimony pentachloride. Add the crude 2-chloro-6-(trichloromethyl)pyrazine intermediate dropwise to the heated mixture. The product, being volatile, will distill as it is formed.
-
Work-up: Collect the distillate. Wash the crude product carefully with a dilute aqueous solution of sodium carbonate to neutralize any acidic impurities, followed by water. Separate the organic layer, dry it over anhydrous magnesium sulfate, and purify by fractional distillation to yield pure this compound.
-
Applications in Drug Discovery
The title compound is not merely an inert scaffold but an active participant in shaping the biological and physical properties of a lead molecule. Its utility stems from the synergistic effects of its three key components.
-
The Trifluoromethyl Group: As a bioisostere for a methyl or ethyl group, the -CF3 moiety increases the molecule's metabolic stability by blocking sites of oxidative metabolism. Its strong electron-withdrawing nature can significantly alter the pKa of nearby functional groups, influencing binding interactions. Its lipophilicity aids in membrane permeation.[6]
-
The Pyrazine Core: This heterocycle is a privileged structure in medicinal chemistry. The two nitrogen atoms can act as hydrogen bond acceptors, crucial for anchoring a drug to its biological target. The ring is also relatively resistant to metabolic degradation.
-
The Chloro Substituent: The chlorine atom is an excellent handle for transition-metal-catalyzed cross-coupling reactions. This allows for the late-stage functionalization of the molecule, enabling the rapid synthesis of analog libraries for structure-activity relationship (SAR) studies. Common reactions include Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings.
Workflow: Molecular Elaboration via Suzuki Coupling
The following diagram illustrates how this compound can be used as a substrate in a palladium-catalyzed Suzuki coupling reaction to form a new carbon-carbon bond, a cornerstone of modern drug synthesis.
Caption: Use of the title compound in a Suzuki cross-coupling reaction.
Spectroscopic Characterization Protocol
Confirming the identity and purity of the synthesized compound is paramount. The following protocols outline standard procedures for spectroscopic analysis. The predicted data is based on the analysis of structurally similar compounds.[13]
| Predicted Spectroscopic Data | |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.6-8.8 (s, 1H), δ 8.5-8.7 (s, 1H) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 152-155 (C-Cl), δ 145-148 (q, C-CF₃), δ 142-144 (CH), δ 140-142 (CH), δ 118-122 (q, J ≈ 275 Hz, CF₃) |
| Mass Spec (EI) | m/z 182/184 ([M]⁺, 3:1 ratio), 147 ([M-Cl]⁺) |
NMR Spectroscopy Protocol
-
Objective: To determine the chemical structure and connectivity of the molecule.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Procedure:
-
Sample Preparation: Dissolve approximately 10-15 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Acquisition: Acquire a proton spectrum with a spectral width of ~16 ppm. Use a 30-degree pulse angle and a relaxation delay of 2 seconds. Accumulate a minimum of 16 scans.
-
¹³C NMR Acquisition: Acquire a carbon spectrum with a spectral width of ~240 ppm using a proton-decoupled pulse sequence. A longer relaxation delay (5-10 seconds) and a significantly larger number of scans (≥1024) are required.
-
Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase and baseline correction. Reference chemical shifts to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).
-
Safety, Handling, and Storage
This compound is a hazardous chemical and must be handled with appropriate precautions. The information below is a summary from available Safety Data Sheets (SDS).[14][15][16][17]
| Safety Information Summary | |
| Signal Word | Danger |
| GHS Hazard Statements | H301/H302: Toxic/Harmful if swallowed.[14][16] H312: Harmful in contact with skin.[14] H315: Causes skin irritation.[14][16] H319: Causes serious eye irritation.[14][16] H331: Toxic if inhaled.[14] H335: May cause respiratory irritation.[14][16] |
| GHS Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[14][16] P270: Do not eat, drink or smoke when using this product.[14][16] P280: Wear protective gloves/protective clothing/eye protection/face protection.[14][15][16] P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[14] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[14][15][16] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14][15] P405: Store locked up.[14][15][16] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle only in a well-ventilated area, preferably inside a certified chemical fume hood.
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors.
-
General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
Storage
-
Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.[15]
-
Keep the container tightly sealed under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C for long-term stability.[2][9]
-
Store in a locked cabinet or area accessible only to authorized personnel.[14][15][16]
Conclusion
This compound is a high-value chemical intermediate that embodies several key principles of modern medicinal chemistry. Its unique trifecta of a metabolically robust -CF3 group, a pharmacophoric pyrazine core, and a synthetically versatile chloro handle makes it an indispensable tool for the construction of complex and biologically active molecules. By understanding its properties, synthesis, and safe handling, researchers can fully leverage its potential to accelerate the discovery and development of next-generation pharmaceuticals.
References
- 1. chemscene.com [chemscene.com]
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- 5. This compound - Amerigo Scientific [amerigoscientific.com]
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- 7. researchgate.net [researchgate.net]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. This compound | 61655-69-4 [amp.chemicalbook.com]
- 10. This compound | 61655-69-4 [amp.chemicalbook.com]
- 11. mdpi.com [mdpi.com]
- 12. WO2015151116A2 - Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. fishersci.com [fishersci.com]
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- 17. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
physicochemical properties of 2-Chloro-6-(trifluoromethyl)pyrazine
An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-6-(trifluoromethyl)pyrazine
Abstract
This technical guide provides a comprehensive analysis of the , a key heterocyclic building block in modern medicinal chemistry and materials science. As a Senior Application Scientist, this document synthesizes predictive data with established analytical methodologies to offer field-proven insights for researchers, scientists, and drug development professionals. The guide covers the compound's chemical identity, core physical properties, detailed spectroscopic profile, and validated protocols for its characterization. The causality behind experimental choices is explained to ensure that each protocol serves as a self-validating system for empirical studies.
Chemical Identity and Molecular Structure
This compound is a substituted pyrazine ring, which is an aromatic six-membered heterocycle containing two nitrogen atoms in a 1,4-arrangement. The strategic placement of a chloro group and a trifluoromethyl group imparts unique electronic properties and reactivity, making it a valuable intermediate. The trifluoromethyl group, a well-known bioisostere for other groups, can enhance metabolic stability, binding affinity, and lipophilicity of parent molecules.[1][2]
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source(s) |
| CAS Number | 61655-69-4 | [3][4][5][6] |
| Molecular Formula | C₅H₂ClF₃N₂ | [3][4][6][7] |
| Molecular Weight | 182.53 g/mol | [3][4][6][8] |
| IUPAC Name | This compound | [7] |
| SMILES | C1(Cl)=NC(C(F)(F)F)=CN=C1 | [3][4][6][7] |
| InChI | InChI=1S/C5H2ClF3N2/c6-4-2-10-1-3(11-4)5(7,8,9)/h1-2H | [3][4][7] |
| InChIKey | ZCRFOAFODJMVOG-UHFFFAOYSA-N | [3][4][7] |
Core Physicochemical Properties
The physicochemical properties of a compound are foundational to its application, governing its solubility, reactivity, and pharmacokinetic profile. The data for this compound, largely derived from predictive models, indicates a stable, moderately lipophilic liquid under standard conditions.
Table 2: Summary of Physicochemical Properties
| Property | Value | Notes | Source(s) |
| Appearance | Clear, colourless liquid | Physical state at standard temperature and pressure. | [3][4] |
| Boiling Point | 135 °C; 141.2 ± 35.0 °C (Predicted) | The non-predicted value suggests a specific experimental data point, while the predicted value has a wide confidence interval. | [3][4][8] |
| Density | 1.504 ± 0.06 g/cm³ (Predicted) | Indicates it is significantly denser than water. | [3][4] |
| pKa | -3.13 ± 0.10 (Predicted) | The negative pKa value signifies that the pyrazine nitrogen atoms are extremely weak bases due to the strong electron-withdrawing effects of the Cl and CF₃ groups. | [3][4] |
| LogP (Octanol/Water) | 2.1488 (Predicted) | This value suggests moderate lipophilicity, indicating a preference for non-polar environments and likely solubility in organic solvents. | [6] |
| Solubility | Not specified | Expected to be soluble in common organic solvents (e.g., ethanol, DMSO, DMF) and sparingly soluble in water, consistent with its predicted LogP. | [9] |
Spectroscopic Profile for Structural Confirmation
Spectroscopic analysis is essential for verifying the identity and purity of a chemical compound. While a complete experimental dataset for this compound is not publicly available, its spectroscopic profile can be reliably predicted based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
-
¹H NMR: The molecule possesses two non-equivalent aromatic protons on the pyrazine ring. Due to the symmetrical nature of the substitution pattern, these protons are expected to appear as sharp singlets or as an AX system of two doublets with a small coupling constant. Their chemical shifts will be significantly downfield (δ 8.5-9.0 ppm) due to the deshielding effects of the electronegative nitrogen atoms and the substituents.
-
¹³C NMR: Four distinct carbon signals are expected: two for the protonated pyrazine carbons, one for the carbon bearing the chlorine atom, one for the carbon attached to the trifluoromethyl group, and one for the trifluoromethyl carbon itself. The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR: This is a crucial technique for fluorine-containing compounds. A single, sharp signal (a singlet) is expected for the three equivalent fluorine atoms of the trifluoromethyl group, likely in the range of δ -60 to -70 ppm relative to a CFCl₃ standard.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, the electron ionization (EI) mass spectrum would be expected to show:
-
Molecular Ion (M⁺): A prominent molecular ion peak cluster at m/z 182 and 184.[7] The characteristic ~3:1 isotopic abundance ratio of ³⁵Cl and ³⁷Cl is a definitive signature for a monochlorinated compound.
-
Fragmentation: Common fragmentation pathways would include the loss of a chlorine atom ([M-Cl]⁺) or the trifluoromethyl group ([M-CF₃]⁺), leading to significant fragment ions.
Table 3: Predicted Mass Spectrometry Data
| Ion Adduct | Predicted m/z | Source |
| [M]⁺ | 181.98531 | [7] |
| [M+H]⁺ | 182.99314 | [7] |
| [M+Na]⁺ | 204.97508 | [7] |
| [M-H]⁻ | 180.97858 | [7] |
Analytical and Characterization Protocols
To ensure the identity, purity, and quality of this compound in a research setting, a systematic workflow involving chromatographic and spectroscopic techniques is essential.
Caption: General workflow for the characterization of this compound.
Protocol 4.1: Purity and Identity Verification by GC-MS
Expertise & Causality: Gas Chromatography (GC) is the ideal method for separating volatile and thermally stable compounds like this compound. Coupling it with a Mass Spectrometry (MS) detector allows for simultaneous purity assessment (from the chromatogram) and identity confirmation (from the mass spectrum).
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.
-
Instrumentation: Use a GC system equipped with a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) and a mass selective detector.
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 20 °C/min.
-
Carrier Gas: Helium, with a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
-
-
Data Analysis:
-
The purity is determined by integrating the peak area of the main component in the total ion chromatogram (TIC).
-
Confirm the identity by matching the mass spectrum of the peak with the expected molecular ion (m/z 182/184) and fragmentation pattern.
-
Protocol 4.2: Definitive Structural Elucidation by NMR Spectroscopy
Expertise & Causality: Multi-nuclear NMR spectroscopy provides unambiguous proof of a molecule's covalent structure. Deuterated chloroform (CDCl₃) is a standard solvent choice as it dissolves a wide range of organic compounds and its residual proton signal does not typically interfere with the aromatic region where the compound's signals are expected.
Methodology:
-
Sample Preparation: Dissolve approximately 10-15 mg of the compound in 0.7 mL of CDCl₃.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum on a 400 MHz (or higher) spectrometer.
-
Observe the aromatic region (δ 8.0-9.5 ppm) to identify the two pyrazine protons.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled fluorine spectrum.
-
This provides a simple and clear confirmation of the CF₃ group's presence and electronic environment.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum. This may require a longer acquisition time due to the lower natural abundance of the ¹³C isotope.
-
Caption: A logical flow for confirming the structure using multi-nuclear NMR data.
Safety, Handling, and Storage
Trustworthiness: Adherence to proper safety protocols is non-negotiable. The information provided is synthesized from authoritative Safety Data Sheets (SDS).
-
Hazard Identification: this compound is classified as an irritant.[5]
-
Precautions for Safe Handling:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.[5]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[5]
-
Avoid breathing fumes, vapors, or mist.[5]
-
Wash hands thoroughly after handling.[5]
-
-
Conditions for Safe Storage:
Conclusion
This compound is a valuable chemical intermediate with well-defined, albeit largely predicted, physicochemical properties. It is a dense, colorless liquid with moderate lipophilicity and extremely low basicity. Its identity and purity can be rigorously confirmed using standard analytical techniques such as GC-MS and multi-nuclear NMR spectroscopy. Strict adherence to safety and handling protocols is mandatory when working with this compound. This guide provides the foundational knowledge and practical methodologies required for its effective and safe use in a research and development setting.
References
- 1. 2-Fluoro-6-(trifluoromethyl)pyridine - Huimeng Bio-tech [huimengchem.cn]
- 2. Page loading... [guidechem.com]
- 3. This compound CAS#: 61655-69-4 [m.chemicalbook.com]
- 4. This compound | 61655-69-4 [amp.chemicalbook.com]
- 5. aksci.com [aksci.com]
- 6. chemscene.com [chemscene.com]
- 7. PubChemLite - this compound (C5H2ClF3N2) [pubchemlite.lcsb.uni.lu]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Comprehensive Technical Guide to the Synthesis of 2-Chloro-6-(trifluoromethyl)pyrazine
Introduction
In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. The trifluoromethyl (CF3) group, in particular, is highly prized for its ability to modulate key physicochemical properties. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a compound's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2] When this powerful functional group is appended to a pyrazine ring—a privileged heterocyclic motif found in numerous bioactive compounds—the resulting molecule becomes a highly valuable intermediate for further synthetic exploration.
2-Chloro-6-(trifluoromethyl)pyrazine, with the chemical formula C5H2ClF3N2, is one such critical building block.[3][4] Its unique substitution pattern, featuring a reactive chlorine atom for subsequent cross-coupling reactions and the stabilizing trifluoromethyl group, makes it an attractive precursor for creating diverse libraries of novel compounds. This guide provides an in-depth analysis of the principal synthetic pathways to this target molecule, grounded in established chemical literature and field-proven methodologies. We will explore the causality behind experimental choices, present detailed protocols, and offer insights to guide researchers in its effective preparation.
Core Synthetic Strategies
The synthesis of this compound can be approached from several distinct strategic directions. The most viable routes typically involve either the late-stage introduction of the chlorine atom onto a pre-formed trifluoromethylpyrazine core or the modification of a functional group on a chloropyrazine scaffold. Below, we dissect the most logical and scientifically sound pathways.
Pathway 1: Chlorination of a Hydroxypyrazine Precursor
This is arguably the most direct and widely employed strategy for converting hydroxylated N-heterocycles into their chloro-derivatives. The pathway commences with 2-Hydroxy-6-(trifluoromethyl)pyrazine, which serves as a readily accessible starting material. The core of this method is the deoxychlorination of the pyrazin-2-ol tautomer.
Causality and Mechanistic Insight: The C-O bond in hydroxypyrazines (or their tautomeric pyrazinone form) is strong and unreactive. To facilitate its replacement by a chlorine atom, the hydroxyl group must first be converted into a better leaving group. Phosphorus oxychloride (POCl3) is the reagent of choice for this transformation. The reaction proceeds via the initial phosphorylation of the hydroxyl group, forming a highly reactive phosphoroester intermediate. This intermediate is then susceptible to nucleophilic attack by a chloride ion (from POCl3 or an added chloride source), leading to the displacement of the phosphate group and formation of the desired 2-chloropyrazine. The use of a base, such as pyridine or N,N-dimethylaniline, is often employed to neutralize the HCl generated during the reaction, preventing unwanted side reactions.[5]
Caption: Workflow for Pathway 1.
Experimental Considerations: This method is robust and suitable for large-scale preparations.[5] The reaction is typically performed neat using an excess of POCl3 or in a high-boiling solvent. The primary challenge lies in the handling of phosphorus oxychloride, which is highly corrosive and moisture-sensitive. The work-up procedure requires careful quenching of the excess reagent with ice water, followed by neutralization and extraction.
Pathway 2: Sandmeyer Reaction from a Pyrazinamine Precursor
The Sandmeyer reaction is a classic and powerful method for converting an aromatic or heteroaromatic amine into a halide via its diazonium salt.[6][7] This pathway would begin with 2-Amino-6-(trifluoromethyl)pyrazine.
Causality and Mechanistic Insight: The synthesis involves two critical steps:
-
Diazotization: The primary amino group is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like HCl or H2SO4) at low temperatures (0-5 °C) to form a diazonium salt intermediate.
-
Displacement: The diazonium group (-N2+) is an excellent leaving group (dinitrogen gas). In the presence of a copper(I) salt, such as copper(I) chloride (CuCl), a single-electron transfer (SET) from Cu(I) to the diazonium salt occurs. This generates an aryl radical and N2 gas. The aryl radical then abstracts a chlorine atom from the resulting Cu(II)Cl2 species to form the final product and regenerate the Cu(I) catalyst. This radical-nucleophilic aromatic substitution mechanism is a hallmark of the Sandmeyer reaction.[6]
Caption: Workflow for Pathway 2.
Experimental Considerations: The primary challenge in this pathway is the stability of the heteroaromatic diazonium salt. These intermediates can be explosive, especially if isolated. Therefore, the reaction is almost always performed as a one-pot or two-step procedure where the diazonium salt is generated and immediately consumed. Precise temperature control during diazotization is critical to prevent decomposition and side reactions.
Pathway 3: Halogen Exchange (HALEX) Reaction
A third, industrially relevant pathway involves a halogen exchange (HALEX) reaction, starting from a more readily available dihalopyrazine, such as 2,6-dichloropyrazine. This strategy would involve a nucleophilic aromatic substitution to introduce the trifluoromethyl group. However, direct trifluoromethylation is complex. A more common industrial approach for analogous pyridine compounds is to first perform a photochlorination of a methyl group to a trichloromethyl group, followed by a fluorine/chlorine exchange.[8][9]
Causality and Mechanistic Insight:
-
Chlorination: Starting with 2-chloro-6-methylpyrazine, free-radical chlorination of the methyl group would yield 2-chloro-6-(trichloromethyl)pyrazine.
-
Fluorination: The trichloromethyl group is then converted to the trifluoromethyl group using a fluorinating agent. Anhydrous hydrogen fluoride (HF) is common, often with a catalyst like antimony pentachloride (SbCl5), which facilitates the halogen exchange.[8][10]
This route is less direct for laboratory synthesis due to the specialized equipment required for handling anhydrous HF and performing photochemical reactions, but it is a proven method for large-scale production of trifluoromethyl-substituted heterocycles.[9]
Data Summary of Synthetic Pathways
| Pathway | Starting Material | Key Reagents | Key Intermediate(s) | Pros | Cons/Challenges |
| 1. Deoxychlorination | 2-Hydroxy-6-(trifluoromethyl)pyrazine | POCl3, Pyridine (optional) | Phosphoroester | High yield, direct, scalable.[5] | Harsh reagents (POCl3), vigorous work-up. |
| 2. Sandmeyer Reaction | 2-Amino-6-(trifluoromethyl)pyrazine | NaNO2, HCl, CuCl | Diazonium Salt | Wide functional group tolerance.[11] | Potentially unstable/explosive intermediate, requires strict temperature control. |
| 3. Halex Reaction | 2-Chloro-6-methylpyrazine | Cl2 (UV light), then HF/SbCl5 | 2-Chloro-6-(trichloromethyl)pyrazine | Cost-effective for industrial scale.[8][9] | Requires specialized equipment, hazardous reagents (HF, Cl2). |
Detailed Experimental Protocol: Pathway 1
This protocol is adapted from established procedures for the chlorination of hydroxy-N-heterocycles.[5]
Objective: To synthesize this compound from 2-Hydroxy-6-(trifluoromethyl)pyrazine.
Materials:
-
2-Hydroxy-6-(trifluoromethyl)pyrazine (1.0 eq)
-
Phosphorus oxychloride (POCl3) (3.0-5.0 eq)
-
N,N-Dimethylformamide (DMF) (catalytic amount, optional)
-
Dichloromethane (DCM) for extraction
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Crushed ice
Equipment:
-
Round-bottom flask with reflux condenser and gas outlet/scrubber
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a fume hood, charge a dry round-bottom flask with 2-Hydroxy-6-(trifluoromethyl)pyrazine (1.0 eq). Carefully add phosphorus oxychloride (3.0 eq) via syringe. A catalytic amount of DMF can be added to facilitate the reaction.
-
Heating: Equip the flask with a reflux condenser connected to a gas scrubber (containing NaOH solution to trap HCl fumes). Heat the reaction mixture to reflux (approx. 105-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours.
-
Work-up - Quenching: Once the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare a slurry of crushed ice. Slowly and cautiously , pour the reaction mixture onto the ice with stirring. This step is highly exothermic and will release HCl gas; ensure adequate ventilation and perform this step slowly to control the quench.
-
Neutralization: Once the quench is complete, slowly add saturated NaHCO3 solution to the mixture until the pH is neutral to slightly basic (pH 7-8).
-
Extraction: Transfer the neutralized aqueous mixture to a separatory funnel. Extract the product with dichloromethane (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous MgSO4 or Na2SO4. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by vacuum distillation[3] or column chromatography on silica gel to yield pure this compound as a clear liquid.
Conclusion
The synthesis of this compound is achievable through several well-established synthetic routes. For laboratory-scale synthesis, the deoxychlorination of 2-Hydroxy-6-(trifluoromethyl)pyrazine using phosphorus oxychloride (Pathway 1) represents the most direct, reliable, and high-yielding approach. For explorations requiring different starting materials, the Sandmeyer reaction (Pathway 2) offers a viable alternative, provided that appropriate safety measures are taken to handle the diazonium intermediate. While the halogen exchange pathway (Pathway 3) is less practical for academic or small-scale research, it highlights a potential route for cost-effective industrial production. The choice of synthetic pathway will ultimately depend on the availability of starting materials, the required scale of the synthesis, and the technical capabilities of the laboratory.
References
- 1. nbinno.com [nbinno.com]
- 2. ruhr-uni-bochum.de [ruhr-uni-bochum.de]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. This compound CAS#: 61655-69-4 [m.chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Page loading... [wap.guidechem.com]
- 9. WO2015151116A2 - Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds - Google Patents [patents.google.com]
- 10. Trifluoromethoxypyrazines: Preparation and Properties [mdpi.com]
- 11. Sandmeyer Trifluoromethylation [organic-chemistry.org]
A Senior Application Scientist's Guide to the Spectroscopic Profile of 2-Chloro-6-(trifluoromethyl)pyrazine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the core spectroscopic data for 2-Chloro-6-(trifluoromethyl)pyrazine (CAS No. 61655-69-4), a key heterocyclic building block in medicinal chemistry and materials science.[1][2] By integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F), this document serves as an authoritative reference for the unambiguous identification and characterization of this compound. The causality behind spectral features is explained, providing field-proven insights into structural confirmation. Standardized experimental protocols are detailed to ensure data reproducibility and integrity.
Introduction and Molecular Overview
This compound is a substituted pyrazine derivative featuring two key functional groups that dictate its reactivity and spectral properties: an electron-withdrawing trifluoromethyl (-CF₃) group and a chloro (-Cl) substituent. Its molecular formula is C₅H₂ClF₃N₂ with a molecular weight of 182.53 g/mol .[1][3] The precise characterization of this molecule is paramount for its application in drug discovery and organic synthesis, as impurities or isomeric misidentification can have profound consequences on experimental outcomes. This guide establishes a baseline spectroscopic profile to ensure analytical certainty.
Molecular Structure:
-
Chemical Name: this compound
-
SMILES: FC(F)(F)C1=CN=CC(=N1)Cl[3]
Mass Spectrometry (MS) Analysis: Elucidating Molecular Weight and Fragmentation
Mass spectrometry is a destructive analytical technique that provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. For this compound, electron ionization (EI) is a standard method for generating a reproducible mass spectrum.
Core Insight: The most critical diagnostic feature in the mass spectrum is the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as two peaks ([M]⁺ and [M+2]⁺) with a characteristic intensity ratio of approximately 3:1. This signature is a self-validating feature for the presence of a single chlorine atom.
Predicted Fragmentation Pathway: The primary fragmentation events under EI conditions are predictable based on the weakest bonds and the stability of the resulting fragments. The loss of a chlorine atom or the trifluoromethyl group are expected to be prominent fragmentation pathways.
Caption: Predicted EI-MS fragmentation of this compound.
Summary of Key Mass Spectrometry Data:
| Ion | Predicted m/z | Causality & Notes |
|---|---|---|
| [M]⁺ | 182 / 184 | Molecular ion peak. The 3:1 isotopic pattern for ³⁵Cl/³⁷Cl provides definitive evidence of one chlorine atom. |
| [M-Cl]⁺ | 147 | Represents the loss of the chlorine radical from the molecular ion. |
| [M-CF₃]⁺ | 113 / 115 | Corresponds to the loss of the trifluoromethyl radical, a common fragmentation for -CF₃ substituted aromatics. The 3:1 isotopic pattern is retained. |
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation corresponding to specific vibrational modes. The spectrum of this compound is characterized by vibrations from the pyrazine ring and the C-F bonds of the trifluoromethyl group.
Core Insight: The most prominent features in the IR spectrum will be the strong absorption bands associated with the C-F stretching vibrations of the -CF₃ group, typically found in the 1100-1350 cm⁻¹ region. The aromatic C-H and C=N stretching vibrations of the pyrazine ring provide additional confirmatory signals.
Summary of Key IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
|---|---|---|
| ~3050-3150 | Weak-Medium | Aromatic C-H Stretch (pyrazine ring protons) |
| ~1550-1600 | Medium | Aromatic C=N and C=C Ring Stretching |
| ~1350-1450 | Medium | Aromatic Ring Skeletal Vibrations |
| ~1100-1350 | Strong | C-F Stretching (asymmetric and symmetric) of -CF₃ group |
| ~700-800 | Strong | C-Cl Stretch |
Note: These are predicted ranges based on characteristic frequencies for pyrazine and trifluoromethyl-substituted aromatic compounds.[5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the most powerful tool for elucidating the precise atom-by-atom connectivity of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments provide a complete and self-validating picture of the molecular structure.
¹H NMR Spectroscopy
Core Insight: The molecule possesses a plane of symmetry, rendering the two protons on the pyrazine ring chemically equivalent in some respects, but their relationship to the different substituents makes them distinct. Due to the absence of adjacent protons, they are expected to appear as sharp singlets. Their downfield chemical shift is indicative of their location on an electron-deficient aromatic ring.
Predicted ¹H NMR Data (CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~8.8 - 9.1 | Singlet | 1H | Pyrazine H |
| ~8.8 - 9.1 | Singlet | 1H | Pyrazine H |
Note: The two protons, while structurally distinct, may have very similar chemical shifts, potentially appearing as a single signal depending on the spectrometer's resolution.
¹³C NMR Spectroscopy
Core Insight: The ¹³C NMR spectrum will show distinct signals for each of the five carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will exhibit a characteristic quartet splitting pattern due to coupling with the three fluorine atoms (¹JCF). The chemical shifts are influenced by the electronegativity of the attached atoms (N, Cl, F).
Predicted ¹³C NMR Data (CDCl₃, 101 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|
| ~152 (q, J ≈ 35 Hz) | Quartet | C-CF₃ |
| ~121 (q, J ≈ 276 Hz) | Quartet | -CF₃ |
| ~130 - 150 | Singlet | Aromatic CH |
| ~130 - 150 | Singlet | Aromatic CH |
| ~150 - 160 | Singlet | C-Cl |
Note: The large coupling constant (J ≈ 276 Hz) is characteristic of a one-bond C-F coupling in a -CF₃ group. The smaller quartet splitting (J ≈ 35 Hz) is for the carbon atom attached to the -CF₃ group.
¹⁹F NMR Spectroscopy
Core Insight: ¹⁹F NMR is highly specific for fluorine-containing compounds. Since the three fluorine atoms of the trifluoromethyl group are chemically equivalent, they will give rise to a single, sharp signal. Its chemical shift is a key identifier.
Predicted ¹⁹F NMR Data (CDCl₃, 376 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|
| ~ -68 to -72 | Singlet | -CF₃ |
Note: ¹⁹F NMR chemical shifts are typically referenced to CFCl₃. The observed range is characteristic for a -CF₃ group attached to an aromatic ring.[7][8][9]
Standardized Experimental Protocols
To ensure the generation of high-quality, reproducible data, the following protocols must be considered as a self-validating system.
NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.
-
Instrument Calibration: Before analysis, ensure the NMR spectrometer is properly shimmed and calibrated according to the manufacturer's standard operating procedures.
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A 30-degree pulse angle with a relaxation delay of 2 seconds is recommended. A minimum of 16 scans should be co-added to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: Utilize a proton-decoupled pulse program (e.g., zgpg30). A spectral width of ~240 ppm is appropriate. To achieve a good signal-to-noise ratio, several hundred to a few thousand scans may be necessary depending on the sample concentration and instrument sensitivity.
-
¹⁹F NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment with proton decoupling. Reference the spectrum relative to an appropriate standard, such as CFCl₃.
Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Separation: Inject 1 µL of the solution onto a gas chromatograph equipped with a standard non-polar column (e.g., DB-5ms). Use a temperature program that ensures the elution of the compound as a sharp, symmetrical peak.
-
MS Ionization & Detection: Use a standard electron ionization (EI) source operating at 70 eV. Scan a mass range from m/z 40 to 300 to ensure detection of the molecular ion and key fragments.
Infrared Spectroscopy (ATR-FTIR)
-
Background Collection: Before analyzing the sample, record a background spectrum of the clean attenuated total reflectance (ATR) crystal. This is critical for data integrity.
-
Sample Analysis: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring good contact.
-
Spectrum Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. Process the data to display in absorbance mode.
Integrated Spectral Analysis Workflow
A logical workflow ensures that each piece of data validates the others, leading to an unambiguous structural confirmation.
Caption: Integrated workflow for spectroscopic confirmation.
Conclusion
The collective data from MS, IR, and multi-nuclear NMR provides an unambiguous and robust analytical profile for this compound. The characteristic chlorine isotope pattern in the mass spectrum, the strong C-F vibrations in the infrared spectrum, and the unique chemical shifts and coupling patterns in the ¹H, ¹³C, and ¹⁹F NMR spectra serve as mutually reinforcing data points. This guide provides the necessary reference data and procedural framework for researchers to confidently identify and utilize this important chemical entity in their work, ensuring both scientific integrity and experimental reproducibility.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound - Chemical Intermediate - PRODUCT - CHEMFISH TOKYO CO.,LTD - CHEMFISH TOKYO CO.,LTD [en.chemfish.co.jp]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. This compound CAS#: 61655-69-4 [m.chemicalbook.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. colorado.edu [colorado.edu]
- 8. biophysics.org [biophysics.org]
- 9. 19F [nmr.chem.ucsb.edu]
Introduction: The Strategic Importance of a Privileged Scaffold
An In-depth Technical Guide to the Molecular Structure of 2-Chloro-6-(trifluoromethyl)pyrazine
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, heterocyclic compounds form the bedrock of countless therapeutic agents. Among these, the pyrazine core is a recurring motif, valued for its unique electronic properties and ability to engage in specific biological interactions. The strategic functionalization of this ring system allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile.
This compound is a prime example of such a strategically designed building block. The incorporation of a trifluoromethyl (-CF₃) group is a well-established strategy to enhance metabolic stability, increase lipophilicity, and improve binding affinity to target proteins.[1][2] Concurrently, the chlorine atom at the 2-position is not merely a substituent; it is a versatile synthetic handle, enabling a wide array of cross-coupling reactions for the construction of more complex molecular architectures.[3] Pyrazine-containing molecules have found application as essential medicines, including treatments for cancer and infectious diseases.[3]
This guide provides a comprehensive, in-depth analysis of the molecular structure of this compound. As a senior application scientist, the following narrative moves beyond a simple recitation of data, focusing instead on the synergistic application of modern analytical techniques to achieve unambiguous structural elucidation. We will explore the causality behind experimental choices and present the protocols as self-validating systems, ensuring scientific integrity and trustworthiness for professionals in the field.
Section 1: Molecular Identity and Physicochemical Characteristics
Before delving into complex structural analysis, establishing the fundamental identity of the compound is paramount. This compound is a distinct chemical entity with a specific set of properties that dictate its handling, reactivity, and analytical behavior.
The molecule consists of a central pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. This ring is substituted with a chlorine atom at position 2 and a trifluoromethyl group at position 6.
| Identifier | Value | Source |
| Molecular Formula | C₅H₂ClF₃N₂ | [4][5][6][7] |
| Molecular Weight | 182.53 g/mol | [5][6][7] |
| CAS Number | 61655-69-4 | [6][7][8][9] |
| Appearance | Clear, colorless liquid | [6][10] |
| Boiling Point | ~141 °C (Predicted) | [6][10] |
| Density | ~1.504 g/cm³ (Predicted) | [6][10] |
| pKa (Predicted) | -3.13 | [6][10] |
| Storage Conditions | 2-8°C under inert gas | [6][10] |
Section 2: The Integrated Workflow for Structural Elucidation
Confirming the molecular structure of a compound like this compound is not a single-step process. It requires a logical, multi-faceted approach where different analytical techniques provide complementary pieces of evidence. Spectroscopic methods first probe the electronic environment and connectivity of the atoms, which is then definitively confirmed by crystallographic analysis. This integrated workflow ensures a high degree of confidence in the final structural assignment.
Caption: Integrated workflow for structural characterization.
Section 3: Spectroscopic Characterization
Spectroscopy is the cornerstone of molecular structure determination in solution. Each technique provides a unique window into the molecule's composition and atomic arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential. The pyrazine ring's two nitrogen atoms, along with the potent electron-withdrawing effects of the chloro and trifluoromethyl groups, create a highly deshielded aromatic system. This results in the two aromatic protons appearing far downfield in the ¹H NMR spectrum. Similarly, the ¹³C signals are influenced by these substituents. ¹⁹F NMR is crucial for confirming the presence and electronic environment of the -CF₃ group, typically showing a sharp singlet.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 10-15 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.[11]
-
¹H NMR Acquisition: On a 400 MHz (or higher) spectrometer, acquire a proton spectrum. Key parameters include a 30° pulse angle and a relaxation delay of 2 seconds. A minimum of 16 scans are accumulated to ensure a high signal-to-noise ratio.[11]
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A spectral width of ~220 ppm is used. Due to the lower natural abundance of ¹³C, several hundred to a few thousand scans may be required.
-
¹⁹F NMR Acquisition: Acquire a fluorine spectrum. This typically requires a dedicated probe or tuning of a broadband probe. A simple pulse-acquire sequence is usually sufficient.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Calibrate the ¹H and ¹³C spectra using the residual solvent signal of CDCl₃ (δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).
Predicted NMR Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H | 8.6 - 8.9 | Singlet (or narrow doublet) | Two distinct signals are expected for the two non-equivalent aromatic protons. Their exact shift is highly dependent on the deshielding effects of the adjacent N, Cl, and CF₃ groups. |
| ¹³C | 150 - 158 (C-Cl) | Singlet | The carbon atom attached to chlorine is expected to be significantly downfield. |
| 145 - 155 (C-CF₃) | Quartet (due to ¹JCF) | The carbon of the CF₃ group will be split into a quartet by the three fluorine atoms. The C-CF₃ bond in the ring will also show coupling. | |
| 140 - 148 | Singlet | The two CH carbons in the pyrazine ring. | |
| ~120 (CF₃) | Quartet (¹JCF ≈ 275 Hz) | The carbon of the trifluoromethyl group itself exhibits a large one-bond coupling constant with fluorine.[12] | |
| ¹⁹F | -65 to -75 | Singlet | The three fluorine atoms are equivalent and will appear as a single sharp peak.[12] |
Trustworthiness: While 1D NMR provides foundational data, its interpretation can be ambiguous. To build a self-validating system, 2D NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation) are employed. An HMBC experiment would show correlations between the aromatic protons and the various carbon atoms, including the quaternary carbons bonded to Cl and CF₃, providing irrefutable proof of the substituent positions and overall molecular connectivity.
Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry provides two critical pieces of information: the precise molecular weight and a fragmentation pattern that acts as a molecular fingerprint. For this compound, Electron Ionization (EI) is a suitable technique. The most telling feature in the mass spectrum of a monochlorinated compound is the isotopic signature of chlorine. Natural chlorine exists as two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), resulting in a characteristic 3:1 ratio for the molecular ion peak ([M]⁺) and any chlorine-containing fragment peaks.[11]
Experimental Protocol: EI-MS Analysis
-
Instrumentation: Utilize a mass spectrometer equipped with an electron ionization (EI) source, typically coupled with a gas chromatograph (GC-MS) for sample introduction.[11]
-
Sample Introduction: Inject a dilute solution of the compound into the GC. The GC will separate the compound from any impurities before it enters the MS source.
-
Ionization: Bombard the gaseous sample with a high-energy electron beam (standardized at 70 eV). This will dislodge an electron, forming a radical cation ([M]•⁺), and induce fragmentation.[11]
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) analyzer.
-
Data Analysis: Analyze the resulting mass spectrum, identifying the molecular ion peaks and key fragment ions. Pay close attention to the isotopic patterns.
Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Notes |
| [M]⁺ | 182 / 184 | Molecular ion peak exhibiting the characteristic ~3:1 isotopic pattern for one chlorine atom.[11] |
| [M-Cl]⁺ | 147 | Loss of the chlorine atom. This fragment will not have the isotopic pattern. |
| [M-CF₃]⁺ | 113 / 115 | Loss of the trifluoromethyl group. This fragment will retain the chlorine isotopic pattern. |
Section 4: Definitive 3D Structure via Single-Crystal X-Ray Diffraction
Expertise & Experience: While spectroscopic methods provide powerful evidence for molecular connectivity, only single-crystal X-ray diffraction can reveal the exact three-dimensional arrangement of atoms in the solid state. This technique is the undisputed gold standard for structural determination, providing precise measurements of bond lengths, bond angles, and torsional angles.[13][14] Furthermore, it elucidates how molecules pack together in a crystal lattice, revealing important intermolecular interactions like π-π stacking, which can be crucial in the context of drug-receptor binding.[15]
Experimental Workflow: X-Ray Crystallography
Caption: General workflow for X-ray crystallography.
-
Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., hexane/ethyl acetate).
-
Data Collection: A selected crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.[13]
-
Structure Solution and Refinement: The collected diffraction data is used to solve the "phase problem" and generate an initial electron density map. This map is used to build an atomic model of the molecule, which is then refined against the experimental data to yield the final, highly accurate structure.[16]
Hypothetical Crystallographic Data Summary
| Parameter | Expected Value | Significance |
| Crystal System | Monoclinic or Orthorhombic | Describes the basic shape of the unit cell. |
| Space Group | e.g., P2₁/c | Defines the symmetry elements within the crystal. |
| C-Cl Bond Length | ~1.74 Å | Standard length for an sp² carbon-chlorine bond. |
| C-CF₃ Bond Length | ~1.51 Å | Typical length for a bond between an aromatic carbon and a CF₃ group. |
| Pyrazine Ring | Nearly Planar | Confirms the aromatic nature of the heterocyclic core. |
Section 5: Context in Synthesis and Application
Understanding the structure of this compound is intrinsically linked to its role as a synthetic intermediate. Its synthesis often involves multi-step sequences to correctly install the functional groups on the pyrazine core.[17]
Caption: A conceptual synthetic pathway.
In drug discovery, the chlorine atom is a key point for diversification. It readily participates in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the attachment of a vast array of other molecular fragments. This enables the rapid generation of libraries of novel compounds for biological screening, accelerating the discovery of new therapeutic leads. The robust and stable nature of the trifluoromethyl-substituted pyrazine core makes it an ideal scaffold to carry these modifications forward.[1][2]
Conclusion
The molecular structure of this compound has been comprehensively defined through a synergistic combination of advanced analytical techniques. NMR spectroscopy elucidates the atomic connectivity and electronic environment in solution, mass spectrometry confirms the elemental composition and provides a fragmentation fingerprint, and single-crystal X-ray diffraction delivers an unambiguous three-dimensional structure in the solid state. Each method validates the others, providing the high level of certainty required by drug development professionals. As a privileged scaffold, the precise understanding of its structure is fundamental to its strategic application as a versatile building block in the synthesis of next-generation pharmaceuticals.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. PubChemLite - this compound (C5H2ClF3N2) [pubchemlite.lcsb.uni.lu]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. This compound CAS#: 61655-69-4 [m.chemicalbook.com]
- 7. chemscene.com [chemscene.com]
- 8. This compound - Amerigo Scientific [amerigoscientific.com]
- 9. 61655-69-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 10. This compound | 61655-69-4 [amp.chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. rsc.org [rsc.org]
- 13. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4’,3’:2,3]pyridazino[4,5-b]indole and Its Precursor [mdpi.com]
- 17. Trifluoromethoxypyrazines: Preparation and Properties [mdpi.com]
An In-depth Technical Guide to Electrophilic Substitution on Trifluoromethylated Pyrazines
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrazine scaffolds are integral to numerous pharmaceuticals and functional materials, prized for their unique electronic properties and biological activity.[1][2] The introduction of a trifluoromethyl (CF3) group, a potent electron-withdrawing substituent, profoundly alters the reactivity of the pyrazine ring, presenting both significant challenges and unique opportunities for synthetic chemists. This guide provides a comprehensive technical overview of electrophilic substitution reactions on trifluoromethylated pyrazines. We will delve into the fundamental principles governing the reactivity of this electron-deficient heterocyclic system, explore established and emerging methodologies for functionalization, and offer field-proven insights into overcoming the synthetic hurdles associated with these transformations. Detailed experimental protocols, mechanistic discussions, and data-driven analyses are presented to empower researchers in the rational design and execution of synthetic strategies targeting this important class of molecules.
Introduction: The Challenge of Electrophilic Substitution on Pyrazines
The pyrazine ring, a six-membered heteroaromatic compound with two nitrogen atoms at the 1 and 4 positions, is inherently electron-deficient.[1] This characteristic is a consequence of the electronegative nitrogen atoms, which exert a significant inductive electron-withdrawing effect, reducing the electron density of the aromatic π-system.[3] As a result, the pyrazine ring is substantially less reactive towards electrophilic aromatic substitution (SEAr) than benzene and even pyridine.[1][4] In acidic media, typically required for SEAr reactions, the basic nitrogen atoms are protonated, further deactivating the ring and making electrophilic attack exceedingly difficult.[4]
Successful electrophilic substitutions on the parent pyrazine ring often necessitate the presence of activating, electron-donating groups or the use of pyrazine N-oxides to enhance the ring's nucleophilicity.[4]
The Profound Influence of the Trifluoromethyl Group
The trifluoromethyl (CF3) group is one of the most powerful electron-withdrawing groups in organic chemistry.[5] Its strong inductive effect (-I) arises from the high electronegativity of the three fluorine atoms.[6][7] When appended to a pyrazine ring, the CF3 group exacerbates the already electron-deficient nature of the heterocycle, rendering it highly deactivated towards electrophilic attack.[8][9]
This deactivating effect is a critical consideration for synthetic planning. Traditional SEAr conditions that are effective for other aromatic systems often fail or provide negligible yields with trifluoromethylated pyrazines. Consequently, more forcing conditions or alternative synthetic strategies are typically required.
Directing Effects of the Trifluoromethyl Group
In classical electrophilic aromatic substitution on benzene derivatives, the trifluoromethyl group is a meta-director.[6][7] This is because the strong electron-withdrawing nature of the CF3 group destabilizes the Wheland intermediate (the arenium ion) when the electrophile attacks the ortho or para positions, where a positive charge would be placed on the carbon atom bearing the CF3 group.[6] Attack at the meta position avoids this unfavorable placement of the positive charge, making it the preferred pathway.[6][7] While the principles are similar for heterocyclic systems, the inherent reactivity of the pyrazine ring positions and the influence of the ring nitrogens add layers of complexity to predicting regioselectivity.
Halogenation of Trifluoromethylated Pyrazines
Direct halogenation is a fundamental transformation for introducing synthetically versatile handles onto aromatic rings. However, due to the severe deactivation of the pyrazine core by the CF3 group, these reactions often require harsh conditions.
Chlorination and Bromination
Direct chlorination and bromination of trifluoromethylpyrazines typically demand high temperatures and are often conducted in the gas phase or in solution with elemental chlorine or bromine.[4] These reactions can be difficult to control and may lead to mixtures of mono- and poly-halogenated products.[4]
Conceptual Workflow for High-Temperature Halogenation:
Caption: High-temperature halogenation of trifluoromethylpyrazines.
A key consideration in these reactions is the potential for radical pathways to compete with or dominate electrophilic substitution, especially at elevated temperatures. The choice of solvent and reaction time can be critical in influencing the product distribution.
Table 1: Representative Halogenation Reactions on Pyrazine Systems
| Substrate | Reagent | Conditions | Product(s) | Yield | Reference |
| Pyrazine | Cl2 | Gas Phase, High Temp. | Mono- and poly-chloropyrazines | Mixture | [4] |
| Alkylpyrazines | Br2 | High Temp. | Mono-brominated products | Moderate | [4] |
Note: Specific examples for trifluoromethylated pyrazines are scarce in the general literature, highlighting the difficulty of these transformations. The data for parent pyrazines is provided for context.
Nitration of Trifluoromethylated Pyrazines
Nitration is a cornerstone of electrophilic aromatic substitution, providing access to nitro-functionalized compounds that are precursors to amines and other valuable derivatives. The nitration of a highly deactivated ring like trifluoromethylpyrazine is a formidable synthetic challenge.
The Challenge of "Mixed Acid" and Alternative Nitrating Agents
The classical nitrating agent, a mixture of concentrated nitric acid and sulfuric acid ("mixed acid"), is often ineffective for severely deactivated substrates.[10][11] The strong acidity of this system leads to extensive protonation of the pyrazine nitrogens, further diminishing the ring's nucleophilicity.[4]
To circumvent this, more potent nitrating agents are required. These reagents generate a higher concentration of the active electrophile, the nitronium ion (NO2+), under conditions that may be more compatible with the substrate.
Potentially more effective nitrating systems include:
-
Nitronium Salts: Pre-formed salts such as nitronium tetrafluoroborate (NO2BF4) or nitronium triflate can be powerful nitrating agents.[12][13] These reagents do not require a strong acid co-reagent, potentially avoiding complete protonation of the pyrazine ring.
-
Triflic Anhydride Systems: A combination of a nitrate source (e.g., tetramethylammonium nitrate) and trifluoromethanesulfonic (triflic) anhydride can generate the highly reactive nitronium triflate in situ.[12]
-
Trifluoromethanesulfonic Acid (Triflic Acid) Systems: Using triflic acid as a catalyst with nitric acid can enhance the electrophilicity of the nitrating agent.[14]
Experimental Protocol: Conceptual Nitration using a Nitronium Salt
Objective: To introduce a nitro group onto a trifluoromethylpyrazine core.
Disclaimer: This is a conceptual protocol based on established principles for deactivated systems. Reaction conditions, particularly temperature and stoichiometry, must be carefully optimized for the specific substrate.
-
Inert Atmosphere: The reaction vessel is charged with the trifluoromethylpyrazine substrate and a suitable anhydrous, inert solvent (e.g., dichloromethane, sulfolane). The vessel is then flushed with nitrogen or argon.
-
Cooling: The reaction mixture is cooled to a low temperature (e.g., 0 °C to -20 °C) using an ice-salt or dry ice-acetone bath to control the exothermic reaction.
-
Reagent Addition: Nitronium tetrafluoroborate (NO2BF4) is added portion-wise to the cooled, stirred solution. The stoichiometry should be carefully controlled (a slight excess, e.g., 1.1-1.5 equivalents, is a common starting point).
-
Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Upon completion, the reaction is carefully quenched by pouring it into a mixture of ice and a mild aqueous base (e.g., sodium bicarbonate solution) to neutralize the acidic byproducts.
-
Workup and Purification: The product is extracted into an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.
Caption: Workflow for the nitration of a deactivated heterocycle.
Friedel-Crafts and Sulfonation Reactions: The Unfavorable Landscape
Direct Friedel-Crafts acylation, alkylation, and sulfonation are generally not viable methods for functionalizing the parent pyrazine ring, and this holds especially true for its trifluoromethylated derivatives.[4]
The reasons for this lack of reactivity are twofold:
-
Lewis Acid Complexation: Friedel-Crafts reactions require a Lewis acid catalyst (e.g., AlCl3). These Lewis acids will preferentially coordinate with the basic nitrogen atoms of the pyrazine ring, forming a highly deactivated complex that is resistant to electrophilic attack.
-
Extreme Deactivation: The combination of the electron-deficient pyrazine core, the powerful deactivating effect of the CF3 group, and the deactivation from Lewis acid complexation creates an insurmountable energy barrier for these reactions.
Similarly, sulfonation with fuming sulfuric acid (H2SO4/SO3) is unlikely to succeed due to the extreme deactivation of the substrate under these highly acidic conditions.[4]
Strategic Alternatives and Future Outlook
Given the significant limitations of direct electrophilic substitution, researchers often turn to alternative strategies to functionalize trifluoromethylated pyrazines. These methods bypass the need for direct attack on the deactivated ring.
-
Nucleophilic Aromatic Substitution (SNAr): If a suitable leaving group (e.g., a halogen) is already present on the ring, SNAr can be a highly effective method for introducing a wide range of substituents. The electron-withdrawing nature of both the pyrazine nitrogens and the CF3 group activates the ring towards nucleophilic attack.
-
Metal-Catalyzed Cross-Coupling: Halogenated trifluoromethylpyrazines are excellent substrates for cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig amination. These methods offer a powerful and versatile platform for C-C and C-N bond formation.[15]
-
Synthesis from Acyclic Precursors: Constructing the functionalized trifluoromethylpyrazine ring from acyclic precursors (e.g., via condensation of 1,2-diamines with 1,2-dicarbonyl compounds) allows for the incorporation of desired substituents from the outset, avoiding the challenges of direct functionalization of the pre-formed heterocycle.[16]
Conclusion
Electrophilic substitution on trifluoromethylated pyrazines is a synthetically challenging endeavor due to the profound deactivation of the heterocyclic core. Direct halogenation and nitration are feasible but often require forcing conditions and specialized, highly reactive reagents. Friedel-Crafts reactions and sulfonation are generally not viable. A thorough understanding of the electronic properties of this ring system is paramount for any researcher working in this area. While direct functionalization remains a difficult task, strategic use of alternative methods like nucleophilic substitution and metal-catalyzed cross-coupling provides a robust and reliable pathway for the synthesis of complex and medicinally relevant trifluoromethylated pyrazine derivatives. Future research will likely focus on the development of novel catalytic systems that can achieve direct C-H functionalization under milder conditions, thereby unlocking more efficient routes to these valuable compounds.
References
- 1. irjmets.com [irjmets.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. youtube.com [youtube.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
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- 6. homework.study.com [homework.study.com]
- 7. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 8. Electrochemical Characterization of Aromatic Molecules with 1,4-Diaza Groups for Flow Battery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Electrophilic tetraalkylammonium nitrate nitration. II. Improved anhydrous aromatic and heteroaromatic mononitration with tetramethylammonium nitrate and triflic anhydride, including selected microwave examples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. quod.lib.umich.edu [quod.lib.umich.edu]
- 14. Trifluoromethanesulfonic Acid Promoted Controllable Electrophilic Aromatic Nitration [organic-chemistry.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
A Deep Dive into Nucleophilic Aromatic Substitution on 2-Chloropyrazines: A Technical Guide for Synthetic Chemists
Abstract
This technical guide provides an in-depth exploration of the nucleophilic aromatic substitution (SNAr) reactions of 2-chloropyrazines. The pyrazine core is a vital scaffold in medicinal chemistry and materials science, and the functionalization of this heterocycle via SNAr is a cornerstone of synthetic strategies.[1][2] This document will elucidate the underlying mechanistic principles, detail the influence of various reaction parameters, provide validated experimental protocols for key transformations, and summarize the broad applicability of this versatile reaction. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of 2-chloropyrazines in their synthetic endeavors.
The Pyrazine Nucleus: An Electron-Deficient Scaffold Primed for SNAr
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-arrangement, is inherently electron-deficient.[1] This electronic characteristic is central to its reactivity profile, making it particularly susceptible to nucleophilic aromatic substitution (SNAr). Unlike electron-rich aromatic systems like benzene, which typically undergo electrophilic substitution, the pyrazine ring readily reacts with nucleophiles, especially when substituted with a good leaving group such as a halogen.
The SNAr reaction proceeds via a stepwise addition-elimination mechanism. The nucleophile first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[3] This intermediate is characterized by the temporary loss of aromaticity and the presence of a negative charge delocalized over the ring system. The electron-withdrawing nature of the pyrazine nitrogens plays a crucial role in stabilizing this intermediate, thereby facilitating the reaction. In the subsequent elimination step, the leaving group departs, and aromaticity is restored, yielding the substituted pyrazine product.
Caption: The SNAr mechanism on 2-chloropyrazine proceeds via a Meisenheimer intermediate.
Key Factors Influencing Reactivity and Selectivity
The success and selectivity of SNAr reactions on 2-chloropyrazines are governed by a confluence of factors, including the nature of the nucleophile, the presence of other substituents on the pyrazine ring, and the choice of solvent and base.
The Nature of the Nucleophile
A wide array of nucleophiles can be employed to displace the chlorine atom in 2-chloropyrazines. Common classes include:
-
Amines: Primary and secondary amines, including anilines and various heterocycles, are excellent nucleophiles for this transformation, leading to the formation of 2-aminopyrazines. These reactions are often carried out in the presence of a base to neutralize the HCl generated.[4][5]
-
Alcohols and Phenols: Alkoxides and phenoxides, typically generated in situ using a strong base, react with 2-chloropyrazines to yield 2-alkoxy- and 2-aryloxypyrazines, respectively.[1]
-
Thiols: Thiolates, formed by the deprotonation of thiols, are also effective nucleophiles, providing access to 2-(alkylthio)- and 2-(arylthio)pyrazines.[1]
Substituent Effects
The electronic nature of other substituents on the pyrazine ring can significantly impact the regioselectivity of the SNAr reaction in polysubstituted chloropyrazines. Electron-withdrawing groups generally enhance the electrophilicity of the pyrazine ring, accelerating the rate of nucleophilic attack.[6] Conversely, electron-donating groups can decrease the reaction rate. In cases of dichloropyrazines, the position of the incoming nucleophile can be directed by the electronic properties of the existing substituent.[6] For instance, in 2-substituted-3,5-dichloropyrazines, an electron-withdrawing group at the 2-position directs the incoming nucleophile to the 5-position, whereas an electron-donating group at the 2-position favors substitution at the 3-position.[6]
Reaction Conditions: Solvent, Base, and Temperature
The choice of solvent, base, and reaction temperature is critical for optimizing the yield and purity of the desired product.
-
Solvents: A range of solvents can be employed, with the optimal choice depending on the specific nucleophile and substrate. While traditional organic solvents like DMF and THF are commonly used, recent advancements have highlighted the efficacy of "green" solvents like water, particularly in the presence of reagents like potassium fluoride.[5][7]
-
Bases: A base is often required to facilitate the reaction, especially when using amine or alcohol nucleophiles. Common bases include inorganic carbonates (e.g., K2CO3, Cs2CO3), organic amines (e.g., triethylamine), and strong bases like potassium tert-butoxide for the generation of alkoxides.[1]
-
Temperature: Reaction temperatures can vary widely, from room temperature to elevated temperatures, often with the aid of microwave irradiation to accelerate the reaction.[5]
Experimental Protocols: A Practical Guide
The following protocols provide detailed, step-by-step methodologies for the synthesis of 2-substituted pyrazines from 2-chloropyrazine with representative nucleophiles.
General Procedure for the Amination of 2-Chloropyrazine
This protocol describes a general method for the reaction of 2-chloropyrazine with a primary or secondary amine.
Materials:
-
2-Chloropyrazine
-
Amine (1.0-1.2 equivalents)
-
Potassium fluoride (2.0 equivalents)
-
Water
-
Isopropyl acetate
-
Aqueous potassium carbonate solution
Procedure:
-
To a reaction vial, add 2-chloropyrazine (1.0 equivalent), the desired amine (1.0 equivalent), and potassium fluoride (2.0 equivalents).[5]
-
Add water as the solvent.[5]
-
Seal the vial and heat the mixture to 100 °C for 17 hours.[5]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with an aqueous potassium carbonate solution.[5]
-
Extract the product with isopropyl acetate.[5]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.
-
Purify the product by column chromatography or recrystallization as needed.
Synthesis of a 2-Alkoxypyrazine
This protocol details the synthesis of a 2-alkoxypyrazine using an alcohol as the nucleophile.
Materials:
-
2,5-Dichloropyrazine (as a representative starting material)
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Strong base (e.g., sodium hydride, potassium tert-butoxide) (1.1-1.5 equivalents)
-
Anhydrous solvent (if necessary)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the anhydrous alcohol.
-
Carefully add the strong base portion-wise at 0 °C to generate the alkoxide.[1]
-
Once the base has fully reacted, add a solution of 2,5-dichloropyrazine (1.0 equivalent) in the same alcohol.[1]
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC.[1]
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.[1]
-
Extract the product with an organic solvent (e.g., ethyl acetate).[1]
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]
-
Purify the product by column chromatography.
Preparation of a 2-(Alkylthio)pyrazine
This protocol outlines the synthesis of a 2-(alkylthio)pyrazine using a thiol nucleophile.
Materials:
-
2,5-Dichloropyrazine
-
Thiol (1.0-1.2 equivalents)
-
Base (e.g., sodium hydride, potassium carbonate) (1.1-1.5 equivalents)
-
Anhydrous solvent (e.g., DMF)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the thiol and a suitable anhydrous solvent.
-
Add the base portion-wise to the stirred solution at 0 °C to form the thiolate.[1]
-
After stirring for 15-30 minutes, add a solution of 2,5-dichloropyrazine (1.0 equivalent) in the same anhydrous solvent.[1]
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.[1]
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]
-
Purify the product via column chromatography.
Data Presentation: A Comparative Overview of Reaction Conditions
The following table summarizes typical reaction conditions for the SNAr of 2-chloropyrazine with various nucleophiles, providing a quick reference for experimental design.
| Nucleophile | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Morpholine | KF | Water | 100 | 80 | [5] |
| Aniline | K3PO4 | TPGS-750-M/Water | N/A | Moderate to Excellent | [7] |
| Methanol | NaOMe | Methanol | Reflux | N/A | [8] |
| Benzyl alcohol | NaH | Benzene | Reflux | N/A | [8] |
| Benzyl mercaptan | NaH | DMF | RT | N/A | [8] |
| Ammonia | Anhydrous NH3 | Ethanol | 150-200 | 57 | [4] |
Applications in Drug Discovery and Materials Science
The functionalization of 2-chloropyrazines via SNAr is a powerful tool in the development of novel molecules with diverse applications.
-
Drug Discovery: The pyrazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[2][9][10] The ability to readily introduce a variety of functional groups at the 2-position of the pyrazine ring through SNAr allows for the rapid generation of compound libraries for lead optimization in drug discovery programs.[2]
-
Materials Science: Pyrazine-based compounds are also of significant interest in materials science.[2] For example, pyrazine-containing polymers have been synthesized for applications in optical and photovoltaic devices.[2] The SNAr reaction provides a convenient method for tuning the electronic and photophysical properties of these materials by introducing different substituents onto the pyrazine core.
Conclusion
The nucleophilic aromatic substitution on 2-chloropyrazines is a robust and versatile reaction that provides efficient access to a wide range of functionalized pyrazine derivatives. A thorough understanding of the reaction mechanism and the factors that influence its outcome is essential for the successful design and execution of synthetic strategies employing this transformation. The protocols and data presented in this guide serve as a valuable resource for chemists seeking to exploit the unique reactivity of 2-chloropyrazines in their research and development efforts.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. US2396067A - Preparation of 2-aminopyrazine - Google Patents [patents.google.com]
- 5. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 9. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
safety and handling of 2-Chloro-6-(trifluoromethyl)pyrazine
An In-Depth Technical Guide to the Safe Handling of 2-Chloro-6-(trifluoromethyl)pyrazine
This document provides a comprehensive technical framework for the safe handling, storage, and disposal of this compound (CAS No. 61655-69-4). As a pivotal building block in the synthesis of novel pharmaceutical and agrochemical compounds, its unique chemical properties demand a rigorous and informed approach to laboratory safety. This guide is intended for researchers, chemists, and drug development professionals, moving beyond mere procedural lists to explain the scientific rationale behind each safety recommendation.
Physicochemical Profile and Inherent Reactivity
Understanding the fundamental properties of a chemical is the bedrock of its safe manipulation. This compound is a clear, colorless liquid with a molecular structure that dictates its reactivity and potential hazards.[1]
The pyrazine ring, an electron-deficient aromatic system, is further deactivated by the potent electron-withdrawing nature of the trifluoromethyl (-CF₃) group. This electronic arrangement makes the chlorine atom highly susceptible to nucleophilic aromatic substitution—a primary reason for its utility as a synthetic intermediate. However, this same reactivity necessitates careful selection of reagents and reaction conditions to prevent uncontrolled reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 61655-69-4 | [1][2][3] |
| Molecular Formula | C₅H₂ClF₃N₂ | [1][3][4][5] |
| Molecular Weight | 182.53 g/mol | [1][3][4] |
| Appearance | Clear, colorless liquid | [1] |
| Boiling Point | approx. 135 - 141.2 °C | [1][4] |
| Density | approx. 1.504 g/cm³ | [1] |
| Storage Conditions | Store at 2-8°C under inert gas (Nitrogen or Argon) | [1][3] |
Upon thermal decomposition, this compound can release highly toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen fluoride (HF).[6]
Hazard Identification and Toxicological Assessment
While comprehensive toxicological data for this specific isomer is not extensively published, a conservative hazard assessment can be constructed from the known profiles of its structural analogues, such as 2-Chloro-5-(trifluoromethyl)pyrazine and 2-Chloro-6-(trifluoromethyl)pyridine. This approach, rooted in the principles of chemical toxicology, mandates that the compound be treated as highly hazardous.
The primary hazards are summarized below. The causality stems from its nature as a reactive, halogenated heterocyclic compound.
Table 2: GHS Hazard Classification (Inferred from Analogues)
| Hazard Class | Hazard Statement | Rationale & Implication |
| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic or Fatal if swallowed, in contact with skin, or if inhaled.[6][7][8][9] | The compound can be readily absorbed into the bloodstream through multiple routes. Its systemic toxicity necessitates stringent measures to prevent any direct contact. |
| Skin Corrosion / Irritation | Causes severe skin burns and irritation.[6][7][8] | The reactive chloro-group can interact with biological macromolecules in the skin, leading to chemical burns and tissue damage. |
| Serious Eye Damage | Causes serious eye damage.[6][7][8] | Direct contact with the liquid or vapors can cause irreversible damage to the cornea and other eye tissues. |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[6][7][10] | Inhalation of vapors can irritate the mucous membranes of the respiratory tract, leading to coughing, shortness of breath, and inflammation. |
Standard Operating Procedure (SOP) for Safe Handling
A multi-layered approach combining engineering controls, personal protective equipment, and strict hygiene practices is mandatory.
Engineering Controls: The Primary Barrier
All manipulations of this compound, including weighing, transfers, and reactions, must be conducted within a certified and properly functioning chemical fume hood. This is non-negotiable. The fume hood serves as the primary barrier to prevent inhalation of toxic vapors and to contain any accidental releases.
Personal Protective Equipment (PPE): The Last Line of Defense
PPE is essential to protect against dermal and ocular exposure. It should be selected based on the specific task and potential for exposure.
Table 3: Recommended Personal Protective Equipment
| Task | Hand Protection | Eye/Face Protection | Body Protection |
| Routine Handling & Weighing | Double-gloved with nitrile gloves. | ANSI Z87.1 compliant safety goggles. | Flame-resistant lab coat, long pants, closed-toe shoes. |
| Large Volume Transfers (>50 mL) | Heavy-duty chemical-resistant gloves (e.g., Viton® over nitrile) | Safety goggles and a full-face shield. | Chemical-resistant apron over a lab coat, long pants, closed-toe shoes. |
| Spill Cleanup | Heavy-duty chemical-resistant gloves (e.g., Viton®) | Full-face respirator with appropriate cartridges, or SCBA. | Full chemical-resistant suit. |
Hygiene Practices
-
Wash hands thoroughly with soap and water immediately after handling the compound and before leaving the laboratory.[6][7][10]
-
Do not eat, drink, or smoke in any area where this chemical is handled or stored.[6][7][10]
-
Remove any contaminated clothing immediately and wash it before reuse.[6][10]
Storage and Transport
Storage: The compound must be stored in a locked, cool, dry, and well-ventilated area designated for toxic chemicals.[1][6][10] It should be kept in its original, tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from atmospheric moisture.[1] Store separately from incompatible materials, particularly strong bases, amines, and oxidizing agents, to prevent exothermic and potentially hazardous reactions.[6]
Transport: For shipping, this material is classified as a hazardous substance. For example, its isomer 2-Chloro-5-(trifluoromethyl)pyrazine is classified under UN2922, Corrosive liquid, toxic, n.o.s., Hazard Class 8, Subsidiary Hazard Class 6.1.[6] All transport must adhere to local and international regulations.
Emergency Response Protocols
Rapid and correct response to an emergency is critical.
Spill Response
The appropriate response depends on the scale of the spill.
Caption: Workflow for responding to a chemical spill.
Fire Response
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[7]
-
Unsuitable Media: Do not use a direct water jet, as it may spread the chemical.
-
Specific Hazards: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) due to the risk of thermal decomposition into highly toxic HCl, HF, and NOx gases.[6]
First Aid Measures
Immediate action is crucial. All exposures require medical attention.
Table 4: First Aid Procedures
| Exposure Route | Action |
| Inhalation | Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[6][7] |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[6][7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][7] |
Waste Management and Disposal
Proper disposal is a critical component of the chemical lifecycle to ensure environmental protection.
-
Segregation: As a halogenated organic compound, all waste containing this compound (including contaminated absorbents, gloves, and reaction residues) must be collected in a designated, properly sealed, and clearly labeled "Halogenated Organic Waste" container.[11][12] It must not be mixed with non-halogenated waste.[11]
-
Labeling: The waste container must be labeled with the full chemical name, "this compound," and appropriate hazard symbols.
-
Disposal Method: The only acceptable method for final disposal is high-temperature incineration (at least 850-1200°C) in a licensed facility equipped with flue gas scrubbing systems.[13][14] This is to ensure the complete destruction of the compound and to neutralize the resulting acidic gases (HCl, HF), preventing the formation and release of dioxins and other persistent organic pollutants.[14] Do not dispose of this chemical down the drain or by evaporation.[12]
Example Experimental Workflow: Nucleophilic Aromatic Substitution
This section illustrates the integration of safety protocols into a standard laboratory procedure.
Caption: A typical experimental workflow incorporating safety checkpoints.
Protocol: Synthesis of a hypothetical 2-amino-6-(trifluoromethyl)pyrazine derivative.
-
Preparation and Setup:
-
Causality: To prevent exposure and ensure a controlled reaction environment.
-
Action: In a chemical fume hood, set up an oven-dried, three-neck flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet. Don all required PPE (double nitrile gloves, safety goggles, lab coat).
-
-
Reagent Addition:
-
Causality: To avoid splashes and uncontrolled exothermic reactions.
-
Action: Dissolve this compound in an appropriate anhydrous solvent. Using a syringe, add the solution to the reaction flask. Subsequently, add the desired amine nucleophile dropwise at a controlled temperature.
-
-
Reaction Monitoring:
-
Causality: To ensure the reaction proceeds as expected and to identify any potential hazards.
-
Action: Monitor the reaction progress using a suitable technique (e.g., TLC, LC-MS). Do not leave the reaction unattended for extended periods.
-
-
Workup and Purification:
-
Causality: The workup phase often involves handling concentrated solutions and requires careful waste segregation.
-
Action: After the reaction is complete, cool the mixture to room temperature. Perform aqueous workup and extractions inside the fume hood. Collect all aqueous and organic waste streams into the designated "Halogenated Organic Waste" container. Purify the product via column chromatography, again ensuring all solvent waste is properly segregated.
-
By embedding these safety-conscious steps into every experimental design, researchers can effectively mitigate the risks associated with this valuable but hazardous chemical intermediate, fostering a culture of safety and scientific integrity.
References
- 1. This compound CAS#: 61655-69-4 [m.chemicalbook.com]
- 2. This compound | 61655-69-4 [amp.chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. PubChemLite - this compound (C5H2ClF3N2) [pubchemlite.lcsb.uni.lu]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.be [fishersci.be]
- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 13. services.gov.krd [services.gov.krd]
- 14. researchgate.net [researchgate.net]
A Methodological Guide to Determining the Solubility of 2-Chloro-6-(trifluoromethyl)pyrazine in Organic Solvents
Abstract: This technical guide is designed for researchers, chemists, and drug development professionals engaged in work with 2-Chloro-6-(trifluoromethyl)pyrazine. In the absence of extensive, publicly available quantitative solubility data for this compound, this document provides a comprehensive framework for its systematic evaluation. We present the theoretical underpinnings of solubility, a logical workflow for solvent selection, and a detailed, field-proven experimental protocol for determining equilibrium solubility. The objective is to empower scientific teams to generate reliable, application-specific solubility profiles essential for process development, purification, formulation, and scale-up operations.
Introduction: The Imperative for Solubility Data
This compound is a halogenated heterocyclic compound of significant interest as a building block in medicinal and agrochemical research. Its structural motifs—a pyrazine core, an electron-withdrawing chloro group, and a highly lipophilic trifluoromethyl group—confer unique chemical properties that are leveraged in the synthesis of complex target molecules.
The solubility of any active compound or intermediate is a fundamental physicochemical parameter that governs its utility and behavior throughout the development lifecycle.[1] Accurate solubility data is not merely academic; it is a critical determinant for:
-
Reaction Kinetics and Purity: Ensuring reactants are in the same phase is essential for efficient chemical synthesis. The choice of solvent directly impacts reaction rates, yield, and impurity profiles.
-
Purification and Crystallization: The selection of an appropriate solvent system is the cornerstone of recrystallization, a primary technique for purifying solid compounds. The ideal solvent will exhibit high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures.[1]
-
Formulation Development: For pharmaceutical applications, understanding solubility is crucial for designing effective drug delivery systems and achieving desired bioavailability.[2]
-
Analytical Method Development: Techniques such as High-Performance Liquid Chromatography (HPLC) require the complete dissolution of the analyte in a suitable mobile phase.
Given the scarcity of published data, this guide provides the necessary intellectual and procedural tools to generate this critical information in-house.
Physicochemical Profile and Structural Analysis
Understanding the inherent properties of this compound is the first step in predicting its solubility behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₅H₂ClF₃N₂ | [3][4] |
| Molecular Weight | 182.53 g/mol | [5][6] |
| Predicted Boiling Point | 135 - 141.2 °C | [4][6] |
| Predicted Density | 1.504 g/cm³ | [4][5] |
| Predicted XlogP | 1.5 | [3] |
Structural Interpretation:
The molecule's structure is a composite of competing influences:
-
Pyrazine Ring: The two nitrogen atoms in the aromatic ring introduce polarity and can act as hydrogen bond acceptors.
-
Chloro Group: An electron-withdrawing group that contributes to the molecule's overall polarity.
-
Trifluoromethyl (CF₃) Group: This group is highly electron-withdrawing and significantly increases the molecule's lipophilicity (hydrophobicity). Its character is often described as a "super-halogen."[7][8]
Based on this structure, we can hypothesize that this compound will exhibit limited solubility in highly polar protic solvents like water but will be considerably more soluble in a range of organic solvents. The principle of "like dissolves like" suggests that solvents with moderate polarity, as well as those with some aromatic or halogenated character, are promising candidates.[9]
A Systematic Workflow for Solvent Selection
A haphazard selection of solvents is inefficient. A structured approach, grounded in chemical principles, ensures a comprehensive and informative solubility screen. The following workflow provides a logical pathway for choosing an appropriate solvent panel.
Caption: Logical workflow for selecting a diverse and relevant panel of organic solvents.
Experimental Protocol: Isothermal Shake-Flask Method
The isothermal shake-flask method is the gold-standard technique for determining equilibrium solubility.[1] It involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is achieved. This ensures the formation of a truly saturated solution.
4.1 Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Glass vials with PTFE-lined screw caps
-
Constant temperature orbital shaker or incubator
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Quantification instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)
4.2 Step-by-Step Procedure
-
Preparation: Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to confirm that a saturated solution has been achieved.
-
Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to the vial.
-
Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the minimum time required.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours, permitting the excess solid to settle.
-
Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Avoid disturbing the solid material at the bottom.
-
Filtration: Immediately pass the sample through a syringe filter into a clean, tared vial. This step is critical to remove any microscopic solid particles.
-
Dilution: Accurately weigh the filtered sample, then dilute it gravimetrically or volumetrically with a suitable solvent to a concentration within the calibrated range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.
Caption: Step-by-step experimental workflow for the shake-flask solubility determination.
Data Presentation and Management
Systematic recording of experimental data is essential for analysis and comparison. The following template provides a structured format for documenting results.
Table 2: Template for Experimental Solubility of this compound at 25 °C
| Solvent | Solvent Class | Visually Observed Solubility (Qualitative) | Quantitative Solubility (mg/mL) | Molar Solubility (mol/L) |
| Methanol | Polar Protic | e.g., Soluble | Record Data Here | Calculate Here |
| Acetone | Polar Aprotic | e.g., Very Soluble | Record Data Here | Calculate Here |
| Toluene | Nonpolar Aromatic | e.g., Soluble | Record Data Here | Calculate Here |
| Dichloromethane | Chlorinated | e.g., Very Soluble | Record Data Here | Calculate Here |
| n-Heptane | Nonpolar Aliphatic | e.g., Sparingly Soluble | Record Data Here | Calculate Here |
| Water | Polar Protic | e.g., Insoluble | Record Data Here | Calculate Here |
Conclusion
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]
- 3. PubChemLite - this compound (C5H2ClF3N2) [pubchemlite.lcsb.uni.lu]
- 4. This compound | 61655-69-4 [amp.chemicalbook.com]
- 5. This compound CAS#: 61655-69-4 [m.chemicalbook.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. mdpi.com [mdpi.com]
- 8. Trifluoromethoxypyrazines: Preparation and Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
Introduction: The Trifluoromethyl Group as a Cornerstone of Modern Drug Design
An In-Depth Technical Guide to the Metabolic Stability of Trifluoromethylated Heterocycles for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into drug candidates has become a pivotal strategy in medicinal chemistry, with the trifluoromethyl (CF₃) group being a particularly favored substituent.[1][2] Its integration into heterocyclic scaffolds can profoundly influence a molecule's physicochemical and pharmacological properties.[3][4][5] Trifluoromethylated heterocycles are prevalent in a wide array of pharmaceuticals, from blockbuster drugs to novel therapeutic agents.[6][7] A key reason for their prevalence is the enhanced metabolic stability they often confer upon a molecule.[1][8][9] This guide provides an in-depth exploration of the principles and practices for evaluating the metabolic stability of this important class of compounds.
The Physicochemical Impact of the Trifluoromethyl Group
The unique properties of the trifluoromethyl group are central to its ability to modulate metabolic stability.[1]
-
High Electronegativity: The three fluorine atoms create a strong electron-withdrawing effect, which can significantly alter the electronic properties of the heterocyclic ring and adjacent functional groups.[1][9] This can render potential metabolic sites less susceptible to enzymatic attack, particularly by cytochrome P450 (CYP) enzymes.[8]
-
Increased Lipophilicity: The CF₃ group is one of the most lipophilic substituents, a property that can enhance a drug's ability to cross cell membranes and interact with biological targets.[9][10] However, this increased lipophilicity can also influence interactions with metabolizing enzymes.
-
Exceptional Bond Strength: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making the trifluoromethyl group itself highly resistant to metabolic cleavage.[1][9]
Mechanisms of Metabolic Stabilization by Trifluoromethylation
The introduction of a trifluoromethyl group can enhance metabolic stability through several key mechanisms:
-
Blocking Metabolic Hotspots: By replacing a hydrogen atom or a methyl group at a known site of metabolism, the CF₃ group can physically obstruct the enzymatic machinery responsible for biotransformation.[1][11][12] This is a widely employed strategy to increase a drug's half-life and reduce its clearance.[1]
-
Electronic Deactivation: The strong electron-withdrawing nature of the CF₃ group can deactivate adjacent aromatic or heterocyclic rings, making them less prone to oxidative metabolism by CYP enzymes.[1][12]
-
Global Protective Effects: In some cases, the presence of a trifluoromethyl group can confer a "global" protective effect, reducing metabolism at distant sites on the molecule. This may be due to alterations in the overall conformation and electronic distribution of the drug, leading to less favorable binding to metabolizing enzymes.[13]
Common Metabolic Fates of Trifluoromethylated Heterocycles
While the CF₃ group itself is generally inert, the rest of the molecule remains susceptible to metabolism. Common metabolic pathways for trifluoromethylated heterocycles include:
-
Oxidation of the Heterocyclic Ring: Depending on the nature of the heterocycle, enzymatic oxidation can still occur at positions not influenced by the trifluoromethyl group.
-
Metabolism of Other Substituents: Other functional groups on the molecule can be targets for Phase I (e.g., oxidation, reduction, hydrolysis) and Phase II (e.g., glucuronidation, sulfation) metabolism.[14]
-
Defluorination (less common): Although the C-F bond is very strong, instances of defluorination have been reported, which can sometimes lead to the formation of reactive metabolites.[15] Early identification of such metabolites is crucial for assessing potential toxicity.[15]
In Vitro Assessment of Metabolic Stability: A Practical Guide
The early determination of a compound's metabolic stability is essential for predicting its in vivo pharmacokinetic profile, including hepatic clearance, bioavailability, and half-life.[16][17][18] The following are standard, self-validating protocols for assessing metabolic stability.
Tier 1 Screening: Liver Microsomal Stability Assay
This assay is a high-throughput method primarily used to evaluate Phase I metabolism, especially that mediated by cytochrome P450 enzymes.[14][17]
Causality Behind Experimental Choices:
-
Liver Microsomes: These are subcellular fractions containing a high concentration of CYP enzymes, making them a cost-effective and efficient system for initial screening.[17][18]
-
NADPH: This cofactor is essential for the catalytic activity of CYP enzymes. Incubations are run with and without NADPH to distinguish between enzymatic and non-enzymatic degradation.[14]
-
LC-MS/MS Analysis: Liquid chromatography-tandem mass spectrometry provides the high sensitivity and specificity required to quantify the disappearance of the parent compound over time.[19]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Thaw pooled liver microsomes (from human or other species) on ice.[14]
-
Prepare a NADPH regenerating system or a stock solution of NADPH.
-
-
Incubation:
-
In a 96-well plate, add buffer, liver microsomes, and the test compound (final concentration typically 1 µM).
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH solution.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[14]
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
Quantify the peak area of the test compound relative to the internal standard at each time point.
-
Tier 2 Assessment: Hepatocyte Stability Assay
This assay provides a more comprehensive picture of hepatic metabolism as intact hepatocytes contain both Phase I and Phase II enzymes, as well as the necessary cofactors.[14][17]
Causality Behind Experimental Choices:
-
Cryopreserved Hepatocytes: These provide a system that more closely mimics the in vivo environment of the liver, including active uptake and efflux transporters.[16][17]
-
Suspension vs. Plated: Suspension assays are typically used for shorter incubation times, while plated hepatocytes can be used for longer-term studies of slowly metabolized compounds.[14][19]
Experimental Protocol:
-
Hepatocyte Preparation:
-
Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.
-
Transfer to pre-warmed incubation medium and perform cell counting and viability assessment (e.g., trypan blue exclusion).
-
Dilute the cell suspension to the desired concentration.
-
-
Incubation:
-
Add the hepatocyte suspension to a 96-well plate.
-
Add the test compound (final concentration typically 1 µM).
-
Incubate at 37°C with shaking.
-
At specified time points, transfer an aliquot of the cell suspension to a quenching solution (e.g., cold acetonitrile with internal standard).
-
-
Sample Processing and Analysis:
-
Follow the same sample processing and LC-MS/MS analysis steps as described for the microsomal assay.
-
Data Interpretation and Key Parameters
The primary data from these assays is the percentage of the parent compound remaining over time. From this, several key parameters are calculated:
| Parameter | Description | Calculation | Significance |
| Half-life (t½) | The time required for 50% of the compound to be metabolized. | t½ = 0.693 / k, where k is the slope of the natural log of % remaining vs. time plot. | A primary indicator of metabolic stability. A longer half-life suggests greater stability. |
| Intrinsic Clearance (CLint) | The inherent ability of the liver to metabolize a drug, independent of blood flow. | CLint (µL/min/mg microsomal protein or /10⁶ cells) = (0.693 / t½) * (incubation volume / amount of protein or cells) | Used to predict in vivo hepatic clearance and bioavailability.[16][17] |
Case Study: Comparative Metabolic Stability Analysis
To illustrate the impact of trifluoromethylation, consider the following hypothetical data for a pyridine-based heterocycle and its trifluoromethylated analog.
| Compound | t½ (microsomes, min) | CLint (microsomes, µL/min/mg) | Predicted In Vivo Clearance |
| Pyridine-X | 15 | 92.4 | High |
| 4-CF₃-Pyridine-X | > 60 | < 23.1 | Low to Moderate |
Interpretation: The introduction of the trifluoromethyl group at the 4-position of the pyridine ring significantly increased the metabolic stability of the compound, as evidenced by the longer half-life and lower intrinsic clearance. This suggests that the 4-position was a metabolic hotspot that is now blocked by the CF₃ group.
Advanced Considerations and Troubleshooting
-
Non-Specific Binding: Highly lipophilic compounds can bind to the plasticware or microsomal proteins, leading to an overestimation of metabolism. It is important to assess and account for non-specific binding, especially for compounds with high logP values.
-
Metabolite Identification: While stability assays focus on the disappearance of the parent drug, identifying the major metabolites is crucial for understanding the metabolic pathways and identifying potential "soft spots" for further chemical modification.[20][21] This is typically done using high-resolution mass spectrometry.[22][23]
-
Enzyme Phenotyping: To identify which specific CYP450 isozymes are responsible for the metabolism of a compound, experiments can be conducted using recombinant human CYP enzymes or a panel of selective chemical inhibitors.[24]
Conclusion
The trifluoromethyl group is a powerful tool in the medicinal chemist's arsenal for enhancing the metabolic stability of heterocyclic drug candidates.[1][2] A thorough understanding of its physicochemical effects and the application of robust in vitro assays, such as microsomal and hepatocyte stability studies, are essential for the successful design and development of new therapeutics.[16][19] By systematically evaluating metabolic stability early in the drug discovery process, researchers can prioritize compounds with favorable pharmacokinetic profiles, ultimately increasing the probability of clinical success.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Trifluoromethylated heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. annualreviews.org [annualreviews.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Metabolism | News | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 13. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bioivt.com [bioivt.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. nuvisan.com [nuvisan.com]
- 17. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 18. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 19. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 20. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Large scale enzyme based xenobiotic identification for exposomics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Analytical Tools and Approaches for Metabolite Identification in Early Drug Discovery [ouci.dntb.gov.ua]
- 24. CYP450 Enzyme-Mediated Metabolism of TCAS and Its Inhibitory and Induced Effects on Metabolized Enzymes in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
The Advent of a Privileged Scaffold: A Technical Guide to the Discovery and History of Fluorinated Pyrazines
Introduction: The Strategic Convergence of Pyrazine and Fluorine in Drug Discovery
In the landscape of medicinal chemistry, the pyrazine ring stands as a cornerstone heterocyclic scaffold.[1] Naturally occurring in compounds responsible for the aroma of roasted foods, its true value in drug development lies in its hydrogen bond accepting capabilities, metabolic stability, and its role as a versatile synthetic handle.[2][3][4] The introduction of fluorine into drug candidates, a strategy that has seen exponential growth since the mid-20th century, offers profound control over a molecule's physicochemical properties.[5][6] Fluorine's high electronegativity and small van der Waals radius can modulate pKa, enhance metabolic stability by blocking sites of oxidation, and improve binding affinity to target proteins.[5][7] The strategic combination of these two entities—the pyrazine core and the fluorine atom—has given rise to a class of compounds with significant therapeutic potential. This guide provides an in-depth technical exploration of the discovery and historical evolution of synthetic methodologies for creating these valuable fluorinated pyrazines.
Early Explorations: Foundational Methods for Pyrazine Fluorination
The precise origin of the first synthesized fluorinated pyrazine is not prominently documented in singular, landmark publications. Instead, its emergence can be traced through the application of established fluorination techniques to pyrazine precursors. The mid-20th century saw the development of key reactions that would have logically been extended to this heterocyclic system.
The Balz-Schiemann Reaction: A Classic Gateway to Fluoroarenes
First reported by Günther Balz and Günther Schiemann in 1927, the Balz-Schiemann reaction provided a reliable, albeit often harsh, method for introducing fluorine onto an aromatic ring.[8][9] This reaction proceeds through the thermal decomposition of a diazonium tetrafluoroborate salt, formed from a primary aromatic amine.[8] Given the availability of aminopyrazines, this method was a logical early approach to accessing fluoropyrazines.
The reaction's progression involves the diazotization of an aminopyrazine with nitrous acid in the presence of fluoroboric acid, followed by thermal decomposition of the resulting diazonium salt.[9] While effective, the high temperatures required and the potential for exothermic decomposition posed significant challenges.[9]
Protocol: Synthesis of 2-Fluoropyrazine via the Balz-Schiemann Reaction
-
Diazotization: 2-Aminopyrazine is dissolved in an aqueous solution of fluoroboric acid at a low temperature (typically 0-5 °C).
-
An aqueous solution of sodium nitrite is added dropwise to the cooled solution, maintaining the low temperature to form the pyrazinyldiazonium tetrafluoroborate salt.
-
Isolation: The resulting diazonium salt precipitate is isolated by filtration and washed with a cold, non-reactive solvent.
-
Decomposition: The dried diazonium salt is heated, often without a solvent, until the evolution of nitrogen gas ceases. The crude fluoropyrazine is then collected, often by distillation.
References
- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. d-nb.info [d-nb.info]
- 5. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 9. grokipedia.com [grokipedia.com]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 2-Chloro-6-(trifluoromethyl)pyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Trifluoromethylated Pyrazines and the Power of Suzuki Coupling
Pyrazine derivatives are a cornerstone in medicinal chemistry and materials science, lauded for their presence in numerous biologically active compounds and functional materials.[1][2] The incorporation of a trifluoromethyl (CF₃) group into the pyrazine scaffold often enhances metabolic stability, lipophilicity, and binding affinity, making 2-Chloro-6-(trifluoromethyl)pyrazine a highly valuable building block in drug discovery.[3] The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging carbon-carbon bonds, particularly for creating biaryl and heteroaryl-aryl structures.[4] Its tolerance of a wide range of functional groups, relatively mild reaction conditions, and the commercial availability of a vast array of boronic acids make it an indispensable tool for synthetic chemists.[5]
This guide provides a detailed protocol and in-depth scientific rationale for the successful Suzuki coupling of this compound with various aryl and heteroaryl boronic acids. As a Senior Application Scientist, this document synthesizes technical accuracy with field-proven insights to empower researchers to confidently and efficiently utilize this important synthetic transformation.
Mechanistic Insights: Understanding the "Why" Behind the Protocol
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium complex.[6] A fundamental understanding of this cycle is crucial for troubleshooting and optimizing the reaction for a specific substrate like this compound.
The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound. This is often the rate-determining step, particularly for less reactive aryl chlorides.[7] The electron-deficient nature of the pyrazine ring, further accentuated by the strongly electron-withdrawing trifluoromethyl group, facilitates this step.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[8] The choice of base is therefore critical and can significantly influence the reaction rate and yield.
-
Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.[6]
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki Coupling of this compound
This protocol is a robust starting point for the coupling of this compound with a variety of aryl and heteroaryl boronic acids. Optimization may be necessary for particularly challenging substrates.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercially Available | Store under inert atmosphere. |
| Aryl/Heteroaryl Boronic Acid | Varies | Commercially Available | Check stability; some are prone to protodeboronation. |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available | |
| XPhos | Ligand Grade | Commercially Available | Buchwald ligand; air-stable but handle under inert gas. |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercially Available | Finely powder before use to increase surface area. |
| 1,4-Dioxane | Anhydrous | Commercially Available | Degas thoroughly before use. |
| Deionized Water | High Purity | In-house | Degas thoroughly before use. |
| Ethyl Acetate | ACS Grade | Commercially Available | For workup. |
| Brine (Saturated NaCl) | In-house | For workup. | |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercially Available | For drying. |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |
Equipment
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Reflux condenser
-
Inert gas (Argon or Nitrogen) line with a bubbler
-
Heating mantle or oil bath with a temperature controller
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Flash chromatography system (optional)
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and finely powdered anhydrous potassium carbonate (2.0 equiv.).
-
In a separate vial, weigh out Palladium(II) Acetate (0.02 equiv., 2 mol%) and XPhos (0.04 equiv., 4 mol%).
-
Seal the Schlenk flask with a rubber septum, and evacuate and backfill with inert gas (Argon or Nitrogen) three times.
-
-
Reagent Addition:
-
Under a positive flow of inert gas, add the Pd(OAc)₂ and XPhos to the Schlenk flask.
-
Via syringe, add degassed 1,4-dioxane and degassed deionized water in a 4:1 ratio (to achieve a final concentration of ~0.2 M with respect to the limiting reagent).
-
-
Reaction Execution:
-
With vigorous stirring, heat the reaction mixture to 100 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
Experimental Workflow Diagram
Caption: A typical experimental workflow for the Suzuki coupling.
Key Considerations and Rationale for Experimental Choices
-
The Challenge of a Chloro-Substituted Pyrazine: Aryl chlorides are notoriously less reactive than their bromide and iodide counterparts due to the stronger C-Cl bond.[5] Furthermore, the pyrazine ring is electron-deficient, which, while aiding oxidative addition, can also make the resulting palladium complex more susceptible to side reactions. The trifluoromethyl group further withdraws electron density.
-
Catalyst and Ligand Selection: For challenging substrates like electron-deficient heteroaryl chlorides, a highly active catalyst system is paramount.
-
Palladium Source: Pd(OAc)₂ is a common and cost-effective Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.
-
Ligand: The choice of ligand is critical. Simple phosphine ligands like PPh₃ are often insufficient. Bulky, electron-rich phosphine ligands, such as the Buchwald ligand XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), are highly effective.[3] The steric bulk promotes reductive elimination, while the electron-donating nature facilitates the oxidative addition step. For trifluoromethylated substrates, XPhos-based catalysts have been shown to be particularly effective in preventing dehalogenation.
-
-
The Role of the Base and Solvent System:
-
Base: A moderately strong base like potassium carbonate (K₂CO₃) is often a good choice. It is strong enough to facilitate the formation of the reactive boronate species without causing significant decomposition of sensitive substrates.[2] Finely powdering the base increases its reactivity.
-
Solvent: A mixture of an aprotic polar solvent like 1,4-dioxane and water is commonly employed. The organic solvent solubilizes the reactants and catalyst, while the presence of water can accelerate the transmetalation step.[2] Thoroughly degassing the solvents is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.
-
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently active catalyst system for the substrate. 3. Poor quality boronic acid. | 1. Ensure rigorous exclusion of oxygen by proper degassing. 2. Screen other bulky, electron-rich ligands (e.g., SPhos, RuPhos). Increase catalyst loading slightly (e.g., to 3-5 mol%). 3. Use fresh boronic acid or convert it to a more stable boronate ester (e.g., pinacol ester). |
| Protodeboronation | Boronic acid is unstable under the reaction conditions (hydrolysis). | Use a milder base (e.g., K₃PO₄ or Cs₂CO₃). Minimize the amount of water or run under anhydrous conditions. Use the corresponding boronate ester. |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Improve degassing procedure for solvents and ensure a robust inert atmosphere is maintained throughout the reaction. |
| Dehalogenation of Starting Material | The catalyst system promotes hydrodechlorination. | This can be an issue with highly activated heteroaryl chlorides. Using a well-defined Pd(0) precatalyst (e.g., Pd₂(dba)₃) might help. Screening different ligands is also recommended. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a powerful and reliable method for the synthesis of a diverse array of functionalized pyrazine derivatives. By understanding the underlying mechanism and carefully selecting the appropriate catalyst, ligand, base, and reaction conditions, researchers can overcome the challenges associated with this electron-deficient heteroaryl chloride. The protocol and insights provided in this guide serve as a comprehensive resource to facilitate the successful application of this important reaction in drug discovery and materials science.
References
- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. mdpi-res.com [mdpi-res.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Chloro-6-(trifluoromethyl)pyrazine
Introduction: Unlocking Novel Chemical Space in Drug Discovery
The 2-amino-6-(trifluoromethyl)pyrazine scaffold is a privileged motif in modern medicinal chemistry and drug discovery. The presence of the trifluoromethyl group can significantly enhance metabolic stability, binding affinity, and cell permeability of drug candidates. The pyrazine core, a nitrogen-containing heterocycle, offers multiple points for diversification and interaction with biological targets. The Buchwald-Hartwig amination has emerged as a powerful and versatile C-N bond-forming reaction, enabling the synthesis of a diverse array of arylamines from aryl halides and amines.[1] This application note provides a comprehensive guide to the Buchwald-Hartwig amination of 2-chloro-6-(trifluoromethyl)pyrazine, a key building block for the synthesis of novel pharmaceutical agents. We will delve into the mechanistic underpinnings of this reaction, provide detailed experimental protocols, and discuss key considerations for successful execution and optimization.
Mechanistic Insights: The Palladium Catalytic Cycle
The Buchwald-Hartwig amination proceeds via a well-established palladium-catalyzed cycle. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
The generally accepted catalytic cycle involves the following key steps:
-
Oxidative Addition: A low-valent palladium(0) species, typically generated in situ from a palladium(II) precatalyst, undergoes oxidative addition to the C-Cl bond of this compound to form a palladium(II) complex.
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium(II) center. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex.
-
Reductive Elimination: The final and product-forming step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active palladium(0) catalyst, allowing the catalytic cycle to continue.
A simplified representation of this catalytic cycle is depicted below:
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Key Reaction Parameters: A Guide to Rational Optimization
The success of the Buchwald-Hartwig amination of this compound is highly dependent on the judicious selection of several key parameters. The electron-deficient nature of the pyrazine ring and the presence of the trifluoromethyl group can influence reactivity, making careful optimization essential.
| Parameter | Key Considerations for this compound | Recommended Options |
| Palladium Precatalyst | The choice of precatalyst influences the ease of formation of the active Pd(0) species. Air-stable precatalysts are often preferred for convenience. | Pd₂(dba)₃, Pd(OAc)₂, Buchwald Precatalysts (e.g., XPhos Pd G3) |
| Ligand | The ligand is critical for catalyst stability and reactivity. Bulky, electron-rich phosphine ligands are generally effective for coupling with heteroaryl chlorides. The choice may vary depending on the amine (primary vs. secondary). | For primary amines: BrettPhos, XPhos.[2] For secondary amines: RuPhos, Xantphos.[2] |
| Base | The base facilitates the deprotonation of the amine. Its strength and solubility are important factors. Strong, non-nucleophilic bases are commonly used. | NaOtBu, K₃PO₄, Cs₂CO₃, LiHMDS |
| Solvent | The solvent must be anhydrous and capable of dissolving the reactants and catalyst system. Aprotic, non-coordinating solvents are generally preferred. | Toluene, Dioxane, THF |
| Temperature | Reaction temperatures typically range from 80 to 110 °C. The optimal temperature will depend on the specific substrates and catalyst system. | 80-110 °C |
| Reaction Time | Reaction times can vary from a few hours to 24 hours. Progress should be monitored by TLC or LC-MS. | 4-24 hours |
Experimental Protocols
The following protocols provide a starting point for the Buchwald-Hartwig amination of this compound with a primary and a secondary amine. These protocols should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Protocol 1: Amination with a Primary Amine (e.g., Aniline)
This protocol describes the coupling of this compound with aniline.
References
Application Notes and Protocols for the Sonogashira Coupling of 2-Chloro-6-(trifluoromethyl)pyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Sonogashira Coupling in Heterocyclic Chemistry
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This powerful transformation, typically catalyzed by a palladium complex with a copper(I) co-catalyst, has seen extensive application in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its operational simplicity and broad functional group tolerance.[1][2] In the realm of medicinal chemistry, the introduction of an alkynyl moiety into a heterocyclic scaffold, such as a pyrazine ring, is of particular interest. The rigid, linear nature of the alkyne can serve as a valuable linker or pharmacophore, while the pyrazine core is a prevalent motif in numerous biologically active compounds.
This guide provides a detailed examination of the Sonogashira coupling conditions specifically tailored for 2-Chloro-6-(trifluoromethyl)pyrazine. The presence of a chloro substituent, traditionally a more challenging coupling partner than its bromo or iodo counterparts, coupled with the strongly electron-withdrawing trifluoromethyl group, presents a unique set of considerations for reaction optimization. We will delve into the mechanistic underpinnings of the reaction, provide a rationale for the selection of catalysts, ligands, and bases, and offer detailed experimental protocols for both traditional and copper-free conditions.
The Substrate: Understanding the Reactivity of this compound
The reactivity of this compound in Sonogashira coupling is dictated by the electronic properties of the pyrazine ring and its substituents. Pyrazines are inherently electron-deficient heterocycles, which facilitates nucleophilic substitution reactions.[3] The presence of a strongly electron-withdrawing trifluoromethyl group further depletes the electron density of the ring, thereby activating the C-Cl bond towards oxidative addition to the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle.[4] While chloroaromatics are generally less reactive than bromo or iodo analogs, the electronic activation provided by the trifluoromethyl group makes this compound a viable and, in many cases, excellent substrate for this transformation.[5]
The Sonogashira Catalytic Cycle: A Mechanistic Overview
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and, in the traditional method, a copper cycle.[4]
The Palladium Cycle
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Cl bond of this compound to form a Pd(II) complex.
-
Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkynyl group to the Pd(II) complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired alkynylated pyrazine product and regenerate the Pd(0) catalyst.
The Copper Cycle
-
π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne, increasing its acidity.
-
Deprotonation: A base, typically an amine, deprotonates the alkyne to form a copper acetylide.[6]
It is important to note that copper-free Sonogashira protocols have been developed to mitigate the formation of alkyne homocoupling (Glaser coupling) byproducts and simplify purification.[2] In these systems, the base is responsible for the direct deprotonation of the alkyne, which then coordinates with the palladium center.
Caption: Figure 1: Simplified Sonogashira Catalytic Cycles
Recommended Reaction Components and Considerations
The success of the Sonogashira coupling of this compound hinges on the judicious selection of the catalyst system, base, and solvent.
| Component | Recommended Options | Rationale |
| Palladium Precatalyst | PdCl₂(PPh₃)₂, [Pd(allyl)Cl]₂, Pd(OAc)₂ | These are common and effective palladium(II) sources that are readily reduced in situ to the active Pd(0) species.[4] For chloropyrazines, more active catalyst systems are often beneficial.[5] |
| Ligand | PPh₃, XPhos, SPhos, P(t-Bu)₃ | Triphenylphosphine (PPh₃) is a standard ligand. However, for challenging substrates like chloro-heterocycles, bulky and electron-rich phosphine ligands such as XPhos, SPhos, or P(t-Bu)₃ can significantly improve reaction rates and yields by promoting oxidative addition and reductive elimination.[7][8] |
| Copper(I) Co-catalyst | CuI | Copper(I) iodide is the most common co-catalyst and is generally effective. However, for sensitive substrates or when alkyne homocoupling is a concern, a copper-free protocol should be considered.[2] |
| Base | Et₃N, i-Pr₂NH, Cs₂CO₃, K₂CO₃ | An amine base like triethylamine or diisopropylamine is standard for the copper-catalyzed reaction as it also serves as a solvent.[9] For copper-free systems, a stronger inorganic base like cesium carbonate or potassium carbonate is often more effective.[4] |
| Solvent | THF, Dioxane, DMF, Toluene | The choice of solvent can influence catalyst solubility and reaction temperature. Aprotic solvents like THF, dioxane, DMF, or toluene are commonly used.[10] |
Experimental Protocols
Note: These protocols are starting points and may require optimization for specific alkynes. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Protocol 1: Traditional Copper-Catalyzed Sonogashira Coupling
This protocol is a robust starting point for the coupling of various terminal alkynes with this compound.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
PdCl₂(PPh₃)₂ (2-5 mol%)
-
CuI (3-10 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous THF or DMF
Procedure:
-
To an oven-dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂ and CuI.
-
Seal the flask with a septum and evacuate and backfill with nitrogen three times.
-
Add anhydrous THF or DMF, followed by triethylamine and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature to 60 °C. The optimal temperature will depend on the reactivity of the alkyne.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous for substrates that are sensitive to copper or when alkyne homocoupling is a significant side reaction.
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Pd(OAc)₂ (2 mol%)
-
XPhos (4 mol%)
-
Cs₂CO₃ (2 equivalents)
-
Anhydrous dioxane or toluene
Procedure:
-
To an oven-dried Schlenk flask, add this compound, Pd(OAc)₂, XPhos, and Cs₂CO₃.
-
Seal the flask with a septum and evacuate and backfill with nitrogen three times.
-
Add the anhydrous solvent and the terminal alkyne via syringe.
-
Stir the reaction mixture at 80-110 °C. Higher temperatures are often required for copper-free couplings of chloroarenes.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Figure 2: General Experimental Workflow
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; Insufficient temperature; Poor quality reagents/solvents. | Use a more active ligand (e.g., XPhos); Increase reaction temperature; Ensure reagents and solvents are anhydrous and degassed. |
| Alkyne Homocoupling (Glaser Product) | Presence of oxygen in a copper-catalyzed reaction. | Ensure the reaction is performed under a strictly inert atmosphere; Consider switching to a copper-free protocol.[2] |
| Hydrodechlorination | Presence of a hydride source; High reaction temperature. | Use anhydrous, degassed solvents; Optimize the reaction to run at a lower temperature.[8] |
| Decomposition of Starting Material | Base sensitivity; High temperature. | Use a milder base (e.g., K₂CO₃ instead of Cs₂CO₃); Attempt the reaction at a lower temperature for a longer duration. |
Conclusion
The Sonogashira coupling of this compound is a highly feasible and valuable transformation for the synthesis of novel pyrazine-containing compounds. The electron-deficient nature of the substrate facilitates the key oxidative addition step, making it amenable to coupling with a wide range of terminal alkynes. By carefully selecting the palladium catalyst, ligand, base, and reaction conditions—including the strategic choice between a traditional copper-catalyzed or a modern copper-free protocol—researchers can achieve high yields of the desired alkynylated products. The protocols and considerations outlined in this guide provide a solid foundation for the successful application of this important cross-coupling reaction in drug discovery and materials science.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 6. m.youtube.com [m.youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. electronicsandbooks.com [electronicsandbooks.com]
Application Notes and Protocols: Kumada-Corriu Coupling of 2-Chloro-6-(trifluoromethyl)pyrazine for Advanced Synthesis
Introduction: The Strategic Importance of Trifluoromethylated Pyrazines
In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance a compound's metabolic stability, binding affinity, and lipophilicity.[1][2] The trifluoromethyl (CF3) group, in particular, is a key pharmacophore due to its strong electron-withdrawing nature and steric bulk, which can significantly modulate the physicochemical properties of a parent molecule.[2] When appended to a pyrazine core—a privileged heterocyclic motif found in numerous biologically active compounds and approved drugs—the resulting trifluoromethylated pyrazine derivatives represent a class of high-value building blocks for the synthesis of novel chemical entities.[3][4]
The Kumada-Corriu coupling, a pioneering transition metal-catalyzed cross-coupling reaction, offers a powerful and direct method for the formation of carbon-carbon bonds between a Grignard reagent and an organic halide.[5][6] This application note provides a comprehensive guide to the successful application of the Kumada-Corriu coupling using 2-Chloro-6-(trifluoromethyl)pyrazine, a readily available and highly reactive building block, for the synthesis of diverse 2-aryl- and 2-alkyl-6-(trifluoromethyl)pyrazines. We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and discuss critical parameters for optimization and troubleshooting.
Mechanism and Key Parameters of the Kumada-Corriu Coupling
The Kumada-Corriu coupling typically proceeds via a catalytic cycle involving a low-valent transition metal, most commonly nickel or palladium.[5][6] The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7]
-
Oxidative Addition: The active M(0) catalyst (where M = Ni or Pd) undergoes oxidative addition to the carbon-chlorine bond of this compound to form a M(II) intermediate. The electron-deficient nature of the pyrazine ring, further enhanced by the strong electron-withdrawing trifluoromethyl group, facilitates this rate-determining step.
-
Transmetalation: The Grignard reagent (R-MgX) then undergoes transmetalation with the M(II) complex, where the organic group 'R' from the Grignard reagent displaces the halide on the metal center.
-
Reductive Elimination: The final step is the reductive elimination of the two organic ligands from the metal center, forming the desired C-C bond in the product and regenerating the active M(0) catalyst, which re-enters the catalytic cycle.[6][7]
Figure 1: A simplified diagram of the catalytic cycle for the Kumada-Corriu coupling.
Catalyst Selection: Both nickel and palladium catalysts are effective for Kumada-Corriu couplings.[5][6] Nickel catalysts, such as Ni(dppp)Cl2, are often more cost-effective and can be more reactive towards less reactive chlorides.[8] Palladium catalysts, like Pd(PPh3)4 or Pd(dppf)Cl2, often offer better functional group tolerance and milder reaction conditions.[9][10] For electron-deficient heteroaryl chlorides like this compound, both catalyst systems are viable, and the choice may depend on the specific Grignard reagent and desired reaction conditions. Iron catalysts, such as Fe(acac)2, have also been shown to be effective for the coupling of chloropyrazines.
Experimental Protocol: A Representative Kumada-Corriu Coupling
This protocol provides a general procedure for the Kumada-Corriu coupling of this compound with a representative Grignard reagent. Researchers should note that optimization of reaction parameters may be necessary for different Grignard reagents and scales.
Materials:
-
This compound
-
Aryl or Alkylmagnesium Bromide (e.g., Phenylmagnesium bromide, 1.0 M solution in THF)
-
Palladium or Nickel Catalyst (e.g., Pd(PPh3)4 or Ni(dppp)Cl2)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH4Cl) solution
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)
Equipment:
-
Schlenk line or glovebox
-
Magnetic stirrer with heating capabilities
-
Syringes and needles for transfer of anhydrous and air-sensitive reagents
-
Rotary evaporator
-
Chromatography equipment for purification (e.g., flash column chromatography)
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium or nickel catalyst (1-5 mol%).
-
Reagent Addition: Add anhydrous THF to the flask, followed by this compound (1.0 equivalent).
-
Grignard Reagent Addition: Slowly add the Grignard reagent solution (1.1-1.5 equivalents) dropwise to the reaction mixture at 0 °C or room temperature. The addition rate should be controlled to manage any exotherm.
-
Reaction Monitoring: Allow the reaction to stir at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times can vary from a few hours to overnight.
-
Workup: Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH4Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or diethyl ether. Wash the combined organic layers with brine, dry over anhydrous MgSO4 or Na2SO4, and filter.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
Table 1: Key Reaction Parameters and Optimization Variables
| Parameter | Typical Range | Rationale and Considerations |
| Catalyst Loading | 1-5 mol% | Higher loadings may be necessary for less reactive Grignard reagents or to increase reaction rates. |
| Grignard Reagent Stoichiometry | 1.1-1.5 equivalents | A slight excess is typically used to ensure complete consumption of the starting material. |
| Solvent | Anhydrous THF, Diethyl Ether | Etheric solvents are crucial for the stability and reactivity of the Grignard reagent.[7] |
| Temperature | 0 °C to 60 °C | The optimal temperature depends on the reactivity of the specific Grignard reagent and catalyst used. |
| Reaction Time | 1-24 hours | Monitor by TLC or GC-MS to determine the point of complete conversion. |
Visualization of the Experimental Workflow
Figure 2: A flowchart illustrating the key steps in the experimental protocol.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Wet solvent or reagents- Poor quality Grignard reagent | - Use a fresh batch of catalyst.- Ensure all glassware is flame-dried and solvents are anhydrous.- Titrate the Grignard reagent to determine its exact concentration. |
| Formation of Homocoupled Product (R-R) | - High concentration of Grignard reagent- Inefficient transmetalation | - Add the Grignard reagent slowly to maintain a low concentration.- Consider changing the ligand on the metal catalyst. |
| Decomposition of Grignard Reagent | - Presence of acidic protons or electrophilic functional groups in the starting material or solvent. | - The Kumada coupling has limited functional group tolerance due to the high reactivity of Grignard reagents.[5] Protection of sensitive functional groups may be necessary. |
Scope and Limitations
The Kumada-Corriu coupling of this compound is a versatile reaction that can be applied to a wide range of Grignard reagents, including aryl, heteroaryl, and alkyl magnesium halides. The electron-deficient nature of the pyrazine substrate generally leads to efficient coupling.
However, a significant limitation of the Kumada-Corriu coupling is the high reactivity of the Grignard reagent, which makes it incompatible with many functional groups, such as esters, ketones, nitriles, and acidic protons.[5][6] For substrates bearing these functionalities, alternative cross-coupling reactions with more tolerant organometallic reagents, such as Suzuki or Stille couplings, may be more suitable.
Conclusion
The Kumada-Corriu coupling of this compound provides a robust and efficient method for the synthesis of a diverse array of 2-substituted-6-(trifluoromethyl)pyrazine derivatives. These products are valuable intermediates for the development of new pharmaceuticals and agrochemicals. By understanding the reaction mechanism, carefully selecting the catalyst, and controlling the reaction conditions, researchers can successfully employ this powerful C-C bond-forming reaction to accelerate their discovery programs.
References
- 1. mdpi.com [mdpi.com]
- 2. Trifluoromethoxypyrazines: Preparation and Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Kumada coupling - Wikipedia [en.wikipedia.org]
- 6. Kumada-Tamao-Corriu Cross Coupling | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Kumada Coupling | NROChemistry [nrochemistry.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. arkat-usa.org [arkat-usa.org]
- 10. Stereoretentive Pd-Catalyzed Kumada–Corriu Couplings of Alkenyl Halides at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Chloro-6-(trifluoromethyl)pyrazine in Medicinal Chemistry
Introduction: A Privileged Scaffold for Modern Drug Discovery
In the landscape of medicinal chemistry, the strategic incorporation of specific structural motifs can profoundly influence a molecule's pharmacological profile. 2-Chloro-6-(trifluoromethyl)pyrazine has emerged as a high-value building block, combining the desirable features of a pyrazine core with the unique electronic properties of a trifluoromethyl group. The pyrazine ring, a nitrogen-containing heterocycle, is a common feature in numerous FDA-approved drugs and clinical candidates, prized for its ability to engage in crucial hydrogen bonding interactions within biological targets.[1] Concurrently, the trifluoromethyl (-CF3) group is a well-established "bioisostere" for a methyl group but offers significant advantages, including increased metabolic stability, enhanced membrane permeability, and altered electronic character, which can lead to improved binding affinity and pharmacokinetic properties.[2]
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It outlines the foundational properties of this compound, proposes robust synthetic and analytical protocols, and explores its application as a versatile intermediate in the synthesis of bioactive compounds, particularly in the realm of kinase inhibition. While extensive literature on this specific reagent is still developing, this guide leverages data from structurally analogous compounds to provide a robust framework for its utilization.
Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of a chemical building block is paramount for its effective use in synthesis and purification.
Physicochemical Data
The key properties of this compound are summarized below. These values are critical for reaction planning, safety considerations, and analytical method development.
| Property | Value / Description | Source(s) |
| Molecular Formula | C₅H₂ClF₃N₂ | [3] |
| Molecular Weight | 182.53 g/mol | [3] |
| CAS Number | 61655-69-4 | |
| Appearance | Clear, colorless liquid (predicted) | |
| Boiling Point | ~135-141 °C (Predicted) | [3] |
| SMILES | C1=C(N=C(C=N1)Cl)C(F)(F)F | |
| Storage | Store at 2-8°C under an inert atmosphere (e.g., Nitrogen or Argon) |
Predicted Spectroscopic Data
While experimentally derived spectra for this compound are not widely published, a reliable spectroscopic profile can be predicted based on data from analogous structures, such as 2-chloropyrazine and other trifluoromethyl-substituted heterocycles. These predictions are invaluable for reaction monitoring (TLC, LC-MS) and final product characterization.
Table 1: Predicted ¹H & ¹⁹F NMR Spectroscopic Data Solvent: CDCl₃, 400 MHz
| Nucleus | Protons / Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
| ¹H | Pyrazine-H | ~8.6 - 8.8 | Singlet | Two distinct singlets are expected for the two non-equivalent aromatic protons on the pyrazine ring. |
| ¹⁹F | -CF₃ | ~ -65 to -70 | Singlet | The trifluoromethyl group typically appears as a sharp singlet in this region of the ¹⁹F spectrum. |
Table 2: Predicted ¹³C NMR Spectroscopic Data Solvent: CDCl₃, 101 MHz
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
| C-Cl | ~152 - 155 | Singlet | Carbon atom bearing the chlorine. |
| C-H | ~142 - 146 | Singlet | The two C-H carbons of the pyrazine ring. |
| C-CF₃ | ~148 - 152 | Quartet (¹JCF ≈ 35-40 Hz) | Carbon attached to the trifluoromethyl group, split by fluorine coupling. |
| -CF₃ | ~118 - 122 | Quartet (¹JCF ≈ 270-280 Hz) | The carbon of the trifluoromethyl group, showing a large one-bond C-F coupling constant. |
Table 3: Predicted Mass Spectrometry and IR Data
| Technique | Predicted Values | Notes |
| Mass Spec (EI) | [M]⁺ m/z 182/184 | Molecular ion peak with a characteristic 3:1 isotopic pattern for the presence of one chlorine atom. |
| Key Fragments | Loss of Cl (m/z 147), loss of CF₃ (m/z 113). | |
| Infrared (IR) | ~3100-3000 cm⁻¹ | Aromatic C-H stretch. |
| ~1600-1450 cm⁻¹ | C=C and C=N stretching vibrations of the pyrazine ring. | |
| ~1350-1100 cm⁻¹ | Strong, characteristic C-F stretching bands. | |
| ~850-550 cm⁻¹ | C-Cl stretch. |
Synthesis and Characterization Workflow
A robust and scalable synthesis is crucial for the utility of any building block. The following workflow outlines a plausible synthetic route and the subsequent analytical characterization steps.
Caption: Proposed Synthesis and Characterization Workflow.
Experimental Protocols
The protocols provided below are detailed methodologies for the synthesis, purification, and subsequent use of this compound in a key cross-coupling reaction.
Protocol 1: Proposed Synthesis of this compound
This protocol is based on established methods for constructing pyrazine rings from β-ketoesters.[4]
Objective: To synthesize the title compound from commercially available starting materials.
Materials:
-
Ethyl 4,4,4-trifluoro-3-oxobutanoate
-
1,2-diaminoethane
-
Manganese (IV) oxide (MnO₂) or Palladium on carbon (Pd/C)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF, catalytic)
-
Ethanol (EtOH), Toluene, Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃), Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and safety equipment
Procedure:
-
Step A: Synthesis of 6-(Trifluoromethyl)-2,3-dihydropyrazin-2-ol
-
In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq) in ethanol.
-
Add 1,2-diaminoethane (1.1 eq) dropwise at room temperature.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure to yield the crude dihydropyrazine intermediate.
-
-
Step B: Aromatization to 6-(Trifluoromethyl)pyrazin-2-ol
-
Suspend the crude intermediate from Step A in toluene.
-
Add an excess of activated manganese (IV) oxide (MnO₂, ~5-10 eq).
-
Heat the suspension to reflux for 12-18 hours. The black MnO₂ will be consumed and form brown manganese oxides.
-
Cool the mixture and filter through a pad of Celite®, washing the pad thoroughly with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain crude 6-(trifluoromethyl)pyrazin-2-ol.
-
-
Step C: Chlorination to this compound
-
Caution: This step should be performed in a well-ventilated fume hood as it involves corrosive reagents.
-
To the crude pyrazinol from Step B, add phosphorus oxychloride (POCl₃, ~5-10 eq) and a catalytic amount of DMF.
-
Heat the mixture to reflux (approx. 100-110 °C) for 2-4 hours.
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of solid sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient or by vacuum distillation to yield the final product as a clear liquid.
-
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol details the use of the title compound as an electrophile in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern C-C bond formation.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Objective: To couple an aryl or heteroaryl group to the pyrazine core at the C2 position.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)
-
Solvent system (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Nitrogen or Argon source for inert atmosphere
Procedure:
-
To a Schlenk flask or microwave vial, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic mixture with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to isolate the desired coupled product.
Application in Kinase Inhibitor Drug Discovery
Protein kinases are a major class of drug targets, particularly in oncology. The pyrazine scaffold is a proven "hinge-binding" motif, capable of forming key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for ATP-competitive inhibitors.[1]
The this compound moiety is an excellent starting point for generating libraries of potential kinase inhibitors.
-
The Chlorine Atom serves as a versatile synthetic handle for introducing diversity via cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) or nucleophilic aromatic substitution (SNAr). This allows for the exploration of the "solvent-front" region of the ATP-binding pocket.
-
The Trifluoromethyl Group can occupy a hydrophobic pocket, enhance binding affinity through favorable interactions, and block metabolic attack, thereby improving the drug's half-life.
-
The Pyrazine Nitrogens act as hydrogen bond acceptors, anchoring the inhibitor to the kinase hinge region.
Hypothetical Kinase Inhibition Pathway
The diagram below illustrates the central role of a kinase in a signaling pathway and how an inhibitor, potentially derived from this compound, can block its function.
Caption: Mechanism of action for a pyrazine-based kinase inhibitor.
Protocol 3: Generic In Vitro Kinase Inhibition Assay (Radiometric)
This protocol provides a general method to assess the inhibitory potency (IC₅₀) of a compound synthesized from this compound against a target kinase.
Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.
Materials:
-
Recombinant target kinase
-
Specific peptide substrate for the kinase
-
[γ-³³P]ATP (radioactive ATP)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compound (inhibitor) dissolved in DMSO
-
3% Phosphoric acid
-
P81 phosphocellulose plates or filter paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted down to the nM range.
-
Reaction Setup: In a 96-well plate, add the kinase reaction buffer.
-
Add the test compound dilutions to the appropriate wells. Include "no inhibitor" (DMSO only) controls for 100% activity and "no enzyme" controls for background.
-
Add the peptide substrate and the recombinant kinase to each well.
-
Initiate Reaction: Start the phosphorylation reaction by adding [γ-³³P]ATP.
-
Incubation: Incubate the plate at 30 °C for a predetermined time (e.g., 20-60 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by adding 3% phosphoric acid.
-
Capture Substrate: Spot a portion of the reaction mixture from each well onto a P81 phosphocellulose plate. The phosphorylated peptide will bind to the paper.
-
Washing: Wash the plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Quantification: Dry the plate, add scintillation fluid, and measure the radioactivity in each spot using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Conclusion and Future Outlook
This compound stands as a potent and versatile building block for medicinal chemistry. Its unique combination of a proven heterocyclic core and a property-enhancing trifluoromethyl group makes it an attractive starting point for the discovery of novel therapeutics. The protocols and data presented in this guide provide a foundational framework for chemists to synthesize, characterize, and deploy this reagent in drug discovery campaigns, particularly in the competitive and impactful field of kinase inhibitor research. As new synthetic methods and biological applications are explored, the value of this and related fluorinated heterocycles is poised to grow, enabling the development of the next generation of targeted medicines.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. Pyraziflumid: Synthesis and Introduction_Chemicalbook [chemicalbook.com]
Application Note: 2-Chloro-6-(trifluoromethyl)pyrazine as a Versatile Building Block for Novel Agrochemicals
Abstract
The strategic incorporation of fluorinated heterocyclic scaffolds is a cornerstone of modern agrochemical design, imparting enhanced metabolic stability, membrane permeability, and binding affinity to active ingredients.[1][2][3] Among these valuable synthons, 2-Chloro-6-(trifluoromethyl)pyrazine has emerged as a particularly powerful building block. Its unique electronic properties—a halogenated site for versatile substitution and a strongly electron-withdrawing trifluoromethyl group on a nitrogenous aromatic ring—make it an ideal starting point for the synthesis of a new generation of high-potency fungicides, herbicides, and insecticides.[4][5] This guide provides an in-depth look at the reactivity of this compound and offers detailed protocols for its application in key synthetic transformations relevant to agrochemical discovery and development.
Physicochemical Properties and Reactivity Profile
This compound is a clear, colorless liquid at room temperature.[6] Its key properties are summarized below.
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| Molecular Formula | C₅H₂ClF₃N₂ | [6][7][8] |
| Molecular Weight | 182.53 g/mol | [6][7] |
| Boiling Point | ~135-141 °C | [6][7] |
| Density | ~1.504 g/cm³ (Predicted) | [6] |
| Appearance | Clear, colorless liquid | [6] |
| CAS Number | 61655-69-4 | [6] |
| LogP | 2.1488 (Predicted) | [9] |
The reactivity of this compound is dominated by the pyrazine ring system, which is inherently electron-deficient. This deficiency is significantly amplified by the potent electron-withdrawing trifluoromethyl (-CF₃) group. This electronic arrangement strongly activates the chlorine atom at the C2 position towards Nucleophilic Aromatic Substitution (SₙAr) , making it the primary and most synthetically useful reaction pathway.[10] The chlorine atom can be readily displaced by a wide variety of O-, N-, and S-based nucleophiles. Furthermore, the C-Cl bond provides a handle for palladium-catalyzed cross-coupling reactions, enabling the formation of complex C-C and C-N bonds.
Caption: Key reactive sites on the this compound scaffold.
Core Synthetic Applications & Protocols
Nucleophilic Aromatic Substitution (SₙAr)
SₙAr is the most common transformation for this building block. The reaction proceeds readily due to the electronic activation of the C-Cl bond. This allows for the facile introduction of phenoxy, anilino, and thioether moieties, which are prevalent in agrochemical structures.
Protocol 2.1.1: General Procedure for SₙAr with a Phenol
This protocol describes the synthesis of a 2-phenoxy-6-(trifluoromethyl)pyrazine derivative, a common substructure in fungicides.
-
Materials:
-
This compound (1.0 eq)
-
Substituted Phenol (1.1 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
To a dry, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the substituted phenol, potassium carbonate, and anhydrous DMF.
-
Stir the mixture at room temperature for 15 minutes to allow for the formation of the potassium phenoxide salt.
-
Add this compound to the reaction mixture.
-
Heat the reaction to 80-100 °C. Causality Note: Heating is necessary to overcome the activation energy for the substitution. DMF is an excellent solvent for this purpose due to its high boiling point and ability to dissolve both the organic substrate and the inorganic base.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or GC-MS until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-phenoxy-6-(trifluoromethyl)pyrazine derivative.[11]
-
References
- 1. 2-Chloro-6-(2,2-difluoroethoxy)pyrazine (1552805-87-4) for sale [vulcanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]
- 5. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 6. This compound CAS#: 61655-69-4 [m.chemicalbook.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. PubChemLite - this compound (C5H2ClF3N2) [pubchemlite.lcsb.uni.lu]
- 9. chemscene.com [chemscene.com]
- 10. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-Chloro-6-(trifluoromethyl)pyrazine
Introduction: The Strategic Importance of the 2-Chloro-6-(trifluoromethyl)pyrazine Scaffold
In the landscape of modern medicinal chemistry, the pyrazine core is a privileged scaffold, frequently appearing in a multitude of clinically successful kinase inhibitors.[1][2] Its unique electronic properties, ability to participate in crucial hydrogen bonding interactions within the ATP-binding pocket of kinases, and synthetic versatility make it an ideal foundation for drug design. The strategic incorporation of a trifluoromethyl (CF₃) group and a reactive chlorine atom, as seen in This compound , creates a powerful and versatile building block for the synthesis of highly potent and selective kinase inhibitors.[3][4]
The CF₃ group is a bioisostere of a methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to its target protein.[5] The chlorine atom at the 2-position serves as a versatile synthetic handle, enabling chemists to introduce a wide array of molecular diversity through well-established cross-coupling and substitution reactions. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the key synthetic methodologies for leveraging this building block to construct novel kinase inhibitors. We will delve into the causality behind experimental choices and provide field-proven, step-by-step protocols for three cornerstone reactions: Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination, and Nucleophilic Aromatic Substitution (SNAr).
Core Synthetic Strategies: A Trio of Robust Methodologies
The functionalization of the this compound core predominantly relies on three powerful and reliable reactions. The choice of reaction is dictated by the desired bond formation (C-C, C-N, or C-O/C-S) and the nature of the coupling partner.
-
Suzuki-Miyaura Coupling: For the formation of a carbon-carbon bond, introducing aryl or heteroaryl moieties that can occupy key hydrophobic pockets within the kinase active site.
-
Buchwald-Hartwig Amination: For the formation of a carbon-nitrogen bond, installing amine-containing groups that often serve as critical hydrogen bond donors or acceptors, anchoring the inhibitor to the kinase hinge region.[6]
-
Nucleophilic Aromatic Substitution (SNAr): For the introduction of amines, alcohols, or thiols, particularly effective due to the electron-deficient nature of the pyrazine ring, which is further activated by the CF₃ group.[7]
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a C-C bond between an organohalide and an organoboron compound.[8][9] It is exceptionally reliable and tolerant of a wide range of functional groups, making it a workhorse in medicinal chemistry.
Causality and Experimental Rationale
-
Catalyst System: The choice of a palladium catalyst and a phosphine ligand is critical. For an electron-deficient heteroaryl chloride like our substrate, a highly active catalyst system is required. Palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common precatalysts that are reduced in situ to the active Pd(0) species. Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, are often employed to facilitate the oxidative addition step—the rate-limiting step for aryl chlorides—and promote the final reductive elimination.[10]
-
Base: A base is required to activate the boronic acid for transmetalation. An aqueous solution of a carbonate (e.g., K₂CO₃, Na₂CO₃) or phosphate (e.g., K₃PO₄) is typically used. The base forms a boronate species, which is more nucleophilic and readily transfers its organic group to the palladium center.[8]
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is common. The organic solvent solubilizes the substrate and catalyst, while the water solubilizes the inorganic base.[11] Degassing the solvent is crucial to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Visualizing the Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Detailed Step-by-Step Protocol
This protocol details the synthesis of 2-(4-methoxyphenyl)-6-(trifluoromethyl)pyrazine , a common intermediate.
-
Reagent Preparation:
-
To a dry Schlenk flask, add this compound (1.0 eq), (4-methoxyphenyl)boronic acid (1.2 eq), Pd(OAc)₂ (0.05 eq), SPhos (0.10 eq), and K₃PO₄ (2.0 eq).
-
-
Inert Atmosphere:
-
Seal the flask with a rubber septum, and cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere.
-
-
Solvent Addition:
-
Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe. The total solvent volume should be sufficient to create a stirrable slurry (e.g., 0.1 M concentration of the limiting reagent).
-
-
Reaction:
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
-
Work-up:
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.
-
-
Isolation and Purification:
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired product.
-
| Substrate | Product | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2,6-Dichloropyrazine | 2-Chloro-6-phenylpyrazine | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 100 | 24 | 77 | [11] |
| 2-Chloro-6-bromopyrazine | 2-(4-Methoxycarbonylphenyl)-6-bromopyrazine | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 12 | 49 | [12] |
| 2,4-Dichloro-1,3,5-triazine | 2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine | Pd complex | K₂CO₃ | Ethanol | 35 | 1.5 | 96 | [13] |
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide and an amine.[6] This reaction has revolutionized the synthesis of arylamines, which are crucial components of many kinase inhibitors.
Causality and Experimental Rationale
-
Catalyst System: Similar to the Suzuki coupling, a Pd(0) catalyst is required. The combination of Pd₂(dba)₃ and a bulky, electron-rich biaryl phosphine ligand (e.g., Xantphos, BINAP) is highly effective. These ligands promote the reductive elimination step, which forms the C-N bond, and can prevent the formation of undesired side products.[14]
-
Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are commonly used. The base serves two purposes: it deprotonates the amine to form a more reactive amido species and neutralizes the HX generated during the catalytic cycle.[6]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are preferred to prevent the hydrolysis of the catalyst and base. Rigorous exclusion of air and moisture is critical for reproducibility and high yields.
Visualizing the Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Detailed Step-by-Step Protocol
This protocol describes the synthesis of N-(4-methoxyphenyl)-6-(trifluoromethyl)pyrazin-2-amine .
-
Reagent Preparation:
-
To a dry Schlenk tube, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).
-
-
Inert Atmosphere:
-
Seal the tube with a septum, and cycle between vacuum and argon three times.
-
-
Addition of Reactants and Solvent:
-
Add this compound (1.0 eq) and 4-methoxyaniline (1.2 eq).
-
Add anhydrous toluene via syringe.
-
-
Reaction:
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 16-24 hours.
-
-
Work-up:
-
Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
-
Isolation and Purification:
-
Purify the residue by flash column chromatography on silica gel to afford the desired product.
-
| Aryl Halide Substrate | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 6-Bromo-2-chloroquinoline | Morpholine | Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene | 110 | 92 | [14] |
| 2-Chloroquinoline | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | 95 | [14] |
| Aryl Chlorides | Primary/Secondary Amines | [Pd(cinnamyl)Cl]₂ / Mor-DalPhos | K₃PO₄ | Water | 100 | 51-99 | [9] |
Protocol 3: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a powerful, often metal-free method for functionalizing electron-deficient aromatic rings. The pyrazine ring in our substrate is highly activated towards nucleophilic attack by the two nitrogen atoms and the potent electron-withdrawing CF₃ group.[15]
Causality and Experimental Rationale
-
Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon bearing the chlorine, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex). The chloride leaving group is then expelled, restoring the aromaticity of the ring.[7]
-
Reactivity: The rate of SNAr is highly dependent on the electron-withdrawing ability of the groups on the ring. The CF₃ group significantly enhances the electrophilicity of the pyrazine ring, making the reaction feasible even with moderately strong nucleophiles.
-
Conditions: The reaction is typically performed in a polar aprotic solvent like DMF, DMSO, or acetonitrile, which can stabilize the charged intermediate. For nucleophiles like amines or alcohols, a base (e.g., K₂CO₃, DIPEA) is often added to deprotonate the nucleophile, increasing its reactivity. In many cases, the amine nucleophile can be used in excess, acting as both the nucleophile and the base.
Visualizing the Mechanism: SNAr Reaction
Caption: The two-step addition-elimination mechanism of an SNAr reaction.
Detailed Step-by-Step Protocol
This protocol describes the synthesis of 2-morpholino-6-(trifluoromethyl)pyrazine .
-
Reaction Setup:
-
In a sealed tube, combine this compound (1.0 eq) and morpholine (3.0 eq).
-
-
Solvent:
-
Add a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or simply run the reaction neat if the nucleophile is a liquid.
-
-
Reaction:
-
Heat the mixture to 80-120 °C.
-
Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 4-18 hours.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, filter and wash with a cold solvent like diethyl ether.
-
If no precipitate forms, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
-
Isolation and Purification:
-
Wash the combined organic extracts with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
-
| Substrate | Nucleophile | Conditions | Yield (%) | Reference |
| 2,6-Dichloropyrazine | 3-Aminophenol | Cs₂CO₃, DMF, 100 °C | - | [3] |
| 2,6-Dichloropyrazine | 6-Methoxyindazole | NaH, DMF, 80 °C | 50 | [12] |
| 3,5-Dichloropyrazines | Various Amines | Varies | - | [15] |
Conclusion and Future Outlook
This compound is a cornerstone building block for the synthesis of advanced kinase inhibitors. The three methodologies detailed in this guide—Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution—provide a robust and versatile toolkit for medicinal chemists. By understanding the underlying principles and applying these field-proven protocols, researchers can efficiently generate diverse libraries of pyrazine-based compounds. The continued exploration of novel coupling partners and the optimization of these powerful synthetic reactions will undoubtedly lead to the discovery of the next generation of targeted therapies for cancer and other diseases driven by aberrant kinase signaling.
References
- 1. Bioorganic & medicinal chemistry letters [vivo.weill.cornell.edu]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Controlling opioid receptor functional selectivity by targeting distinct subpockets of the orthosteric site - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CN112608284A - Preparation method of 2, 4-dichloro-6- (4-methoxyphenyl) -1,3, 5-triazine - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions
For: Researchers, scientists, and drug development professionals.
Introduction: The Transformative Power of Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions have become an indispensable tool in modern organic synthesis, fundamentally changing the landscape of molecule construction.[1] These reactions enable the efficient formation of carbon-carbon and carbon-heteroatom bonds, often under mild conditions and with high functional group tolerance.[2][3] From the synthesis of complex natural products to the large-scale manufacturing of pharmaceuticals, the impact of these transformations, recognized with the 2010 Nobel Prize in Chemistry awarded to Richard Heck, Ei-ichi Negishi, and Akira Suzuki, is undeniable.[1][4]
This guide provides a comprehensive overview of the experimental setup for these powerful reactions. It is designed not as a rigid set of instructions, but as a foundational document that explains the "why" behind the "how." By understanding the interplay of the various reaction components and the underlying catalytic cycle, researchers can troubleshoot effectively, optimize reaction conditions, and push the boundaries of molecular innovation.
The Heart of the Reaction: The Palladium Catalytic Cycle
At its core, most palladium-catalyzed cross-coupling reactions proceed through a general catalytic cycle involving a palladium(0) active species.[2][5] Understanding this cycle is paramount to rational reaction design and troubleshooting.
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the bond between the organic group and the halide (or pseudohalide) of the electrophilic coupling partner. This process oxidizes the palladium from Pd(0) to a Pd(II) species.[4][5][6] The reactivity order for halides is generally I > OTf ≈ Br > Cl.[5][6]
-
Transmetalation (for reactions like Suzuki, Stille, Negishi): The organic group from the nucleophilic coupling partner (e.g., an organoboron reagent in Suzuki coupling) is transferred to the palladium center, displacing the halide.[4][5] This step often requires the presence of a base.[5]
-
Reductive Elimination: The two organic fragments on the palladium(II) center couple to form the desired product with a new carbon-carbon or carbon-heteroatom bond. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4][5]
Visualizing the Catalytic Cycle
Caption: A generalized palladium catalytic cycle.
Critical Experimental Parameters: A Scientist's Guide to Reaction Components
The success of a palladium-catalyzed cross-coupling reaction hinges on the judicious selection of several key components. This section delves into the causality behind these choices.
The Palladium Source: Precatalysts vs. In Situ Generation
The active catalyst is a Pd(0) species, which can be introduced directly or, more commonly, generated in situ from a stable Pd(II) precatalyst.[7]
-
Pd(0) Sources: While effective, sources like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be sensitive to air and moisture.
-
Pd(II) Precatalysts: These are generally air- and moisture-stable, making them easier to handle.[8] Common examples include palladium(II) acetate (Pd(OAc)₂) and palladium(II) chloride (PdCl₂).[9] The in situ reduction of Pd(II) to Pd(0) is a critical step, and its efficiency can be influenced by the ligands, base, and solvent.[10]
-
Advanced Precatalysts: To ensure reliable and efficient generation of the active catalyst, a variety of advanced, well-defined precatalysts have been developed.[8] The Buchwald precatalysts, for instance, are designed for rapid activation and high catalytic activity, often allowing for lower catalyst loadings and shorter reaction times.[11]
| Palladium Source | Common Examples | Advantages | Considerations |
| Pd(0) Sources | Pd(PPh₃)₄, Pd₂(dba)₃ | Directly active | Air and moisture sensitive |
| Pd(II) Precatalysts | Pd(OAc)₂, PdCl₂ | Air-stable, cost-effective | Requires efficient in situ reduction |
| Buchwald Precatalysts | G3 and G4 generations | Air-stable, highly active, reliable activation | Higher cost |
The Ligand: The Architect of Reactivity
Ligands are crucial for stabilizing the palladium catalyst, enhancing its reactivity, and influencing the selectivity of the reaction.[7] The choice of ligand is often the most critical parameter to optimize.
-
Phosphine Ligands: This is the most common class of ligands. Their electronic and steric properties can be finely tuned.[7]
-
N-Heterocyclic Carbenes (NHCs): These have emerged as powerful alternatives to phosphines, often providing high stability and activity.[5][7]
The selection of the optimal ligand is highly substrate-dependent. For example, the coupling of sterically hindered substrates may necessitate the use of bulkier ligands.[5]
The Base: More Than Just a Proton Scavenger
A base is often required, particularly in reactions like the Suzuki and Buchwald-Hartwig couplings.[5] Its primary role is to facilitate the transmetalation step.[5] In the Buchwald-Hartwig amination, the base deprotonates the amine to form the active nucleophile.[13][14]
The choice of base can significantly impact the reaction outcome. Common bases include:
-
Inorganic Bases: Carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides.[5]
-
Alkoxides: Sodium tert-butoxide (NaOt-Bu) is a strong base frequently used in Buchwald-Hartwig aminations.[13]
-
Organic Bases: Amines such as triethylamine (Et₃N) are often used in the Heck reaction.[15]
The strength and solubility of the base are important considerations. A base that is too strong may lead to side reactions, while one that is too weak may result in a sluggish or incomplete reaction.
The Solvent: The Reaction's Environment
The solvent plays a multifaceted role in palladium-catalyzed cross-coupling reactions. It must solubilize the reactants and catalyst, but it can also influence catalyst stability, reaction rate, and even selectivity.[16][17]
-
Polar Aprotic Solvents: Dioxane, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) are commonly used.[18]
-
Aromatic Hydrocarbons: Toluene is a frequent choice, especially at higher temperatures.
-
Protic Solvents: In some cases, particularly for Suzuki couplings, the addition of water can be beneficial.[19]
The choice of solvent can sometimes be counterintuitive. For instance, in certain Suzuki-Miyaura couplings of chloroaryl triflates, nonpolar solvents favor reaction at the chloride, while some polar aprotic solvents like acetonitrile or DMF favor reaction at the triflate.[20]
Detailed Experimental Protocols
The following protocols are provided as starting points for reaction optimization. It is imperative to conduct all reactions under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified. [21]
Protocol 1: Suzuki-Miyaura Coupling of an Aryl Bromide with an Arylboronic Acid
This protocol describes a general procedure for the synthesis of a biaryl compound.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed toluene (5 mL)
-
Degassed water (0.5 mL)
-
Oven-dried Schlenk tube or round-bottom flask with a magnetic stir bar
Procedure:
-
Reaction Setup: To the reaction vessel, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[7]
-
Inert Atmosphere: Seal the vessel with a septum and evacuate and backfill with nitrogen or argon. Repeat this cycle three times.[7]
-
Solvent Addition: Add the degassed toluene and water via syringe.[7]
-
Reaction: Place the vessel in a preheated oil bath at 100 °C and stir vigorously.[7]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete (typically 2-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.[3]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[7]
Protocol 2: Heck Coupling of an Aryl Bromide with an Alkene
This protocol outlines a general procedure for the synthesis of a substituted alkene.
Materials:
-
Aryl bromide (1.0 equiv)
-
Alkene (e.g., methyl acrylate, 1.5-5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05-0.1 equiv)
-
Tri(o-tolyl)phosphine (P(o-Tolyl)₃) (0.1-0.2 equiv)
-
Triethylamine (Et₃N) (1.5-3.0 equiv)
-
Anhydrous, degassed acetonitrile or DMF
-
Oven-dried Schlenk tube or round-bottom flask with a magnetic stir bar
Procedure:
-
Reaction Setup: In the reaction vessel, combine the aryl bromide, alkene, Pd(OAc)₂, P(o-Tolyl)₃, and solvent.[22]
-
Inert Atmosphere: Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Base Addition: Add the triethylamine.
-
Reaction: Heat the mixture to reflux (for acetonitrile) or a specified temperature (e.g., 100-140 °C for DMF) under a nitrogen atmosphere for several hours (typically 5 hours or until completion).[22]
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: Cool the reaction mixture and filter through a pad of celite to remove the palladium catalyst.[6] Concentrate the filtrate.
-
Purification: Purify the resulting residue by silica gel column chromatography.[22]
Protocol 3: Buchwald-Hartwig Amination of an Aryl Halide with a Primary Amine
This protocol details a general procedure for the formation of a C-N bond.
Materials:
-
Aryl halide (1.0 equiv)
-
Primary amine (1.2 equiv)
-
BrettPhos Pd G4 precatalyst (1-5 mol%)
-
BrettPhos ligand (1-5 mol%)
-
Potassium phosphate (K₃PO₄) (1.4-2.0 equiv) or Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous, degassed solvent (e.g., t-BuOH or toluene)
-
Oven-dried resealable Schlenk tube or vial with a magnetic stir bar
Procedure:
-
Reaction Setup (in a glovebox): To the reaction vessel, add the aryl halide, amine, palladium precatalyst, ligand, and base.[14]
-
Solvent Addition: Add the degassed solvent.[14]
-
Reaction: Seal the vessel tightly and remove it from the glovebox. Place it in a preheated heating block or oil bath at the desired temperature (e.g., 100 °C).[14]
-
Monitoring: Stir the reaction for the specified time (can range from hours to days) and monitor by TLC or GC-MS.[14]
-
Work-up: Cool the reaction to room temperature. Partition the mixture between an organic solvent (e.g., dichloromethane or ethyl acetate) and water.[14]
-
Purification: Separate the layers, and wash the organic layer with brine. Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography.
Troubleshooting and Optimization
Even with well-established protocols, challenges can arise. A systematic approach to troubleshooting is crucial.[21]
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Yield | Inactive catalyst | Verify the quality of the palladium source and ligand. Consider using a more active precatalyst.[21] |
| Poor reagent quality | Ensure all reagents are pure and anhydrous. Use freshly distilled or high-purity solvents.[21] | |
| Inefficient inert atmosphere | Re-evaluate the degassing procedure. Ensure all joints are properly sealed.[21] | |
| Side Product Formation | Incorrect base or solvent | Screen different bases and solvents. |
| Reaction temperature too high | Lower the reaction temperature. | |
| Incomplete Conversion | Insufficient reaction time or temperature | Increase the reaction time or temperature incrementally. |
| Low catalyst loading | Increase the catalyst loading. |
Reaction Monitoring and Analysis
Modern analytical techniques are invaluable for monitoring reaction progress and gaining mechanistic insights.
-
Chromatography (TLC, GC-MS, HPLC): These are standard methods for tracking the consumption of starting materials and the formation of products.[23]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used for in-situ reaction monitoring to obtain kinetic data.[24]
-
Mass Spectrometry (MS): Techniques like electrospray ionization mass spectrometry (ESI-MS) can be used to observe catalytic intermediates in real-time.[24]
Visualizing a Typical Experimental Workflow
Caption: A standard workflow for palladium-catalyzed cross-coupling.
Conclusion
Palladium-catalyzed cross-coupling reactions are a powerful and versatile class of transformations. Success in their application requires a deep understanding of the interplay between the catalyst, ligand, base, and solvent. This guide has provided a framework for rational experimental design, offering not just protocols but also the scientific reasoning behind them. By embracing a systematic and informed approach to experimentation, researchers can effectively harness the synthetic power of these reactions to build the molecules of tomorrow.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. jmcct.com [jmcct.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nobelprize.org [nobelprize.org]
- 5. fiveable.me [fiveable.me]
- 6. Heck Coupling | NROChemistry [nrochemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 11. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]
- 12. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jk-sci.com [jk-sci.com]
- 14. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 17. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Yoneda Labs [yonedalabs.com]
- 20. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. organic-synthesis.com [organic-synthesis.com]
- 23. vapourtec.com [vapourtec.com]
- 24. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
Application Notes and Protocols for the Functionalization of the Pyrazine Core of 2-Chloro-6-(trifluoromethyl)pyrazine
Introduction: The Privileged Pyrazine Scaffold in Modern Drug Discovery
The pyrazine nucleus is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] Its unique electronic properties, arising from the two nitrogen atoms in a 1,4-arrangement, allow for diverse biological interactions. The incorporation of a trifluoromethyl (-CF3) group, a prevalent substituent in modern drug design, further enhances the therapeutic potential of the pyrazine scaffold. The -CF3 group can significantly improve metabolic stability, membrane permeability, and binding affinity of a molecule.[2]
This technical guide provides a comprehensive overview of the synthetic strategies for the functionalization of 2-chloro-6-(trifluoromethyl)pyrazine, a key building block for the synthesis of novel pharmaceutical candidates. We will delve into the mechanistic underpinnings of the most effective transformations and provide detailed, field-proven protocols for researchers in drug development and organic synthesis.
The Influence of the Trifluoromethyl Group on Reactivity
The potent electron-withdrawing nature of the trifluoromethyl group plays a pivotal role in the reactivity of the pyrazine ring. This deactivation of the ring makes it highly susceptible to nucleophilic attack, a key principle underpinning many of the functionalization strategies discussed herein. This electronic effect is crucial for the success of Nucleophilic Aromatic Substitution (SNAr) reactions and also influences the conditions required for various palladium-catalyzed cross-coupling reactions.
I. Nucleophilic Aromatic Substitution (SNAr): A Direct Approach to C-N and C-O Bonds
The electron-deficient nature of the pyrazine ring, amplified by the trifluoromethyl group, makes this compound an excellent substrate for SNAr reactions. This method offers a direct and often metal-free route to introduce amine and alcohol functionalities.
Mechanism of SNAr
The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The aromaticity is then restored by the departure of the chloride leaving group.
Diagram: SNAr Mechanism
Caption: General mechanism of SNAr on this compound.
Protocol 1: Synthesis of 2-Amino-6-(trifluoromethyl)pyrazines
This protocol details the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (e.g., morpholine, piperidine, aniline) (1.2 equivalents)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction vessel (e.g., round-bottom flask) with a magnetic stirrer and reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a clean, dry reaction vessel, add this compound (1.0 eq) and the chosen base (2.0 eq).
-
Under an inert atmosphere, add the anhydrous solvent.
-
With vigorous stirring, add the amine (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | K₂CO₃ | DMF | 100 | 4 | >90 |
| Aniline | Cs₂CO₃ | DMSO | 120 | 12 | ~85 |
| Benzylamine | K₂CO₃ | DMF | 80 | 6 | >95 |
Note: The reactivity of the amine will influence the required reaction conditions. Less nucleophilic amines may require higher temperatures and longer reaction times.
II. Palladium-Catalyzed Cross-Coupling Reactions: Forging C-C and C-N Bonds with Precision
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and they are particularly effective for the functionalization of heteroaromatic compounds like this compound.
A. Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and a halide.
Diagram: Suzuki-Miyaura Catalytic Cycle
References
Troubleshooting & Optimization
Technical Support Center: Buchwald-Hartwig Amination of Pyrazines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the Buchwald-Hartwig amination of pyrazines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of C-N bond formation with this important class of electron-deficient heterocycles. Aminopyrazines are critical building blocks in medicinal chemistry, and mastering their synthesis is a key enabling step in many discovery programs.
This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols based on a synthesis of peer-reviewed literature and practical field experience.
Section 1: Understanding the Core Challenges & Side Reactions
The Buchwald-Hartwig amination is a powerful transformation, but pyrazine substrates introduce specific challenges due to their inherent electronic and structural properties. Understanding these challenges is the first step toward successful troubleshooting.
-
Electron-Deficient Ring System: The two nitrogen atoms in the pyrazine ring withdraw electron density, making the halo-pyrazine less reactive towards the initial oxidative addition step compared to electron-rich or neutral arenes. However, this same property makes the ring susceptible to other reaction pathways.
-
Catalyst Inhibition: The lone pair of electrons on the pyrazine's nitrogen atoms can coordinate to the palladium center. This coordination can sequester the catalyst in an off-cycle, inactive state, effectively inhibiting the reaction.[1] This is a primary reason for failed or sluggish reactions with N-heterocyclic substrates.
-
Common Side Reactions: The most prevalent issues in pyrazine amination are not just low conversion, but the formation of specific, undesired side products. The diagram below illustrates the main catalytic cycle and the points where key side reactions diverge.
The Buchwald-Hartwig Catalytic Cycle and Common Pitfalls
Caption: The catalytic cycle for Buchwald-Hartwig amination and the competing hydrodehalogenation (HDH) pathway.
Section 2: Troubleshooting Guide
This section addresses the most common problems encountered during the Buchwald-Hartwig amination of pyrazines in a practical, question-and-answer format.
Q1: My reaction shows low or no conversion of the starting halopyrazine. What are the likely causes and solutions?
Low or no conversion is often a result of an inactive catalyst or suboptimal reaction conditions.
Causality & Solutions:
-
Catalyst Deactivation: The primary suspect is catalyst deactivation by oxygen or coordination with the pyrazine nitrogen.[1][2]
-
Solution: Ensure your reaction is performed under strictly anhydrous and inert conditions. Use a robust degassing method for your solvent (e.g., freeze-pump-thaw or sparging with argon for at least 30 minutes). Verify the quality and age of your palladium source, ligand, and base. Using a pre-catalyst, which forms the active Pd(0) species more reliably, is highly recommended over generating it in situ from Pd(OAc)₂ or Pd₂(dba)₃.[3][4]
-
-
Incorrect Ligand Choice: The ligand is arguably the most critical component. For electron-deficient pyrazines, a ligand that is both bulky and electron-rich is required to promote the difficult oxidative addition and the final reductive elimination steps.[5]
-
Solution: Switch to a state-of-the-art ligand known to be effective for heteroaryl chlorides. Sterically hindered biarylphosphine ligands are the industry standard. N-heterocyclic carbene (NHC) ligands are also excellent choices due to their strong σ-donating properties which can facilitate the oxidative addition of less reactive halides.[6][7]
-
-
Suboptimal Base/Solvent Combination: The base must be strong enough to deprotonate the amine (or the palladium-amine complex) but should not promote side reactions. Its solubility can also play a major role.[4][8]
-
Solution: Sodium tert-butoxide (NaOtBu) in an ethereal solvent like dioxane or a hydrocarbon like toluene is a standard starting point. If your substrate has base-sensitive functional groups, consider switching to a weaker base like K₃PO₄ or Cs₂CO₃, but be prepared to increase the reaction temperature or use a more active catalyst system.[4]
-
Table 1: Recommended Starting Conditions for Pyrazine Amination
| Component | Recommendation | Rationale |
| Pd Source | [Pd(cinnamyl)Cl]₂, G3/G4 Pre-catalysts | Air-stable and provide reliable initiation to the active Pd(0) species.[3][4][9] |
| Ligand | XPhos, RuPhos, BrettPhos, SPhos | Bulky, electron-rich biarylphosphines that accelerate key steps and minimize side reactions.[5][10][11] |
| Base | NaOtBu, LHMDS, K₃PO₄ | Strong, non-nucleophilic bases are generally most effective. Weaker bases offer functional group tolerance.[12] |
| Solvent | Dioxane, Toluene, CPME | Anhydrous, deoxygenated aprotic solvents are standard.[1][13] |
| Temperature | 80–110 °C | A balance must be struck; higher temperatures increase rate but can also promote decomposition or side reactions.[14] |
Q2: I am observing significant hydrodehalogenation (HDH) of my pyrazine. How can I minimize this?
Hydrodehalogenation (HDH), the replacement of the halide with a hydrogen atom, is a common and frustrating side reaction. It typically arises from a pathway involving a palladium-hydride intermediate, which can be formed via β-hydride elimination from the palladium-amido complex.[5][15]
Causality & Solutions:
-
β-Hydride Elimination Competes with Reductive Elimination: If the final C-N bond-forming reductive elimination is slow, the competing β-hydride elimination pathway can dominate, especially if the amine has β-hydrogens and the reaction is run at high temperatures.[16]
-
Solution: Use ligands with increased steric bulk around the palladium center. This bulkiness can sterically disfavor the transition state for β-hydride elimination and accelerate reductive elimination.[5] Ligands like AdBrettPhos or tBuXPhos are excellent candidates.
-
-
Reaction Conditions Favoring HDH: High temperatures and certain bases can exacerbate the problem.
-
Solution: Try lowering the reaction temperature. While this may slow the desired reaction, it often slows the side reaction more significantly.[17] Sometimes, switching the base can alter the reaction pathway; screening bases is a valid strategy.
-
Q3: My primary amine is giving diarylated products. How can I achieve selective mono-arylation?
The product of the initial amination, a primary aminopyrazine, is often more reactive than the starting amine, leading to a second amination reaction.
Causality & Solutions:
-
Product Reactivity: The newly formed N-H bond can readily participate in a second coupling reaction.
-
Solution 1: Stoichiometry: Use a slight excess of the primary amine (e.g., 1.5–2.0 equivalents) relative to the halopyrazine to statistically disfavor diarylation.
-
Solution 2: Ligand Choice: Certain ligands have been specifically designed to favor mono-arylation. BrettPhos is a leading example, developed to effectively couple primary amines and even ammonia selectively.[10]
-
Solution 3: Reaction Conditions: Running the reaction at a lower temperature and for a shorter duration can help. Monitor the reaction closely by LC-MS or TLC and stop it once the starting material is consumed, before significant diarylation occurs.
-
Troubleshooting Workflow
The following diagram provides a logical workflow for diagnosing and solving common issues.
Caption: A decision-making workflow for troubleshooting common Buchwald-Hartwig amination issues.
Section 3: Frequently Asked Questions (FAQs)
FAQ 1: Which halogen is best for Buchwald-Hartwig on pyrazines (Cl, Br, I)? The theoretical reactivity for oxidative addition is I > Br > Cl.[2] However, in practice, aryl iodides can sometimes be problematic as the iodide anion generated can form bridging palladium dimers, inhibiting the catalyst.[4] Aryl chlorides are the least reactive but are often cheaper and more readily available. With modern, highly active biarylphosphine or NHC ligands, the amination of chloropyrazines is now routine.[18][19] For initial investigations, bromopyrazines often provide the best balance of reactivity, stability, and cost.
FAQ 2: What is the best type of ligand for pyrazine amination: Biarylphosphines or NHCs? Both ligand classes are highly effective.
-
Biarylphosphines (e.g., XPhos, RuPhos): These are the most widely used and have a vast track record of success. Their steric and electronic properties are well-understood and highly tunable.[11]
-
N-Heterocyclic Carbenes (NHCs): NHCs are powerful σ-donors and can form very stable palladium complexes.[7] This makes them particularly effective for activating challenging substrates like electron-deficient heteroaryl chlorides.[6][20] The optimal choice is substrate-dependent. If standard biarylphosphine conditions are failing, screening a set of NHC-based catalysts is a logical next step.
FAQ 3: Can I run this reaction open to the air? It is strongly discouraged. While the palladium pre-catalysts themselves are often air-stable, the active Pd(0) catalytic species is highly sensitive to oxygen, which will deactivate it and lead to failed reactions.[2] For consistent and reproducible results, always use standard Schlenk or glovebox techniques to maintain an inert (argon or nitrogen) atmosphere.
FAQ 4: How does the choice of base affect the reaction? The base plays a crucial role, primarily in the deprotonation of the amine to form the active nucleophile.[8]
-
Strong Bases (NaOtBu, LHMDS): These promote the fastest reaction rates and are often necessary for less reactive substrates. However, they are incompatible with many functional groups (e.g., esters, enolizable ketones).[12]
-
Weaker Bases (K₃PO₄, Cs₂CO₃, K₂CO₃): These offer much broader functional group tolerance. Their use may require higher temperatures, higher catalyst loadings, or more active ligands to achieve comparable reaction rates.[4][21] The solubility and particle size of inorganic bases can also affect reproducibility, especially on a larger scale.[4]
Section 4: Key Experimental Protocols
Protocol 1: General Procedure for Amination of 2-Chloropyrazine with a Secondary Amine
This protocol is a starting point and should be optimized for specific substrates.
Materials:
-
2-Chloropyrazine (1.0 mmol, 1.0 equiv)
-
Secondary Amine (1.2 mmol, 1.2 equiv)
-
RuPhos Pd G3 (0.02 mmol, 2 mol %)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed 1,4-Dioxane (5 mL)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 2-chloropyrazine, RuPhos Pd G3 pre-catalyst, and sodium tert-butoxide.
-
Seal the Schlenk tube with a rubber septum. Evacuate and backfill the tube with argon three times.
-
Under a positive pressure of argon, add the anhydrous, degassed 1,4-dioxane via syringe, followed by the secondary amine.
-
Seal the tube with a Teflon screw cap (or ensure the septum is securely fastened) and place it in a preheated oil bath at 100 °C.
-
Stir the reaction for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: High-Throughput Screening of Ligands and Bases
For challenging substrates, a parallel screen can rapidly identify optimal conditions.
Procedure:
-
In a glovebox, arrange an array of 2 mL reaction vials.
-
In each vial, place a stir bar and the halopyrazine (e.g., 0.1 mmol).
-
Create stock solutions of your palladium pre-catalyst and various ligands in your chosen solvent (e.g., dioxane).
-
Dispense the appropriate amount of catalyst/ligand solution into each vial.
-
Add the solid bases (pre-weighed) to each designated vial.
-
Add the solvent, followed by the amine coupling partner.
-
Seal the vials, remove the array from the glovebox, and place it in a heating block set to the desired temperature.
-
After a set time (e.g., 18 hours), cool the array, quench all vials, and analyze the conversion/yield in each vial by LC-MS or GC-MS with an internal standard.
Section 5: References
-
BenchChem. (n.d.). Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine. Retrieved from BenchChem website.
-
Bera, S. S., & Szostak, M. (2025). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews.
-
Tshibalonza, N. M., et al. (2018). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Organic & Biomolecular Chemistry.
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from --INVALID-LINK--
-
Yang, S., et al. (2021). Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts. Chemistry – A European Journal.
-
Yang, S., et al. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Chemistry – A European Journal, 28(4).
-
ResearchGate. (n.d.). Selected ligands and catalysts for Buchwald-Hartwig amination. Retrieved from ResearchGate.
-
Sunesson, Y., et al. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 11961-9.
-
Ghaffari, B., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society.
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. Retrieved from ResearchGate.
-
Nolan, S. P., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
-
ResearchGate. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Retrieved from ResearchGate.
-
BenchChem. (n.d.). Technical Support Center: Troubleshooting Failed Buchwald-Hartwig Amination with 3-Bromo-Pyridines. Retrieved from BenchChem website.
-
Bera, S. S., & Szostak, M. (2025). Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions. Chemical Reviews.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from --INVALID-LINK--
-
Kashani, S. K., et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
-
Dorel, R., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129.
-
ResearchGate. (n.d.). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Retrieved from ResearchGate.
-
Organ, M. G., et al. (2006). Pd-catalyzed aryl amination mediated by well defined, N-heterocyclic carbene (NHC)-Pd precatalysts, PEPPSI. Chemistry – A European Journal, 12(18), 4749-55.
-
ACS Green Chemistry Institute. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from Wordpress.
-
Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis, 14, 4099-4107.
-
WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Retrieved from ResearchGate.
-
ResearchGate. (2022). Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? Retrieved from ResearchGate.
-
Lee, C-Y., & Yoshimura, T. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4691.
-
Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. Retrieved from --INVALID-LINK--
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Donor-acceptor 1,2,4,5-Tetrazines Prepared by Buchwald-Hartwig Cross-Coupling Reaction and Their Photoluminescence Turn-on Property by Inverse Electron Demand Diels-Alder Reaction. Retrieved from ResearchGate.
-
Biscoe, M. R., et al. (2013). BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. Journal of the American Chemical Society, 135(48), 18185-92.
-
Wölfling, J., et al. (2012). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 8, 147-55.
-
ResearchGate. (n.d.). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Retrieved from ResearchGate.
-
The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from YouTube.
-
Khan Academy. (2019). Buchwald-Hartwig coupling. Retrieved from YouTube.
-
Lee, C-Y., & Yoshimura, T. (2020). C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4691.
-
Ursinus College Digital Commons. (2025). Development of Buchwald-Hartwig Amination Reaction of Unprotected, Functionalized Indoles. Retrieved from Ursinus Digital Commons.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.rug.nl [research.rug.nl]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 16. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Chloro-6-(trifluoromethyl)pyrazine
Welcome to the technical support resource for the purification of 2-Chloro-6-(trifluoromethyl)pyrazine. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during the purification of this important heterocyclic intermediate.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.
Part 1: Initial Workup & Impurity Profile
Question 1: My reaction is complete. What is the best general procedure for an initial workup of the crude reaction mixture?
Answer: A proper aqueous workup is a critical first step to remove inorganic salts, acidic or basic reagents, and highly polar byproducts before attempting more rigorous purification methods like distillation or chromatography.
The rationale is to partition the organic product into an immiscible organic solvent while washing away water-soluble impurities. Given that syntheses of similar compounds may involve acidic conditions or reagents like SbCl₅, neutralization is key.[1]
A standard procedure involves diluting the reaction mixture with an organic solvent (e.g., dichloromethane or ethyl acetate) and washing it sequentially with a mild base, water, and brine.
Protocol 1: Standard Aqueous Workup
Solvent Addition: Once the reaction is deemed complete, cool the mixture to room temperature. Dilute the crude reaction mixture with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (3-5 volumes relative to the initial reaction volume).
Neutralization Wash: Transfer the diluted mixture to a separatory funnel. Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 5% aqueous solution of sodium carbonate (Na₂CO₃) to neutralize any remaining acids.[2] Caution: Perform this step slowly as CO₂ evolution may cause pressure buildup.
Extraction: Shake the funnel gently at first, venting frequently. Once gas evolution ceases, shake vigorously. Allow the layers to separate and drain the aqueous layer.
Water Wash: Wash the organic layer with deionized water to remove residual bicarbonate and other water-soluble species.
Brine Wash: Perform a final wash with a saturated aqueous sodium chloride (brine) solution. This step helps to break up any emulsions and removes the bulk of the dissolved water from the organic layer.
Drying & Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄). Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude product.
Question 2: My crude GC-MS or NMR spectrum is very complex. What are the most likely impurities I should be looking for?
Answer: The impurity profile of your crude this compound is highly dependent on the synthetic route. However, for syntheses involving the chlorination of a methyl group followed by fluorination (a common route for related trifluoromethyl-pyridines), you can anticipate several classes of impurities.[2][3]
Table 1: Common Impurities in this compound Synthesis
| Impurity Class | Specific Example(s) | Expected Elution in RPLC/GC | Identification Method |
| Starting Materials | e.g., 2-Chloro-6-methylpyrazine | Varies based on polarity | Compare retention time and MS/NMR with an authentic standard. |
| Incompletely Fluorinated Intermediates | 2-Chloro-6-(chlorodifluoromethyl)pyrazine, 2-Chloro-6-(dichlorofluoromethyl)pyrazine | Later elution (more polar) in GC; Earlier in RPLC | Look for characteristic isotopic patterns for multiple chlorine atoms in GC-MS. |
| Chlorinated Precursors | 2-Chloro-6-(trichloromethyl)pyrazine | Later elution (more polar) in GC; Earlier in RPLC | Distinctive M+6 and M+4 chlorine isotope patterns in mass spectrum. |
| Isomeric Byproducts | e.g., 2-Chloro-5-(trifluoromethyl)pyrazine | Similar elution, may co-elute | High-resolution MS for exact mass; 2D NMR techniques (NOESY, HMBC) may be required for unambiguous identification. |
| Hydrolysis Products | 2-Hydroxy-6-(trifluoromethyl)pyrazine | Significantly more polar | Will likely be removed during aqueous workup. Shows a distinct -OH peak in ¹H NMR (if not exchanged) and a large M+H in LC-MS. |
Identifying these impurities is crucial for selecting the right purification strategy. GC-MS is particularly powerful for identifying halogenated intermediates due to the distinct isotopic signature of chlorine.[4]
Part 2: Troubleshooting Purification Techniques
This section provides a logical workflow for purifying your crude product after the initial workup.
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Troubleshooting Guide: Vacuum Distillation
Given its boiling point of approximately 135-141 °C at atmospheric pressure, vacuum distillation is the preferred method for purifying this compound on a larger scale to prevent thermal decomposition.[5][6]
Question 3: I'm trying to distill my product, but the material in the pot is darkening, suggesting decomposition. What's going wrong?
Answer: Darkening (charring) is a classic sign of thermal decomposition. This typically happens when the pot temperature required to achieve boiling is too high. The solution is to reduce the pressure of the system, which lowers the boiling point of your compound.
Key Causality: The relationship between pressure and boiling point is described by the Clausius-Clapeyron relation. By lowering the system pressure with a vacuum pump, you decrease the temperature at which the liquid's vapor pressure equals the applied pressure, initiating boiling.
Solutions:
-
Use a High-Vacuum Pump: Ensure your vacuum pump can achieve a pressure of <10 mmHg, ideally <1 mmHg. A two-stage rotary vane pump is suitable for this.
-
Monitor Internal Temperature: Measure the temperature of the vapor reaching the distillation head, not just the heating mantle temperature. The vapor temperature will be a much better indicator of the actual boiling point at that pressure.
-
Use an Appropriate Heating Mantle: Heat the distillation flask evenly using a heating mantle with a stirrer. Avoid using a Bunsen burner, which creates hot spots.
Protocol 2: Vacuum Distillation
Setup: Assemble a short-path distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.
Vacuum Application: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly open the vacuum valve to evacuate the system.
Heating: Once the target vacuum is reached and stable, begin slowly heating the distillation pot while stirring.
Fraction Collection: Collect any low-boiling foreshots in a separate receiving flask. When the vapor temperature stabilizes near the expected boiling point of your product at the applied pressure, switch to a clean receiving flask to collect the main fraction.
Completion: Stop the distillation when the temperature either rises significantly (indicating a higher-boiling impurity) or drops, or when only a small amount of residue remains in the pot.
Shutdown: Allow the system to cool before slowly venting to atmospheric pressure to prevent air from rushing in and cracking the hot glassware.
Troubleshooting Guide: Column Chromatography
For smaller scales or for removing impurities with very similar boiling points, silica gel column chromatography is highly effective.[7]
Question 4: What is a good starting point for a silica gel column to purify this compound?
Answer: this compound is a moderately polar compound. A good starting point for thin-layer chromatography (TLC) analysis and subsequent column chromatography is a solvent system of ethyl acetate in hexanes (or heptane).
Recommended Steps:
-
TLC Analysis: Spot your crude material on a silica TLC plate and develop it in various ratios of Hexanes:Ethyl Acetate (e.g., 9:1, 4:1, 1:1). The ideal system will give your product an Rf (retention factor) of 0.25-0.35 .
-
Column Conditions:
-
Stationary Phase: Use standard silica gel (230-400 mesh).
-
Mobile Phase: Use the solvent system identified from your TLC analysis. A common starting point is 5-10% Ethyl Acetate in Hexanes.
-
Loading: For best separation, use "dry loading." Adsorb your crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of your packed column.
-
Question 5: My compound is streaking on the TLC plate and I'm getting poor separation on the column. What can I do?
Answer: Streaking is often caused by overloading the stationary phase or interactions with acidic sites on the silica gel. The pyrazine nitrogens are basic and can interact strongly with silica.
Solutions:
-
Reduce Loading: Ensure you are not loading too much material. A general rule is to use a mass ratio of silica gel to crude product of at least 30:1 to 50:1.
-
Add a Modifier: Add a small amount of a slightly more polar, basic modifier to your eluent. For example, adding 0.1-0.5% triethylamine (NEt₃) to your hexanes/ethyl acetate mobile phase can neutralize the acidic sites on the silica, leading to sharper bands and better separation.
Part 3: Final Purity and Stability
Question 6: How can I accurately determine the final purity? My GC and HPLC results are slightly different.
Answer: It is not uncommon for different analytical techniques to give slightly different purity values due to their unique principles of detection. For a comprehensive and authoritative purity assessment, a combination of methods is recommended.
Table 2: Comparison of Purity Analysis Techniques
| Technique | Principle | Strengths | Common Issues |
| GC-FID | Separation by boiling point/polarity; detection by flame ionization. | Excellent for volatile compounds; highly quantitative. | Non-volatile impurities are not detected. |
| HPLC-UV | Separation by polarity; detection by UV absorbance. | Versatile; good for less volatile or thermally sensitive impurities. | Requires impurity to have a UV chromophore; response factors can vary.[4] |
| qNMR | Quantitative Nuclear Magnetic Resonance. | Absolute quantification against a certified internal standard; structure-specific. | Requires a high-purity internal standard and careful sample preparation. |
For regulatory filings or high-stakes applications, quantitative NMR (qNMR) is often considered the gold standard as it provides a direct measure of molar quantity against a standard, independent of response factors. For routine analysis, GC is typically sufficient and highly reliable for this compound.[4]
Question 7: My purified product is a clear liquid, but it's turning yellow upon storage. Why?
Answer: Color change upon storage often indicates slight decomposition or the formation of minor impurities due to exposure to air, light, or moisture. While the core this compound structure is relatively stable, trace impurities can sometimes act as catalysts for degradation.
Prevention and Best Practices:
-
Inert Atmosphere: Store the purified liquid under an inert atmosphere like argon or nitrogen to prevent oxidation.[6]
-
Refrigeration: Store the product at the recommended temperature of 2-8°C to slow down any potential degradation pathways.[6]
-
Amber Vials: Use amber glass vials or bottles to protect the compound from light, which can promote the formation of radical species.
References
- 1. mdpi.com [mdpi.com]
- 2. WO2015151116A2 - Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds - Google Patents [patents.google.com]
- 3. Page loading... [guidechem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. This compound CAS#: 61655-69-4 [m.chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Catalyst Inhibition in Pyrazine Cross-Coupling
Welcome to the Technical Support Center for pyrazine cross-coupling reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this notoriously difficult, yet vital, transformation. Pyrazines are key pharmacophores, but their electron-deficient nature and the presence of Lewis basic nitrogen atoms create a high barrier to successful cross-coupling, primarily through catalyst inhibition and deactivation.
This resource moves beyond standard protocols to provide in-depth troubleshooting strategies, mechanistic explanations, and validated solutions to the most common failure modes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common questions regarding pyrazine cross-coupling.
Q1: Why are cross-coupling reactions with pyrazine substrates so challenging?
Pyrazine cross-couplings are difficult for two primary, interconnected reasons:
-
Electron-Deficient Ring: The pyrazine ring is highly electron-poor, which makes the crucial oxidative addition step of the catalytic cycle (where the palladium catalyst inserts into the carbon-halogen bond) energetically unfavorable and slow.[1]
-
Catalyst Inhibition by Nitrogen Lone Pairs: The lone pair electrons on the pyrazine's nitrogen atoms can coordinate strongly to the palladium catalyst. This coordination occupies the catalyst's open sites, preventing it from participating in the catalytic cycle. This effectively "poisons" the catalyst, leading to stalled reactions or complete failure.[2] This issue is common to many nitrogen-containing heterocycles.
Q2: My reaction with a chloropyrazine has completely stalled. What is the first thing I should check?
For stalled reactions involving chloropyrazines, the most likely culprit is a failure in the oxidative addition step, compounded by catalyst deactivation.
-
Check Your Catalyst System: Standard catalysts like Pd(PPh₃)₄ often fail. You need a highly active catalyst system generated from a stable palladium precatalyst (e.g., a G3 or G4 palladacycle) paired with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos).[1][3]
-
Ensure Inert Conditions: Oxygen can rapidly deactivate the active Pd(0) catalyst. Ensure your solvent is thoroughly degassed and the reaction is maintained under a strict argon or nitrogen atmosphere.
Q3: I'm observing a lot of hydrodehalogenation (the halogen is replaced by hydrogen). What does this mean?
Hydrodehalogenation is a major side reaction and a clear diagnostic sign that your desired cross-coupling is struggling. It indicates that the catalytic cycle is being diverted. This can happen when reductive elimination is slow or when competing pathways, such as reaction with trace water or β-hydride elimination from an amine coupling partner, become dominant.[4] Addressing the root cause—often slow oxidative addition or catalyst inhibition—is key to suppressing this side reaction.
Q4: Can I use the same conditions for a bromopyrazine that I used for an iodopyrazine?
Not necessarily. While the general principles apply, the reactivity of the aryl halide is critical. The order of reactivity is generally I > Br > Cl. A catalyst system that is effective for a reactive iodopyrazine may be completely ineffective for a less reactive chloropyrazine, which requires a more electron-rich and sterically demanding ligand to facilitate the more difficult oxidative addition step.
Part 2: In-Depth Troubleshooting Guides
This section provides structured guides to diagnose and solve specific experimental failures.
Guide 1: Low or No Product Yield
This is the most common failure mode, typically stemming from an inefficient catalyst or complete catalyst inhibition.
The active Pd(0) catalyst is the engine of the cross-coupling cycle. The pyrazine substrate, however, can act as a potent inhibitor. Its nitrogen lone pairs coordinate to the Pd(0) center, forming a stable, off-cycle complex. This sequestration of the catalyst prevents it from entering the oxidative addition step, thus halting the entire process. Bulky ligands are crucial because they sterically shield the palladium center, making it more difficult for the pyrazine to coordinate and poison the catalyst.
Caption: Catalyst inhibition by pyrazine substrate.
If you observe less than 10% yield, a systematic re-evaluation of your catalyst system is necessary.
Step 1: Ligand Screening
The choice of ligand is the single most critical parameter. Simple ligands like PPh₃ are almost always insufficient for pyrazines. Screen a panel of bulky, electron-rich biaryl phosphine ligands, which are designed to accelerate oxidative addition and reductive elimination.
Experimental Protocol: Parallel Ligand Screen
-
Setup: In a glovebox, prepare an array of reaction vials. To each vial, add your pyrazine halide (1.0 eq), boronic acid/coupling partner (1.5 eq), and base (2.0 eq).
-
Catalyst Preparation: In separate vials, pre-mix the palladium source (e.g., Pd₂(dba)₃, 2 mol% Pd) and the specific ligand (4.4 mol%) in degassed solvent for 15-30 minutes.
-
Initiation: Add the catalyst solution to each respective reaction vial.
-
Reaction: Seal the vials, remove from the glovebox, and heat to the desired temperature (e.g., 80-110 °C).
-
Analysis: After a set time (e.g., 4 hours), take an aliquot from each reaction, quench, and analyze by LC-MS or GC-MS to determine relative conversion.
Table 1: Comparative Ligand Performance in Suzuki Coupling of 2-Chloropyrazine
| Ligand Class | Specific Ligand | Catalyst Loading (mol% Pd) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Diphosphine | dppb | 3.0 | Na₂CO₃ | DME | 80 | 85 | [1] |
| Triphenylphosphine | PPh₃ | 3.0 | Na₂CO₃ | DME | 80 | 0 | [1] |
| Biaryl Phosphine | SPhos | 1.0 | K₃PO₄ | Toluene | RT | 98 | [3] |
| Biaryl Phosphine | XPhos | 0.5 | K₃PO₄ | Toluene | 100 | 95 | [3] |
*Note: Data for SPhos and XPhos are for analogous, challenging chloro-aryl systems and represent typical high performance for this ligand class.
Step 2: Palladium Source and Base Optimization
-
Palladium Source: If using Pd(OAc)₂, which can be unreliable, switch to a more robust precatalyst like an XPhos-Pd-G3 or SPhos-Pd-G4 palladacycle. These ensure efficient generation of the active Pd(0) species.
-
Base Selection: A strong, non-nucleophilic base is usually required. NaOtBu is highly effective but can be incompatible with sensitive functional groups.[5] K₃PO₄ and Cs₂CO₃ are excellent, milder alternatives, but their poor solubility in solvents like toluene may require vigorous stirring or the addition of a co-solvent.
Guide 2: Reaction Stalls After Partial Conversion
If the reaction starts but fails to reach completion, it suggests that the catalyst is initially active but is deactivating over time.
This can occur for several reasons:
-
Product Inhibition: The product, an aryl-pyrazine, can also act as a ligand and poison the catalyst, leading to a slowing reaction rate as product concentration increases.
-
Thermal Decomposition: At high temperatures, the catalyst complex can degrade.
-
Oxidative Deactivation: Trace oxygen in the reaction vessel can slowly oxidize the active Pd(0) to inactive Pd(II) species.
References
- 1. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 2. Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Technical Support Center: Optimizing Suzuki Coupling of Heteroaryl Chlorides
To: Valued Researchers, Scientists, and Drug Development Professionals From: The Office of the Senior Application Scientist Subject: Technical Guide: Optimizing Base Selection for Suzuki Coupling of Heteroaryl Chlorides
Introduction: Navigating the Challenges of Heteroaryl Chloride Coupling
Welcome to our dedicated technical support center. This guide addresses a critical bottleneck in modern synthetic chemistry: the Suzuki-Miyaura cross-coupling of heteroaryl chlorides. While these starting materials are cost-effective and abundant, their lower reactivity compared to bromides and iodides presents significant challenges.[1] Furthermore, the presence of heteroatoms can lead to catalyst inhibition or deactivation, complicating reaction optimization.[2][3]
A successful coupling hinges on the careful interplay of catalyst, ligand, solvent, and, crucially, the base . The choice of base is not a trivial parameter; it is a powerful tool that governs the reaction's rate, yield, and selectivity by directly influencing the rate-determining transmetalation step.[4][5] This guide provides field-proven insights and troubleshooting protocols to empower you to rationally select and optimize the base for your specific heteroaryl chloride coupling, transforming low-yielding struggles into high-yielding successes.
Key Mechanistic Considerations: The Multifaceted Role of the Base
To troubleshoot effectively, one must first understand the mechanism. The base plays a pivotal role in the Suzuki-Miyaura catalytic cycle, primarily by activating the boronic acid to facilitate the transfer of the organic group to the palladium center (transmetalation).[4][6]
There are two predominant, experimentally supported pathways for this activation[4][7]:
-
The Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic tetracoordinate "ate" complex (a boronate). This activated species is primed to react with the Pd(II)-halide complex.[4]
-
The Hydroxide/Alkoxide Pathway: The base first reacts with the Pd(II)-halide complex to exchange the halide for a hydroxide or alkoxide ligand. This Pd(II)-OH or Pd(II)-OR complex then readily undergoes transmetalation with the neutral boronic acid.[8]
The operative pathway depends on the specific base, solvent, and substrates. Understanding these pathways is key to diagnosing reaction failures. For instance, if a reaction is sluggish, it may be that the chosen base is not strong enough or soluble enough to efficiently generate the required activated species.
Caption: The Suzuki-Miyaura cycle highlighting the dual role of the base.
Troubleshooting Guide (Q&A Format)
This section addresses specific, common problems encountered during the Suzuki coupling of heteroaryl chlorides.
Q1: My reaction has stalled with low conversion, and I suspect the base. What should I check first?
A1: Low conversion is often linked to inefficient transmetalation.[9] Consider the following:
-
Basicity and Solubility: The base must be strong enough to deprotonate water or the boronic acid, but its solubility is equally critical. An insoluble base like potassium carbonate (K₂CO₃) in a purely organic solvent like toluene may lead to a sluggish reaction because the necessary aqueous phase for it to act is missing.[10]
-
Base Strength: For less reactive heteroaryl chlorides, a stronger base may be required to accelerate transmetalation.[6]
Q2: I'm observing significant hydrodehalogenation (replacement of -Cl with -H) of my starting material. How can the base influence this?
A2: Hydrodehalogenation is a notorious side reaction where a palladium-hydride (Pd-H) species intercepts the catalytic cycle.[12] The base can contribute to the formation of Pd-H species, especially at elevated temperatures.
-
Mechanism: Strong bases can react with trace water or protic solvents (like alcohols) to generate hydroxide or alkoxide ions, which can then facilitate the formation of Pd-H intermediates.[12]
-
Solutions:
-
Switch to a Milder Base: If using a strong base like NaOH or an alkoxide, consider switching to a weaker base like potassium fluoride (KF) or cesium carbonate (Cs₂CO₃).[9][13] Fluoride ions are believed to play a unique role in activating the boronic acid without being overly basic.[4]
-
Control Temperature: High temperatures can accelerate catalyst decomposition and the formation of Pd-H species.[14] Attempt the reaction at the lowest temperature that affords a reasonable rate (e.g., 80-100 °C).
-
Ensure Anhydrous Conditions (if appropriate): While some water is beneficial for inorganic bases, excess water can promote dehalogenation. If using an organic base or a system sensitive to water, ensure all reagents and solvents are scrupulously dried.
-
Q3: My boronic acid is decomposing before it can couple, leading to low yields. Is my base too harsh?
A3: Yes, this is a classic problem known as protodeboronation, where the C-B bond is cleaved by a proton source under basic conditions.[15][16] This is especially problematic for electron-rich or sensitive heteroaryl boronic acids.[17]
-
Problem: Strong aqueous bases (high pH) accelerate the rate of protodeboronation.[16]
-
Solutions:
-
Use a Milder, Non-Aqueous Base System: Potassium fluoride (KF) in an anhydrous solvent like dioxane is a classic choice to minimize protodeboronation.[18]
-
Protect the Boronic Acid: Convert the boronic acid to a more stable derivative like a pinacol (BPin) or MIDA boronate ester.[9][15] These act as "slow-release" sources of the boronic acid under the reaction conditions, keeping its instantaneous concentration low and minimizing decomposition.
-
Employ Anhydrous Homogeneous Conditions: For highly sensitive substrates, a combination of a boronic ester and an organic-soluble base like potassium trimethylsilanolate (TMSOK) in a solvent like THF can completely avoid aqueous conditions, thus preventing protodeboronation.[11]
-
Caption: Troubleshooting flowchart for base selection in Suzuki couplings.
Frequently Asked Questions (FAQs)
Q: Which class of base is best for electron-deficient vs. electron-rich heteroaryl chlorides?
A: Electron-deficient heteroaryl chlorides (e.g., chloropyridines, chloropyrazines) are more activated towards oxidative addition.[1] For these, moderately strong bases like K₂CO₃ or K₃PO₄ are often sufficient.[2] Electron-rich heteroaryl chlorides are less reactive, and oxidative addition can be rate-limiting.[6] While the ligand choice is paramount here, using a stronger base (e.g., K₃PO₄, Cs₂CO₃) can help accelerate the overall catalytic turnover by ensuring transmetalation is not the bottleneck.[13]
Q: When should I use an inorganic vs. an organic base?
A:
-
Inorganic Bases (K₂CO₃, K₃PO₄, Cs₂CO₃, KF): These are the workhorses of Suzuki coupling.[4] They are inexpensive, robust, and effective for a wide range of substrates. They typically require at least a small amount of water to be effective, creating a biphasic system.[10]
-
Organic Bases (e.g., Et₃N, DBU): These are generally less common and often less effective for activating boronic acids. They are typically used in specific applications where an inorganic base might be incompatible with other functional groups on the substrate.
-
Alkoxides (e.g., NaOtBu, K-trimethylsilanolate): These are very strong bases used for particularly challenging couplings, often with unreactive aryl chlorides or under strictly anhydrous conditions.[11][19] NaOtBu, for instance, is highly effective but can promote dehalogenation if not used carefully.[20]
Q: What are the advantages of using cesium carbonate (Cs₂CO₃)?
A: Cesium carbonate is often effective when other bases fail. Its higher solubility in many organic solvents compared to potassium carbonate can lead to faster reaction rates. The larger, "softer" cesium cation is also thought to play a beneficial role in the catalytic cycle, possibly by aiding in the dissociation of ligands or influencing aggregation states of the palladium catalyst.
Data Summary: Common Bases for Heteroaryl Chloride Coupling
The following table provides a comparative overview of commonly used bases. The choice is highly substrate-dependent and this table should be used as a starting point for optimization.
| Base | Class | Typical Conditions | Strengths | Potential Issues |
| K₂CO₃ | Inorganic (Carbonate) | Toluene/H₂O or Dioxane/H₂O, 80-110 °C | Inexpensive, widely applicable, good starting point. | Can be sluggish, requires water for solubility/activity.[10] |
| K₃PO₄ | Inorganic (Phosphate) | Toluene/H₂O or Dioxane/H₂O, 80-110 °C | Stronger than K₂CO₃, often gives higher yields for challenging substrates.[2][21] | Can be too basic for sensitive functional groups. |
| Cs₂CO₃ | Inorganic (Carbonate) | Dioxane or THF, 80-100 °C | More soluble in organic solvents, often effective when other bases fail. | More expensive than potassium salts. |
| KF | Inorganic (Fluoride) | Anhydrous Dioxane or THF, 80-100 °C | Mild, excellent for substrates prone to protodeboronation.[9] | May not be strong enough for the most unreactive chlorides. |
| NaOtBu | Organic (Alkoxide) | Anhydrous THF or Toluene, RT-80 °C | Very strong base, effective for unactivated chlorides.[19][20] | Can readily cause dehalogenation and other side reactions.[19] |
| KOSiMe₃ | Organic (Silanolate) | Anhydrous THF or Toluene, RT-60 °C | Strong, organic-soluble, promotes anhydrous coupling of boronic esters.[11] | Moisture-sensitive, more specialized application. |
Protocol: General Procedure for Base Screening
This protocol provides a robust starting point for optimizing the base for a new heteroaryl chloride substrate. It is designed to be performed in parallel in a multi-well reaction block for efficiency.
1. Reagent Preparation:
-
Prepare a stock solution of your heteroaryl chloride (e.g., 0.5 M in dioxane).
-
Prepare a stock solution of your boronic acid or ester (e.g., 0.6 M, 1.2 equiv) in dioxane.
-
Prepare a stock solution of the catalyst system (e.g., Pd₂(dba)₃ with a suitable ligand like SPhos, 2 mol% Pd) in dioxane. Ensure all stock solutions are prepared under an inert atmosphere (N₂ or Ar).
2. Reaction Setup (per well/vial):
-
To an array of oven-dried reaction vials equipped with stir bars, add the base (2.0 - 3.0 equiv). Use a variety of bases (e.g., K₂CO₃, K₃PO₄, KF, Cs₂CO₃).
-
Seal the vials with septa and purge thoroughly with an inert gas.
-
To each vial, add the heteroaryl chloride stock solution (e.g., 0.2 mL, 0.1 mmol).
-
Add the boronic acid stock solution (e.g., 0.2 mL, 0.12 mmol).
-
For inorganic bases (K₂CO₃, K₃PO₄), add a small amount of degassed water (e.g., 10-20% of the total solvent volume). For KF and Cs₂CO₃, this can be run anhydrously.
-
Initiate the reaction by adding the catalyst stock solution (e.g., 0.1 mL, 0.002 mmol Pd).
3. Reaction and Monitoring:
-
Place the reaction block on a pre-heated hot plate (e.g., 100 °C) and stir vigorously.
-
Monitor the reactions at set time points (e.g., 2h, 6h, 24h) by taking small aliquots for LC-MS or GC-MS analysis to determine the conversion and identify major byproducts.
4. Analysis:
-
Compare the performance of each base. Identify the base that provides the highest conversion to the desired product with the fewest side products (e.g., dehalogenation, protodeboronation). This base will be the lead candidate for larger-scale reactions.
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. pubs.acs.org [pubs.acs.org]
- 3. New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. reddit.com [reddit.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Yoneda Labs [yonedalabs.com]
- 16. research.ed.ac.uk [research.ed.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. Suzuki Coupling [organic-chemistry.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
Technical Support Center: Minimizing Boronic Acid Homocoupling in Suzuki Reactions
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth, actionable insights into a common and often frustrating side reaction in Suzuki-Miyaura cross-coupling: the homocoupling of boronic acids. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the underlying mechanisms, enabling you to troubleshoot existing protocols and design more robust and efficient reactions from the outset.
Section 1: Frequently Asked Questions (FAQs) - Quick Answers to Common Problems
This section provides rapid, targeted answers to the most common questions regarding boronic acid homocoupling.
Q1: I'm seeing a significant amount of biaryl byproduct corresponding to my boronic acid. What is the most likely cause?
A1: The most frequent cause of boronic acid homocoupling is the presence of molecular oxygen in your reaction mixture.[1][2][3][4][5] Oxygen can react with the active Pd(0) catalyst to form palladium peroxo species, which directly mediate the homocoupling of two boronic acid molecules.[2][6] Another major contributor is the use of a Pd(II) precatalyst, which can be reduced to Pd(0) by stoichiometrically consuming two equivalents of the boronic acid in a homocoupling pathway before the main catalytic cycle begins.[1][4][7]
Q2: How can I effectively remove oxygen from my reaction?
A2: Rigorous deoxygenation is critical. The most common and effective method is to sparge your solvent with an inert gas (Argon or Nitrogen) for 15-30 minutes before adding the catalyst.[8][9][10] Subsequently, the reaction vessel should be sealed and maintained under a positive pressure of the inert gas. For highly sensitive reactions, performing three cycles of evacuating the reaction flask and backfilling it with inert gas (vacuum-purge cycles) before adding the solvent and reagents is recommended.[11]
Q3: Does the choice of palladium catalyst influence the rate of homocoupling?
A3: Absolutely. Using a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, is generally preferable to a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf).[1][7] Pd(II) precatalysts require an in situ reduction to the catalytically active Pd(0) state. This reduction can proceed via homocoupling of the boronic acid, directly generating the unwanted byproduct.[1][4][12] If using a Pd(II) source is necessary, ensuring an oxygen-free environment is even more critical.
Q4: Can my choice of ligand help suppress homocoupling?
A4: Yes, the ligand plays a pivotal role. Bulky, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), are highly effective at minimizing homocoupling.[7][13] Their steric bulk can sterically hinder the formation of the intermediates required for the homocoupling pathway and promote the desired reductive elimination step of the cross-coupling cycle.[1][7]
Q5: My boronic acid is electron-deficient and seems particularly prone to side reactions. What can I do?
A5: Electron-deficient arylboronic acids are known to be more susceptible to both homocoupling and protodeboronation.[11][14] A highly effective strategy is to convert the boronic acid into a more stable derivative, such as a pinacol ester (BPin), an N-methyliminodiacetic acid (MIDA) boronate, or a potassium trifluoroborate salt.[1][3][15] These derivatives often exhibit greater stability and can slowly release the active boronic acid into the reaction, keeping its concentration low and minimizing side reactions.[16][17][18]
Section 2: In-Depth Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving persistent homocoupling issues. We will explore the causality behind each experimental parameter and provide detailed protocols.
Issue 1: Persistent Homocoupling Despite Basic Degassing
If you are still observing significant homocoupling after a standard inert gas purge, it indicates that trace amounts of oxygen are still present or being introduced, or that your catalyst system is promoting the side reaction.
Root Cause Analysis & Solutions
-
Inadequate Deoxygenation: A simple bubbling of inert gas may not be sufficient for highly sensitive substrates.
-
Solution: Implement a more rigorous deoxygenation protocol. The "freeze-pump-thaw" method, while more time-consuming, is the gold standard for removing dissolved gases. For most applications, performing at least three vacuum-purge cycles on the sealed, empty reaction flask before introducing reagents and degassed solvent is a highly effective alternative.[11]
-
-
Pd(II) Precatalyst Reduction: Your Pd(II) source is being reduced primarily by your boronic acid.
-
Solution 1: Switch to a Pd(0) Source. This is the most direct solution. Using a catalyst like Pd(PPh₃)₄ eliminates the initial reduction step that consumes the boronic acid.
-
Solution 2: Add a Mild Reducing Agent. If you must use a Pd(II) source, adding a mild reducing agent can help suppress homocoupling. For instance, the addition of potassium formate has been shown to minimize the concentration of free Pd(II) without significantly interfering with the main catalytic cycle.[4]
-
Visualizing the Competing Pathways
The diagram below illustrates the main Suzuki-Miyaura catalytic cycle versus the competing oxygen-induced homocoupling pathway.
Caption: Fig. 1: Competing Suzuki and Homocoupling Pathways
Issue 2: Substrate-Specific Challenges (e.g., Heteroaryls, Electron-Deficient Arenes)
Certain boronic acids are inherently less stable and more prone to side reactions like homocoupling and protodeboronation.[1][3]
Root Cause Analysis & Solutions
-
Boronic Acid Instability: The free boronic acid is degrading under the reaction conditions before it can participate in the desired transmetalation step. Harsh bases can exacerbate this issue.[3][16]
-
Solution 1: Use a Milder Base. If using a strong base like NaOH or K₃PO₄, consider switching to a milder base such as K₂CO₃ or even KF, which can be effective while minimizing boronic acid decomposition.[19][20]
-
Solution 2: Employ Protected Boronic Acid Derivatives. This is a robust strategy for problematic substrates.[16][17] Converting the boronic acid to a pinacol ester, MIDA boronate, or trifluoroborate salt provides a stable reagent that slowly releases the active species, keeping the instantaneous concentration of the sensitive free boronic acid low.[1][3][15][18]
-
Data Summary: Impact of Reaction Parameters
The following table summarizes general trends observed when optimizing a Suzuki reaction to minimize homocoupling.
| Parameter | Condition Favoring Cross-Coupling | Condition Favoring Homocoupling | Rationale |
| Atmosphere | Rigorously Inert (Argon/Nitrogen) | Presence of Air/Oxygen | Oxygen directly participates in the homocoupling catalytic cycle.[2][4] |
| Pd Source | Pd(0) Precatalyst (e.g., Pd(PPh₃)₄) | Pd(II) Precatalyst (e.g., Pd(OAc)₂) | Pd(II) requires reduction, which can occur via homocoupling of the boronic acid.[1][7] |
| Ligand | Bulky, Electron-Rich (e.g., SPhos) | Small, Less Donating (e.g., PPh₃) | Bulky ligands accelerate reductive elimination and sterically hinder homocoupling intermediates.[7][13] |
| Base | Milder Base (e.g., K₂CO₃, KF) | Harsher Base (e.g., NaOH, K₃PO₄) | Strong bases can accelerate boronic acid decomposition, making it available for side reactions.[3][20] |
| Boron Reagent | Stable Derivative (BPin, MIDA) | Free Boronic Acid | Derivatives provide stability and slow release, minimizing the concentration of the active/unstable species.[16][17] |
Experimental Protocol: A Robust Method for Minimizing Homocoupling
This protocol incorporates best practices for setting up a Suzuki-Miyaura reaction where homocoupling is a known risk.
Workflow Diagram
Caption: Fig. 2: Robust Suzuki Reaction Setup Workflow
Step-by-Step Procedure
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, allow it to cool to room temperature under high vacuum.
-
Inerting the Atmosphere: Seal the flask and perform a minimum of three cycles of evacuating the flask under vacuum and backfilling with high-purity argon or nitrogen.
-
Addition of Solids: Under a positive pressure of inert gas, quickly add the aryl halide (1.0 equiv.), the boronic acid or a more stable derivative like a pinacol ester (1.1-1.3 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).
-
Solvent Preparation and Addition: Use an anhydrous, HPLC-grade solvent. Degas the solvent by sparging with argon or nitrogen for at least 20 minutes. Add the required volume of solvent to the reaction flask via a cannula or syringe.
-
Catalyst Addition: Under positive inert gas pressure, add the Pd(0) catalyst and ligand (e.g., Pd₂(dba)₃ and a suitable ligand like SPhos or XPhos). If using a pre-formed catalyst like Pd(PPh₃)₄, add it directly.
-
Reaction Execution: Heat the reaction mixture to the optimized temperature (typically 80-100 °C) with vigorous stirring to ensure proper mixing, especially in biphasic systems.[8]
-
Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, quench with water, and proceed with a standard aqueous work-up and purification.
By understanding the mechanisms that drive boronic acid homocoupling and systematically applying these troubleshooting strategies and protocols, you can significantly improve the yield and purity of your Suzuki-Miyaura cross-coupling reactions.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reddit.com [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. youtube.com [youtube.com]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 12. books.rsc.org [books.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 16. researchgate.net [researchgate.net]
- 17. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 18. research.ed.ac.uk [research.ed.ac.uk]
- 19. Suzuki Coupling [organic-chemistry.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Addressing Protodeboronation in Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions concerning protodeboronation, a critical side reaction in Suzuki-Miyaura cross-coupling. Our goal is to equip you with the mechanistic understanding and practical protocols needed to minimize this undesired pathway, thereby improving reaction yields, simplifying purification, and ensuring the robustness of your synthetic routes.
Part I: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common initial queries regarding protodeboronation.
Q1: What is protodeboronation and why is it a significant problem?
A1: Protodeboronation is an undesired chemical reaction where the carbon-boron (C-B) bond of a boronic acid or its derivative is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2] In the context of Suzuki-Miyaura coupling, this reaction consumes the organoboron nucleophile, converting it into a simple arene or heteroarene byproduct. This directly leads to lower yields of the desired cross-coupled product and introduces impurities that can complicate downstream purification.[2][3] Certain substrates, such as electron-deficient or heteroaromatic boronic acids (e.g., pyridineboronic acids), are particularly susceptible to this decomposition pathway.[2][4][5]
Q2: My reaction yield is low, and I've identified the corresponding deborylated arene as the major byproduct. What is the most likely cause?
A2: The presence of a significant amount of the deborylated starting material is a classic sign that protodeboronation is outcompeting your desired cross-coupling reaction.[6] This typically points to one or more of the following factors: instability of the boronic acid under the reaction conditions, a slow transmetalation step, or suboptimal reaction parameters (base, solvent, temperature).[7][8]
Q3: How can I quickly and definitively confirm that protodeboronation is occurring in my reaction?
A3: The most direct method is to monitor the reaction mixture over time using an analytical technique like LC-MS or GC-MS. Look for the mass corresponding to the arene (Ar-H) that would result from the C-B bond cleavage of your boronic acid (Ar-B(OH)₂).[4] A useful diagnostic experiment is to run a control reaction containing the boronic acid, base, and solvent at the reaction temperature, but without the palladium catalyst and aryl halide. Observing the formation of the Ar-H byproduct under these conditions provides strong evidence of boronic acid instability.[4]
Q4: Can my choice of base significantly influence the rate of protodeboronation?
A4: Absolutely. The base is a critical parameter. While necessary to activate the boronic acid for transmetalation, many bases can also catalyze protodeboronation.[9] Strong bases like sodium or potassium hydroxide can accelerate decomposition, especially at elevated temperatures.[2] For sensitive substrates, milder inorganic bases such as potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium fluoride (CsF) are often preferred as they can reduce the rate of base-catalyzed decomposition pathways.[2][3][6]
Q5: I suspect my boronic acid is unstable. Are there more stable alternatives I can use?
A5: Yes, this is a highly effective strategy. Boronic acids can be converted into more stable derivatives that are more resistant to premature protodeboronation. The most common alternatives are boronate esters (e.g., pinacol, neopentyl glycol) and N-methyliminodiacetic acid (MIDA) boronates.[10][11][12] These derivatives often act as "slow-release" sources of the active boronic acid under the reaction conditions, keeping its instantaneous concentration low and thus minimizing the side reaction.[1][11]
Part II: In-Depth Troubleshooting Guide
This section explores specific experimental challenges, explains the underlying chemical principles, and provides actionable protocols to resolve them.
Problem 1: Rapid Protodeboronation of Electron-Deficient or Heterocyclic Boronic Acids
Causality: Electron-deficient arylboronic acids and many heteroarylboronic acids (especially 2-pyridyl derivatives) possess intrinsic electronic properties that render their C-B bond more susceptible to cleavage.[2][5] For some heteroaromatics, like 2-pyridine boronic acid, the issue is exacerbated by the formation of a highly reactive zwitterionic intermediate under neutral pH conditions, which rapidly fragments.[1][2]
Solutions & Methodologies:
The primary strategy is to either accelerate the desired coupling so it outpaces decomposition or to protect the boronic acid until the moment of catalysis.
-
Strategy A: Optimize Reaction Conditions to Favor Transmetalation The kinetics of the Suzuki-Miyaura reaction are a competition between the rate of transmetalation (productive pathway) and the rate of protodeboronation (unproductive pathway).[7] By choosing a catalyst system that promotes rapid transmetalation, you can often "outrun" the decomposition.
-
Catalyst/Ligand Choice: Modern, bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are exceptionally effective at accelerating both the oxidative addition and reductive elimination steps, and critically, the transmetalation step.[2] This increased catalytic turnover can dramatically minimize the lifetime of the free boronic acid in solution, thereby suppressing protodeboronation.[1]
-
-
Strategy B: Employ Stabilized Boron Reagents For notoriously unstable boronic acids, the most robust solution is to use a more stable derivative.[13] MIDA boronates are particularly effective as they are crystalline, air-stable solids that are compatible with a wide range of synthetic transformations and silica gel chromatography.[14][15] They deprotect under basic aqueous conditions to slowly release the boronic acid, keeping the concentration of the active, unstable species low.[1][14]
// Nodes sub [label="Ar-B(OH)₂\n(Boronic Acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; cat [label="[Pd(0)L₂]", fillcolor="#FBBC05", fontcolor="#202124"]; int [label="Ar-Pd(II)-Ar'\nIntermediate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; prod [label="Ar-Ar'\n(Desired Product)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; side_prod [label="Ar-H\n(Side Product)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges sub -> int [label="Transmetalation\n(Desired Pathway)", color="#34A853", fontcolor="#34A853"]; int -> prod [label="Reductive\nElimination", color="#34A853", fontcolor="#34A853"]; prod -> cat [style=dashed, color="#5F6368"]; sub -> side_prod [label="Protodeboronation\n(Undesired Pathway)\n[H⁺ source, Base]", color="#EA4335", fontcolor="#EA4335", constraint=false];
// Invisible nodes for alignment dummy [style=invis, width=0]; sub -> dummy [style=invis]; dummy -> cat [style=invis];
{rank=same; sub; side_prod;} {rank=same; int;} {rank=same; prod;} }
Caption: Competing pathways in Suzuki-Miyaura coupling.
Experimental Protocol: Conversion of an Unstable Boronic Acid to its MIDA Boronate Ester
This protocol allows for the stabilization of a problematic boronic acid prior to its use in cross-coupling.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the heteroaryl boronic acid (1.0 equiv) and N-methyliminodiacetic acid (1.1 equiv).[15]
-
Solvent: Add a suitable solvent mixture for azeotropic water removal, typically toluene/DMSO (10:1 v/v).
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it forms. Monitor the reaction by TLC or LC-MS for the consumption of the starting boronic acid. The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The MIDA boronate often precipitates and can be isolated by filtration. If it remains in solution, remove the solvent under reduced pressure.
-
Purification: MIDA boronates are generally stable to silica gel chromatography, allowing for high purification.[15] They can also often be purified by crystallization. The resulting solid is typically much more bench-stable than the parent boronic acid.
-
Problem 2: Protodeboronation under Aqueous or Protic Conditions
Causality: Protodeboronation is a protonolysis reaction, meaning it requires a proton source to proceed.[1] In many standard Suzuki-Miyaura protocols, water is used as a co-solvent and is the primary proton source.[3] The reaction is often catalyzed by the base required for the coupling cycle.[1][16]
Solutions & Methodologies:
The most direct solution is to eliminate the proton source by moving to anhydrous conditions.
-
Strategy: Anhydrous Suzuki-Miyaura Coupling Recent advances have established highly effective and rapid Suzuki-Miyaura couplings under strictly anhydrous conditions.[17] These methods prevent protodeboronation by removing water.[17] A key innovation is the use of organic-soluble bases like potassium trimethylsilanolate (TMSOK), which allows the reaction to proceed in a homogeneous organic phase.[17][18] This approach is particularly powerful when paired with stable boronate esters (e.g., neopentyl glycol esters), which can transmetalate directly without prior hydrolysis.[10][17][19]
Experimental Protocol: General Procedure for Anhydrous Suzuki-Miyaura Coupling
This protocol is a starting point for couplings where protodeboronation is a major concern. All glassware should be oven- or flame-dried, and all reagents and solvents should be anhydrous.
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the boronate ester (e.g., neopentyl boronate ester, 1.2-1.5 equiv), and the palladium catalyst system (e.g., Pd₂(dba)₃ with a suitable phosphine ligand like SPhos or AntPhos).
-
Reagent Addition: Seal the vessel with a septum or cap. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Base: Under a positive pressure of inert gas, add the anhydrous solvent (e.g., THF, 2-MeTHF, or Toluene). Finally, add a solution of potassium trimethylsilanolate (TMSOK) in THF (typically 1.5-2.0 equiv).
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C). These reactions are often very fast, with significant conversion observed in under an hour.[17][19]
-
Monitoring and Workup: Monitor the reaction progress by GC-MS or LC-MS. Upon completion, quench the reaction carefully with saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure for purification.
-
Part III: Parameter Optimization Tables
For a systematic approach to troubleshooting, consider screening key reaction parameters. The following tables provide a guideline for selecting components to minimize protodeboronation.
Table 1: Comparison of Bases
| Base | Class | Strength | Typical Use & Propensity for Protodeboronation |
| NaOH, KOH | Hydroxide | Strong | Highly effective for robust couplings but can strongly promote protodeboronation, especially at high temperatures.[2] |
| K₂CO₃, Cs₂CO₃ | Carbonate | Moderate | Widely used, generally a good balance of reactivity and lower risk of protodeboronation compared to hydroxides.[3] |
| K₃PO₄ | Phosphate | Moderate | Often the base of choice for sensitive substrates; its lower basicity and higher pKa can significantly suppress protodeboronation.[2][3] |
| KF, CsF | Fluoride | Weak | Used in specific cases; the fluoride ion is thought to play a role in activating the boron atom. Can be effective for some systems. |
| TMSOK | Silanolate | Strong | Excellent for anhydrous conditions. Enables homogeneous reactions and avoids aqueous decomposition pathways.[17][18] |
Table 2: Choice of Boron Reagent
| Boron Reagent | Relative Stability | Key Advantage |
| Boronic Acid | Variable (Low to High) | Commercially available, no deprotection needed.[10] |
| Pinacol Boronate Ester | High | Increased stability to purification and storage; often used in anhydrous protocols.[10] |
| Neopentyl Glycol Ester | High | Shows excellent reactivity in anhydrous, homogeneous Suzuki couplings.[10][17] |
| MIDA Boronate Ester | Very High | Exceptionally stable, crystalline solids. Ideal for "slow-release" strategies and iterative cross-coupling.[1][14][15] |
| Organotrifluoroborate | High | Stable, crystalline salts. Also used in "slow-release" strategies.[1] |
Part IV: Analytical & Diagnostic Workflow
A logical workflow is essential for efficiently diagnosing and solving issues with protodeboronation.
// Nodes start [label="Low Yield or\nImpure Product", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; check1 [label="Analyze Crude Reaction\n(LC-MS, GC-MS, NMR)", fillcolor="#F1F3F4", fontcolor="#202124"]; q1 [label="Is Deborylated\nByproduct (Ar-H)\nPresent?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Yes Path yes [label="Yes", color="#EA4335", fontcolor="#EA4335"]; control [label="Run Control Experiment\n(No Catalyst/Aryl Halide)", fillcolor="#F1F3F4", fontcolor="#202124"]; q2 [label="Does Ar-H Form\nin Control?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// No Path from Q1 no1 [label="No", color="#34A853", fontcolor="#34A853"]; other_issues [label="Troubleshoot Other Issues:\n- Catalyst Inactivity\n- Reagent Purity\n- Homocoupling", fillcolor="#F1F3F4", fontcolor="#202124"];
// Paths from Q2 yes2 [label="Yes", color="#EA4335", fontcolor="#EA4335"]; no2 [label="No", color="#34A853", fontcolor="#34A853"];
sol1 [label="Problem: Boronic Acid Instability\n\nSolutions:\n1. Use MIDA/Pinacol Boronate\n2. Switch to Anhydrous Conditions\n3. Use Milder Base (K₃PO₄)\n4. Lower Reaction Temperature", shape=note, fillcolor="#E8F0FE", fontcolor="#202124", align=left]; sol2 [label="Problem: Slow Transmetalation\n\nSolutions:\n1. Use More Active Ligand (e.g., SPhos)\n2. Increase Catalyst Loading\n3. Screen Solvents", shape=note, fillcolor="#E8F0FE", fontcolor="#202124", align=left];
// Connections start -> check1; check1 -> q1; q1 -> yes [label="Yes"]; q1 -> no1 [label="No"]; yes -> control; no1 -> other_issues; control -> q2; q2 -> yes2 [label="Yes"]; q2 -> no2 [label="No"]; yes2 -> sol1; no2 -> sol2; }
Caption: Diagnostic workflow for troubleshooting protodeboronation.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. books.rsc.org [books.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Yoneda Labs [yonedalabs.com]
- 11. research.ed.ac.uk [research.ed.ac.uk]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Steric Hindrance in Ortho-Substituted Pyrazine Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for navigating the complexities of reactions involving ortho-substituted pyrazines. The inherent electronic properties of the pyrazine ring, compounded by steric congestion at the ortho positions, present unique synthetic challenges. This resource offers field-proven insights and validated protocols to help you overcome these hurdles and achieve your synthetic goals. Pyrazine and its derivatives are crucial building blocks in medicinal chemistry, appearing in numerous FDA-approved drugs and biologically active compounds.[1][2][3]
Section 1: Troubleshooting Common Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are fundamental for the functionalization of pyrazine rings.[4][5] However, the presence of ortho-substituents can significantly impede these transformations.
Issue 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura, Stille, Heck)
Low product yield is a frequent challenge when working with sterically hindered pyrazines.[6] This can often be attributed to a combination of catalyst inhibition and difficult reductive elimination.
Causality and Troubleshooting Workflow
The lone pair of electrons on the pyrazine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition and reduced activity.[6] Additionally, bulky ortho-substituents can hinder the transmetalation and reductive elimination steps of the catalytic cycle.
Caption: Troubleshooting workflow for low yields in cross-coupling reactions.
FAQs for Low Yield
Q: Which ligands are most effective for sterically hindered pyrazine couplings?
A: For electron-deficient substrates like 2-bromopyrazine, bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos have proven effective.[7] These ligands can shield the palladium center, preventing catalyst poisoning and promoting the desired catalytic cycle.[6]
Q: Can microwave irradiation improve my yields?
A: Yes, microwave-assisted synthesis can be highly effective for sterically hindered substrates.[8][9] The rapid and uniform heating provided by microwaves can overcome activation energy barriers, leading to shorter reaction times and often higher yields.[10][11][12]
Q: What role does the base play in these reactions?
A: The choice of base is critical. Strong bases can lead to undesired side reactions. Weaker inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are often preferred.[7] The base's solubility and ability to activate the coupling partner without causing substrate degradation are key factors.
Issue 2: Significant Hydrodehalogenation (e.g., Debromination)
A common side reaction, particularly with bromo- or iodopyrazines, is the replacement of the halogen with a hydrogen atom, leading to the formation of a debrominated byproduct.[7]
Causality and Troubleshooting
Hydrodehalogenation is prevalent with electron-poor aryl halides like those of pyrazine.[4] This side reaction can be promoted by protic solvents, certain bases, or the presence of hydride sources.
| Potential Cause | Troubleshooting Strategy | Rationale |
| Protic Solvents | Use anhydrous, aprotic solvents like toluene, dioxane, or THF.[7] | Protic solvents can act as a proton source, facilitating the replacement of the halogen with hydrogen.[7] |
| Reaction Temperature | Attempt the reaction at a lower temperature (e.g., room temperature to 80 °C).[7] | Higher temperatures can sometimes favor the hydrodehalogenation pathway. |
| Base Selection | Screen weaker inorganic bases such as K₃PO₄ or Cs₂CO₃.[7] | Stronger bases may promote side reactions. |
| Hydride Impurities | Ensure high purity of all reagents and solvents. | Impurities can act as hydride donors, leading to reductive dehalogenation. |
General Protocol: Suzuki-Miyaura Coupling of an ortho-Substituted Bromopyrazine
-
Reagent Preparation: In a flame-dried Schlenk flask, combine the ortho-substituted bromopyrazine (1.0 equiv.), the boronic acid or ester (1.2–1.5 equiv.), a palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), and a base (e.g., K₃PO₄, 2.0 equiv.).[7]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.[7]
-
Reaction: Heat the mixture to the optimized temperature (e.g., 80–110 °C) and stir vigorously. Monitor the reaction's progress using TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Section 2: C-H Activation and Functionalization
Direct C-H activation offers an atom-economical approach to functionalizing pyrazine rings. However, directing these reactions to the desired position in the presence of ortho-substituents is a significant challenge.
Issue: Poor Regioselectivity or Lack of Reactivity in C-H Activation
The pyrazine nitrogen atoms can act as directing groups, favoring functionalization at the ortho C-H bonds.[13] However, existing ortho-substituents can sterically block these positions.
Strategies for Overcoming Steric Hindrance in C-H Activation
-
Catalyst Selection: Ruthenium(II) complexes have shown promise in promoting C-H activation on pyrazine rings, even with existing phenyl substituents.[13]
-
Chelation Assistance: The pyrazine nucleus itself can direct the cleavage and functionalization of ortho C-H bonds on appended aryl rings through chelation with the metal catalyst.[13]
-
Conformational Flexibility: The flexibility of the substrate can play a crucial role. For instance, a dihydropyrazine ring's greater conformational freedom may allow for multiple C-H arylations where a rigid aromatic pyrazine ring would be limited by steric clashes.[13]
Caption: Logic for planning C-H activation on substituted pyrazines.
Section 3: Nucleophilic Addition Reactions
The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic attack. However, ortho-substituents can sterically hinder the approach of the nucleophile.
Issue: No Reaction or Low Conversion with Grignard or Organolithium Reagents
Bulky ortho-substituents can completely block the attack of organometallic reagents at the adjacent carbon atoms.
Troubleshooting and Alternative Approaches
-
Low-Temperature Reactions: Performing the addition at very low temperatures can sometimes improve selectivity and prevent side reactions.
-
Use of Additives: Additives like LiCl can enhance the reactivity of Grignard reagents, potentially overcoming some steric barriers.[14]
-
Pyrazine N-Oxides: A powerful strategy is to first form the pyrazine N-oxide. This activates the ring towards nucleophilic addition and can direct the addition to specific positions. The subsequent product can then be reduced.[15] This approach has been used for the synthesis of substituted piperazines from pyrazine precursors.[15]
-
Protecting Groups: In complex molecules, it may be necessary to use protecting groups to temporarily mask other reactive sites and direct the nucleophilic attack to the desired position.[16][17]
References
- 1. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 5. Transition metal-catalyzed functionalization of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Microwave-Assisted Synthesis of Some 3,5-Arylated 2-Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijnrd.org [ijnrd.org]
- 11. mdpi.com [mdpi.com]
- 12. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Complete regioselective addition of grignard reagents to pyrazine N-oxides, toward an efficient enantioselective synthesis of substituted piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jocpr.com [jocpr.com]
- 17. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
Technical Support Center: Catalyst and Ligand Selection for Unreactive Aryl Chlorides
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with palladium-catalyzed cross-coupling reactions involving unreactive aryl chlorides. The inherent strength of the C-Cl bond makes these substrates notoriously difficult to activate.[1][2][3][4] This resource provides in-depth troubleshooting advice and practical solutions to overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
Here, we address some of the most common issues encountered when working with unreactive aryl chlorides.
Q1: My cross-coupling reaction with an aryl chloride is failing or giving very low yields. What are the most likely causes?
A1: The primary challenge with aryl chlorides is the high energy barrier of the oxidative addition step, which is often rate-limiting in the catalytic cycle.[5] Several factors could be contributing to the failure of your reaction:
-
Inactive Catalyst System: Standard palladium catalysts like Pd(PPh₃)₄ are often not potent enough to activate the strong C-Cl bond.[1][5]
-
Suboptimal Ligand Choice: The ligand is arguably the most critical component. For aryl chlorides, bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are typically required to promote oxidative addition.[1][5]
-
Inadequate Reaction Conditions: Temperature, choice of base, and solvent system are crucial and must be carefully optimized for these challenging substrates.[5][6]
-
Catalyst Deactivation: The active Pd(0) catalyst can be susceptible to oxidation or aggregation into inactive palladium black, especially at the higher temperatures often required for aryl chloride activation.[1] Maintaining a strictly inert atmosphere is essential.[6]
-
Impure Reagents: The purity of your aryl chloride, coupling partner, and base can significantly impact the reaction's success.[7]
Q2: How do I select the right ligand for my specific aryl chloride substrate?
A2: Ligand selection is a balancing act between steric and electronic properties to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.[8]
-
For Electron-Rich Aryl Chlorides: These are particularly challenging due to the increased electron density at the C-Cl bond, which disfavors oxidative addition.[5] Highly electron-rich and sterically hindered biaryl phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos), are often the go-to choice.[5][9]
-
For Sterically Hindered Aryl Chlorides: When dealing with ortho-substituted aryl chlorides, bulky ligands are necessary to promote reductive elimination.[8][10] Ligands with large bite angles, like Xantphos, can also be effective in these cases.[11][12]
-
For Heteroaryl Chlorides: The Lewis basic nitrogen atoms in many heteroaryl chlorides can poison the palladium catalyst by forming inactive off-cycle complexes.[6] Specialized ligands, such as NIXANTPHOS, have been developed to overcome this issue and show high activity.[13]
Q3: I'm observing significant catalyst decomposition (palladium black formation). How can I prevent this?
A3: The formation of palladium black indicates the aggregation of the active Pd(0) species, a common deactivation pathway.[1][6] Here are some strategies to mitigate this:
-
Optimize Ligand-to-Palladium Ratio: A slight excess of the ligand can help stabilize the palladium center and prevent aggregation. However, a large excess can sometimes inhibit the reaction.[6]
-
Control the Temperature: While higher temperatures are often needed for aryl chloride activation, excessive heat can accelerate catalyst decomposition.[1][6] It is advisable to run the reaction at the lowest temperature that provides a reasonable rate.[6]
-
Ensure a Rigorously Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst. Thoroughly degas your solvents and maintain a positive pressure of an inert gas like argon or nitrogen throughout the experiment.[6]
-
Use a Pre-catalyst: Modern palladium pre-catalysts, such as the Buchwald G3 palladacycles, are designed for clean and efficient generation of the active Pd(0) species, which can improve catalyst stability.[7]
Q4: What is the role of the "bite angle" in a bidentate ligand, and how does it affect the reaction?
A4: The bite angle of a bidentate phosphine ligand is the P-Pd-P angle. This geometric parameter has a significant influence on the catalytic activity and selectivity of the reaction.[11][12][14][15]
-
Large Bite Angles: Generally, ligands with wide bite angles facilitate the reductive elimination step, which is often crucial for efficient cross-coupling.[11][12] This can lead to higher reaction rates and yields.
-
Small Bite Angles: In some cases, ligands with smaller bite angles may be preferred to control regioselectivity in certain transformations.[11][16]
The effect of the bite angle is not always straightforward and can depend on the specific reaction and substrates involved.[14]
Troubleshooting Guides
This section provides more detailed, step-by-step guidance for overcoming specific experimental challenges.
Guide 1: Low or No Conversion
If your reaction is not proceeding, a systematic approach to troubleshooting is necessary.
Workflow for Troubleshooting Low Conversion
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. diva-portal.org [diva-portal.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. entegris.com [entegris.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Bite angle effects of diphosphines in C–C and C–X bond forming cross coupling reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Ligand bite angle-dependent palladium-catalyzed cyclization of propargylic carbonates to 2-alkynyl azacycles or cyclic dienamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Technical Guide to the Spectroscopic Analysis of 2-Chloro-6-(trifluoromethyl)pyrazine and Its Derivatives
For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel heterocyclic compounds is paramount. 2-Chloro-6-(trifluoromethyl)pyrazine is a key building block in the synthesis of various pharmacologically active agents and agrochemicals. Its unique electronic properties, stemming from the electron-withdrawing nature of the pyrazine ring, the chloro substituent, and the trifluoromethyl group, make a thorough understanding of its spectroscopic characteristics essential for quality control, reaction monitoring, and the rational design of new molecules.
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound and its derivatives. Due to the limited availability of a complete, publicly accessible experimental NMR dataset for the parent compound, this guide will leverage established principles of NMR spectroscopy and data from closely related analogs to present a detailed predicted analysis. This will be supplemented with experimental data for various substituted pyrazines to facilitate a robust comparison. Furthermore, we will compare the utility of NMR with other common analytical techniques, such as Mass Spectrometry (MS) and Infrared (IR) Spectroscopy, providing a holistic view of the characterization process.
Principles of ¹H and ¹³C NMR Analysis for Substituted Pyrazines
The pyrazine ring is an aromatic, electron-deficient system due to the presence of two nitrogen atoms. This inherent electronic nature significantly influences the chemical shifts of the ring protons and carbons, generally shifting them downfield compared to benzene. The introduction of a chlorine atom and a trifluoromethyl (-CF₃) group further modulates the electronic environment.
The chlorine atom is electronegative and exhibits a through-bond electron-withdrawing inductive effect, which deshields adjacent protons and carbons. The trifluoromethyl group is a very strong electron-withdrawing group, both through induction and hyperconjugation, leading to a significant downfield shift of the signals of nearby nuclei.
In the case of this compound, we can predict the following key features in its NMR spectra:
-
¹H NMR: The two protons on the pyrazine ring are in different chemical environments and are expected to appear as two distinct signals. The proton at the 3-position is adjacent to the chlorine atom, while the proton at the 5-position is adjacent to the trifluoromethyl group. Both will be significantly downfield due to the electron-deficient nature of the ring and the deshielding effects of the substituents.
-
¹³C NMR: The pyrazine ring will exhibit four distinct carbon signals. The carbons bearing the chloro and trifluoromethyl substituents will be significantly downfield. The trifluoromethyl carbon itself will appear as a quartet due to coupling with the three fluorine atoms. The C-F coupling will also be observable for the carbon atom attached to the -CF₃ group.
Predicted and Comparative NMR Data
To provide a comparative framework, the following table summarizes the ¹H and ¹³C NMR data for a selection of substituted pyrazine derivatives.
| Compound | Solvent | ¹H NMR (δ, ppm, multiplicity, J in Hz) | ¹³C NMR (δ, ppm) | Reference |
| 2-Chloro-5-(trifluoromethoxy)pyrazine | CDCl₃ | 8.32 (s, 1H), 8.37 (s, 1H) | Not provided | [2][3] |
| 2-Ethyl-5-(trifluoromethoxy)pyrazine | CDCl₃ | 8.35 (s, 1H), 8.13 (s, 1H), 2.84 (q, 2H, J=7.6), 1.31 (t, 3H, J=7.6) | 156.7, 151.8, 140.1, 135.0, 120.1 (q, ¹JCF=262.7), 22.8, 13.3 | [3] |
| 2-Phenyl-5-(trifluoromethoxy)pyrazine | CDCl₃ | 8.70 (s, 1H), 8.50 (s, 1H), 7.92-8.00 (m, 2H), 7.48-7.55 (m, 3H) | 152.4, 150.9, 138.4, 135.2, 135.1, 130.0, 129.1, 126.8, 120.2 (q, ¹JCF=262.7) | [3] |
| 2-(Trifluoromethyl)pyrazine | CDCl₃ | 9.02 (s, 1H), 8.86 (d, J=2.4), 8.77-8.73 (m, 1H) | Not provided | [1] |
Analysis of Substituent Effects:
From the comparative data, several trends emerge:
-
Proton Environment: The pyrazine protons consistently appear in the downfield region (δ > 8.0 ppm), confirming the electron-deficient nature of the ring.
-
Trifluoromethoxy vs. Trifluoromethyl: The -OCF₃ and -CF₃ groups both exert a strong deshielding effect.
-
Carbon Environment: The carbon atoms directly attached to the electronegative substituents and the nitrogen atoms are the most downfield in the ¹³C NMR spectra. The characteristic quartet of the -CF₃ carbon is a key diagnostic feature.
Comparison with Alternative Analytical Techniques
While NMR spectroscopy is unparalleled for detailed structural elucidation, a comprehensive characterization of this compound derivatives often involves complementary techniques.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, we would expect to observe:
-
Molecular Ion Peak (M⁺): The molecular ion peak will appear at m/z corresponding to the molecular weight of the compound. A key feature will be the isotopic pattern of chlorine. The presence of one chlorine atom results in two peaks, [M]⁺ and [M+2]⁺, with a relative intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
-
Fragmentation Pattern: Common fragmentation pathways would involve the loss of a chlorine atom ([M-Cl]⁺), a trifluoromethyl radical ([M-CF₃]⁺), or other small neutral molecules.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be characterized by:
-
Aromatic C-H Stretching: Weak to medium bands in the region of 3000-3100 cm⁻¹.
-
C=N and C=C Stretching: A series of bands in the 1400-1600 cm⁻¹ region, characteristic of the pyrazine ring.
-
C-Cl Stretching: A band in the fingerprint region, typically between 600-800 cm⁻¹.
-
C-F Stretching: Strong, characteristic absorption bands for the C-F bonds of the trifluoromethyl group, typically in the range of 1100-1350 cm⁻¹.
Experimental Protocols
Standard Operating Procedure for NMR Analysis
The following protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra of a this compound derivative.
I. Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the purified pyrazine derivative into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆). Add approximately 0.6-0.7 mL of the solvent to the vial.
-
Dissolution: Gently swirl or sonicate the vial to ensure complete dissolution of the sample.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
II. Instrument Setup & Acquisition
-
Spectrometer: Use a 400 MHz or higher field NMR spectrometer.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: ~16 ppm.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: ~240 ppm.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
III. Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
-
Phasing and Baseline Correction: Phase the spectra and perform baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Visualizing the Analytical Workflow
The following diagrams illustrate the molecular structure of this compound and a typical workflow for its spectroscopic characterization.
Caption: Molecular Structure of this compound.
References
mass spectrometry fragmentation pattern of 2-Chloro-6-(trifluoromethyl)pyrazine
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Chloro-6-(trifluoromethyl)pyrazine
Abstract
This guide provides a comprehensive analysis of the proposed electron ionization mass spectrometry (EI-MS) fragmentation pathway for this compound (CAS No. 61655-69-4). With a molecular formula of C₅H₂ClF₃N₂ and a monoisotopic mass of approximately 181.99 Da, this compound is a valuable building block in medicinal chemistry and materials science.[1][2] Understanding its fragmentation behavior is critical for its unambiguous identification in complex reaction mixtures and for quality control. As no experimentally verified mass spectrum is readily available in public databases, this guide outlines a theoretical fragmentation pattern derived from first principles and comparison with structurally analogous compounds. We will detail the primary cleavage pathways, propose the structure of key fragment ions, and provide a robust experimental protocol for verification.
Introduction to the Analyte and Mass Spectrometry
This compound belongs to a class of halogenated and fluorinated heterocyclic compounds whose unique electronic properties make them desirable synthons. The pyrazine core is a common motif in pharmacologically active molecules, while the trifluoromethyl group can enhance metabolic stability and binding affinity. The chlorine atom provides a reactive site for further synthetic transformations, such as cross-coupling reactions.
Electron Ionization Mass Spectrometry (EI-MS) is a cornerstone technique for the structural elucidation of volatile organic compounds.[3] The high energy (typically 70 eV) imparted to the molecule induces ionization, creating a molecular ion (M⁺•) that is often energetically unstable.[4] This excess energy drives a series of fragmentation reactions, producing a unique fingerprint or "fragmentation pattern" that is dependent on the molecule's structure. By analyzing the mass-to-charge ratio (m/z) of these fragments, we can deduce the original structure.[5]
Proposed Mass Spectrometry Fragmentation Data
The fragmentation of this compound is expected to be dominated by cleavages related to its two substituents: the chlorine atom and the trifluoromethyl group. The aromatic pyrazine ring itself is relatively stable and will likely remain intact in the most abundant fragment ions.[6]
The quantitative data for the proposed major fragments are summarized in the table below.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Proposed Fragmentation Pathway |
| 182 / 184 | [C₅H₂ClF₃N₂]⁺• | - | Molecular Ion [M]⁺• (with ³⁵Cl/³⁷Cl isotopic pattern) |
| 147 | [C₅H₂F₃N₂]⁺ | •Cl | Loss of a chlorine radical |
| 113 | [C₄H₂ClN]⁺• | •CF₃, HCN | Loss of trifluoromethyl radical followed by hydrogen cyanide |
| 86 | [C₃H₂Cl]⁺ | •CF₃, 2HCN | Loss of •CF₃ followed by sequential loss of two HCN molecules |
Proposed Fragmentation Pathways
The fragmentation of the molecular ion of this compound (m/z 182/184) is anticipated to follow several competing pathways, as illustrated in the diagram below. The initial ionization event creates the molecular radical cation [M]⁺•.
Initial Fragmentation Steps
-
Molecular Ion (m/z 182/184): The molecular ion peak should be clearly visible and will exhibit a characteristic 3:1 isotopic abundance ratio for the M⁺• and [M+2]⁺• peaks, confirming the presence of a single chlorine atom.[7]
-
Loss of Chlorine Radical (m/z 147): A primary and highly probable fragmentation is the homolytic cleavage of the C-Cl bond to release a chlorine radical (•Cl). This results in the formation of a trifluoromethyl-substituted pyrazinyl cation at m/z 147. This pathway is common for chlorinated aromatic compounds.
-
Loss of Trifluoromethyl Radical (m/z 113): An alternative primary fragmentation involves the loss of the trifluoromethyl radical (•CF₃). This cleavage is driven by the high stability of the •CF₃ radical. This would initially produce a chloropyrazinyl cation at m/z 113. However, this fragment is likely the result of a more complex pathway as described below.
Secondary Fragmentation and Ring Cleavage
The primary fragment ions undergo further decomposition:
-
Fragmentation of the [M-Cl]⁺ Ion (m/z 147): The ion at m/z 147, the 2-(trifluoromethyl)pyrazinyl cation, is expected to undergo ring cleavage. A common pathway for nitrogen-containing heterocycles is the expulsion of a neutral molecule of hydrogen cyanide (HCN, 27 Da). This would lead to a fragment ion at m/z 120.
-
Fragmentation via Loss of •CF₃: The initial loss of the trifluoromethyl radical (•CF₃) from the molecular ion would yield a chloropyrazine radical cation at m/z 113/115. This species can then lose a molecule of HCN, resulting in a fragment at m/z 86/88.[8] The fragment at m/z 86 likely corresponds to the chlorocyclopropenyl cation, a stable three-membered ring structure.
Visualization of the Fragmentation Pathway
The proposed fragmentation cascade is illustrated below. The pathways show the logical progression from the molecular ion to the smaller, stable fragment ions.
Caption: Proposed EI-MS fragmentation pathway for this compound.
Comparison with Structurally Related Analogs
-
2-Chloropyridine: The fragmentation of simple chloropyridines often shows a prominent molecular ion peak and a significant [M-Cl]⁺ fragment.[9] They also exhibit ring fragmentation through the loss of HCN. This known behavior supports our proposed pathway involving the initial loss of •Cl followed by HCN elimination.
-
Trifluoromethyl-substituted Aromatics: Compounds containing a trifluoromethyl group attached to an aromatic ring frequently show a fragment corresponding to the loss of the •CF₃ radical.[10] The stability of the leaving radical makes this a favorable process. Additionally, the migration of fluorine atoms has been observed in some complex fragmentations of trifluoromethyl-containing ions, although simpler cleavages are expected to dominate here.[11]
-
Alkylpyrazines: Studies on alkylpyrazines demonstrate that fragmentation is often initiated at the substituent, followed by characteristic ring cleavages, including the loss of HCN.[8] This reinforces the general fragmentation logic applied to this compound.
Experimental Protocol for Verification
To experimentally validate the proposed fragmentation of this compound, a standard gas chromatography-mass spectrometry (GC-MS) analysis with electron ionization is recommended.[7]
Instrumentation
-
Gas Chromatograph (GC): Agilent 8890 GC System or equivalent.
-
Mass Spectrometer (MS): Agilent 5977B GC/MSD or equivalent single quadrupole or TOF mass analyzer.
-
Ion Source: Electron Ionization (EI) source.
Methodology Details
-
Sample Preparation: Prepare a 100 µg/mL solution of this compound in a high-purity solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Program: Start at 60°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: Acquire the mass spectrum over a mass-to-charge ratio (m/z) range of 40 to 300 to ensure detection of the molecular ion and all significant fragments.
-
This comprehensive approach, combining theoretical fragmentation predictions with a robust experimental protocol, provides a solid foundation for the mass spectrometric analysis of this compound, aiding in its unambiguous identification in research and development settings.
Conclusion
While a definitive, published mass spectrum for this compound is not currently available, this guide establishes a chemically sound, proposed fragmentation pattern based on established principles and data from analogous structures. The key predicted fragments arise from the initial loss of either a chlorine radical (to yield an ion at m/z 147) or a trifluoromethyl radical, followed by subsequent elimination of neutral molecules like HCN. The provided GC-MS protocol offers a clear and effective method for the experimental verification of these predictions, contributing to the analytical characterization of this important chemical intermediate.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. chemscene.com [chemscene.com]
- 3. scienceready.com.au [scienceready.com.au]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. whitman.edu [whitman.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. 2-Chloro-4-trifluoromethylpyridine [webbook.nist.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to HPLC Method Development for Purity Analysis of Substituted Pyrazines
This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methodologies for the critical task of purity assessment of substituted pyrazines. As a class of compounds pivotal in pharmaceuticals, flavors, and fragrances, ensuring their purity is paramount for safety, efficacy, and quality.[1][2] This document moves beyond a simple recitation of steps, delving into the rationale behind experimental choices to empower researchers, scientists, and drug development professionals to build robust, reliable, and validation-ready analytical methods.
The Analytical Challenge of Substituted Pyrazines
Substituted pyrazines present a unique set of challenges for chromatographic separation. Their structural diversity leads to a wide range of polarities, from the relatively non-polar alkylpyrazines to highly polar aminopyrazines.[2][3] Furthermore, the potential for positional isomers with nearly identical physicochemical properties makes co-elution a significant risk, complicating accurate quantification of impurities.[4][5] A successful purity method must not only separate the main pyrazine compound from its impurities but also be "stability-indicating," meaning it can resolve the active pharmaceutical ingredient (API) from any degradation products that may form over time or under stress.[6][7]
A Strategic Workflow for Method Development
A systematic approach is crucial for efficiently developing a robust HPLC method. The process is not linear but iterative, involving careful consideration of the analyte's properties and the desired analytical outcome. The following workflow illustrates the key decision points and optimization loops.
Caption: Strategic workflow for HPLC purity method development.
Comparative Analysis of Chromatographic Modes
The choice of chromatographic mode is the most critical decision in method development. It dictates the retention mechanism and overall selectivity of the separation. For substituted pyrazines, three primary modes are considered.
| Feature | Reversed-Phase (RP-HPLC) | Hydrophilic Interaction (HILIC) | Chiral HPLC |
| Primary Application | General purpose; best for moderately polar to non-polar pyrazines.[3][8] | Highly polar and hydrophilic pyrazines that are poorly retained in RP-HPLC.[9][10][11] | Separation of enantiomers of chiral substituted pyrazines.[12][13] |
| Typical Stationary Phase | C18, C8, Phenyl-Hexyl, Polar-Embedded | Bare Silica, Amide, Zwitterionic, Diol | Polysaccharide-based (Cellulose or Amylose derivatives) |
| Typical Mobile Phase | High aqueous content (e.g., Water/Acetonitrile or Methanol) with buffers (phosphate, acetate).[14] | High organic content (e.g., >70% Acetonitrile) with a small amount of aqueous buffer.[11][15] | Normal Phase (Hexane/Alcohol) or Polar Organic Mode (Acetonitrile/Methanol).[12] |
| Elution Order | Most polar compounds elute first. | Most non-polar compounds elute first (reverse of RP-HPLC).[15] | Based on transient diastereomeric complex formation with the chiral stationary phase. |
| Advantages | Robust, highly reproducible, wide variety of available columns, excellent for MS coupling. | Superior retention for very polar analytes, increased sensitivity with ESI-MS due to high organic mobile phase.[11] | The only reliable way to separate and quantify enantiomeric impurities. |
| Limitations | Poor retention for very polar pyrazines (e.g., aminopyrazines). | Can have longer equilibration times, potential for analyte solubility issues in high organic mobile phase. | Columns can be expensive and less robust than RP columns; method development can be more complex. |
Ensuring a Stability-Indicating Method: The Role of Forced Degradation
A purity method is only useful if it is "stability-indicating." This is confirmed through forced degradation studies, where the drug substance is subjected to stress conditions exceeding those of accelerated stability testing.[7][16] The goal is to generate potential degradation products to ensure the analytical method can separate them from the parent compound and from each other.[6]
Typical Stress Conditions (as per ICH Q1A/Q1B): [16][17]
-
Acid Hydrolysis: e.g., 0.1 M HCl at 60 °C
-
Base Hydrolysis: e.g., 0.1 M NaOH at 60 °C
-
Oxidation: e.g., 3% H₂O₂ at room temperature
-
Thermal: e.g., 80 °C
-
Photolytic: e.g., Exposure to UV and visible light (1.2 million lux hours and 200 watt hours/square meter)
The chromatograms from these stressed samples are then evaluated for peak purity of the main analyte peak using a Photodiode Array (PDA) detector or Mass Spectrometer (MS) to ensure no degradants are co-eluting. A successful study demonstrates the specificity of the method.[6][17]
Method Validation: The Cornerstone of Trustworthiness
Every analytical method used in a regulated environment must be validated to demonstrate its suitability for its intended purpose.[18][19][20] Validation is performed according to ICH Q2(R1) guidelines and establishes the method's performance characteristics.[21][22]
| Validation Parameter | Purpose | Typical Acceptance Criteria for a Purity Method |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of impurities, degradants, and matrix components. | Peak purity index > 0.999; baseline resolution between analyte and all known impurities/degradants. |
| Linearity | To demonstrate a proportional relationship between analyte concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Range | The interval between the upper and lower concentrations for which the method is precise, accurate, and linear. | Reporting Level of impurities to 120% of the specification. |
| Accuracy (as Recovery) | To measure the closeness of the test results to the true value. | 98.0% to 102.0% recovery for the assay of the main component. |
| Precision (Repeatability & Intermediate) | To assess the degree of scatter between a series of measurements under the same and different conditions (different days, analysts). | RSD ≤ 2.0% for the main component; RSD ≤ 10.0% for impurities at the specification limit. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters (e.g., resolution, tailing factor) remain within defined limits. |
Detailed Experimental Protocol: RP-HPLC for Purity of 2-ethyl-5-methylpyrazine
This protocol provides a practical example of a validated RP-HPLC method for determining the purity of a substituted pyrazine and its potential impurities.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 70% B
-
25-30 min: 70% B
-
30-31 min: 70% to 10% B
-
31-40 min: 10% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm, with PDA scanning from 200-400 nm.
-
Injection Volume: 10 µL.
2. Preparation of Solutions:
-
Diluent: 50:50 (v/v) Acetonitrile:Water.
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of 2-ethyl-5-methylpyrazine reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution using the sample to be tested.
-
System Suitability Solution: Prepare a solution containing 0.5 mg/mL of the main analyte and spike it with known impurities at a level of 0.1%.
3. System Suitability Test (SST): Before sample analysis, inject the System Suitability Solution five times. The system is deemed ready for use if the following criteria are met:
-
Tailing Factor (Asymmetry): ≤ 1.5 for the main analyte peak.
-
Theoretical Plates: ≥ 5000 for the main analyte peak.
-
Resolution: ≥ 2.0 between the main analyte and the closest eluting impurity.
-
Repeatability (%RSD): ≤ 1.0% for the peak area of the main analyte from five replicate injections.
4. Purity Calculation: The purity is determined using the area percent method, assuming all components have a similar response factor at the chosen wavelength.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
For impurities, their percentage is calculated relative to the total area of all peaks in the chromatogram.
Conclusion
Developing a robust and reliable HPLC method for the purity analysis of substituted pyrazines is a multi-faceted process that demands a thorough understanding of chromatographic principles and regulatory expectations. By starting with a comprehensive characterization of the analyte, strategically selecting the appropriate chromatographic mode (RP-HPLC, HILIC, or Chiral), and rigorously validating the final method against ICH guidelines, scientists can ensure the generation of high-quality, defensible data.[18][19][21] The integration of forced degradation studies is non-negotiable for establishing the specificity and stability-indicating nature of the method, which is the ultimate goal for ensuring pharmaceutical product quality and safety.[7][16]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column | SIELC Technologies [sielc.com]
- 3. repo.lib.tut.ac.jp [repo.lib.tut.ac.jp]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. openaccessjournals.com [openaccessjournals.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. researchgate.net [researchgate.net]
- 11. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 12. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 14. sphinxsai.com [sphinxsai.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. globalresearchonline.net [globalresearchonline.net]
- 17. longdom.org [longdom.org]
- 18. pharmtech.com [pharmtech.com]
- 19. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 20. researchgate.net [researchgate.net]
- 21. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 22. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the Reactivity of 2-Chloro-6-(trifluoromethyl)pyrazine versus 2-Chloropyrazine in Nucleophilic Aromatic Substitution
Introduction
In the landscape of modern drug discovery and agrochemical research, pyrazine scaffolds are indispensable building blocks due to their prevalence in biologically active molecules. The functionalization of these heterocyclic systems, often achieved through nucleophilic aromatic substitution (SNAr), is a cornerstone of synthetic strategy. This guide provides an in-depth, objective comparison of the reactivity of two key pyrazine intermediates: 2-chloro-6-(trifluoromethyl)pyrazine and the parent 2-chloropyrazine. Understanding the profound impact of the trifluoromethyl substituent on the rate and efficiency of SNAr reactions is critical for researchers designing and optimizing synthetic routes to novel chemical entities. This document synthesizes established electronic principles with practical, field-proven insights to offer a comprehensive technical resource for scientists in drug development and related fields.
The Decisive Influence of the Trifluoromethyl Group on Reactivity
The vast difference in reactivity between this compound and 2-chloropyrazine is fundamentally rooted in the potent electron-withdrawing nature of the trifluoromethyl (-CF3) group.[1] The SNAr reaction proceeds through a two-step addition-elimination mechanism, with the initial attack of the nucleophile on the electron-deficient aromatic ring being the rate-determining step.[2][3] This attack transiently disrupts the aromaticity of the pyrazine ring, forming a high-energy, negatively charged intermediate known as the Meisenheimer complex.[2][4]
The stability of this Meisenheimer complex is the paramount factor governing the reaction rate.[2] Electron-withdrawing groups (EWGs) on the aromatic ring enhance the reaction rate by stabilizing this anionic intermediate through inductive and/or resonance effects.[5] The trifluoromethyl group is a particularly powerful EWG, primarily due to the strong inductive effect of the three highly electronegative fluorine atoms.[1][6] This potent inductive withdrawal of electron density significantly delocalizes the negative charge of the Meisenheimer complex, thereby lowering the activation energy of the reaction and accelerating its rate.[7]
In contrast, 2-chloropyrazine lacks this powerful activating group. While the pyrazine nitrogens themselves render the ring electron-deficient and susceptible to nucleophilic attack, the absence of a strong EWG like the -CF3 group results in a less stable Meisenheimer complex and consequently, a significantly slower reaction rate.
Comparative Reactivity: A Quantitative Perspective
While direct, side-by-side kinetic data for the nucleophilic substitution of this compound and 2-chloropyrazine under identical conditions is not extensively documented in publicly available literature, the expected disparity in reactivity can be inferred from the well-established electronic effects of the trifluoromethyl group. The Hammett substituent constant (σ) provides a quantitative measure of the electronic influence of a substituent. The trifluoromethyl group possesses a large positive σ value, indicative of its strong electron-withdrawing character.[6]
To illustrate the anticipated difference in reactivity, we can consider a representative SNAr reaction, such as the amination with a common nucleophile like morpholine.
| Compound | Key Structural Feature | Expected Relative Reactivity in SNAr | Rationale |
| 2-Chloropyrazine | Unsubstituted pyrazine ring (beyond the chloro leaving group) | Baseline | The electron-deficient pyrazine ring is moderately activated towards SNAr.[8] |
| This compound | Presence of a strongly electron-withdrawing -CF3 group | Significantly Higher | The -CF3 group strongly stabilizes the anionic Meisenheimer intermediate, drastically increasing the reaction rate.[1][7] |
Experimental Protocol for a Comparative Reactivity Study
To empirically validate the predicted difference in reactivity, a straightforward comparative kinetic experiment can be designed. The following protocol outlines a method for monitoring the rate of amination of both substrates under identical conditions using High-Performance Liquid Chromatography (HPLC).
Objective:
To quantitatively compare the rate of reaction of 2-chloropyrazine and this compound with a model amine nucleophile (e.g., morpholine) under standardized conditions.
Materials:
-
2-Chloropyrazine
-
This compound
-
Morpholine
-
Anhydrous Dimethylformamide (DMF)
-
Internal Standard (e.g., naphthalene)
-
HPLC-grade acetonitrile and water
-
Standard laboratory glassware
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.1 M stock solution of 2-chloropyrazine in anhydrous DMF.
-
Prepare a 0.1 M stock solution of this compound in anhydrous DMF.
-
Prepare a 0.2 M stock solution of morpholine in anhydrous DMF.
-
Prepare a 0.05 M stock solution of the internal standard (e.g., naphthalene) in anhydrous DMF.
-
-
Reaction Setup (to be performed in parallel for both substrates):
-
In a clean, dry vial, combine 1.0 mL of the respective chloropyrazine stock solution (0.1 mmol) and 1.0 mL of the internal standard stock solution (0.05 mmol).
-
Equilibrate the vial to the desired reaction temperature (e.g., 25 °C) in a thermostated water bath.
-
Initiate the reaction by adding 1.0 mL of the morpholine stock solution (0.2 mmol, 2 equivalents), starting a timer immediately.
-
-
Reaction Monitoring:
-
At designated time points (e.g., t = 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Immediately quench the aliquot in a vial containing 950 µL of a 1:1 mixture of acetonitrile and water. This dilution will effectively stop the reaction.
-
-
HPLC Analysis:
-
Analyze the quenched samples by reverse-phase HPLC.
-
Develop an HPLC method that provides good separation of the starting material, product, and internal standard.
-
Monitor the disappearance of the starting material peak and the appearance of the product peak over time, relative to the constant peak area of the internal standard.
-
-
Data Analysis:
-
Plot the concentration of the starting material versus time for both reactions.
-
Determine the initial reaction rates and/or the reaction half-lives to quantitatively compare the reactivity of the two substrates.
-
Visualizing the Reaction and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the SNAr mechanism and the experimental workflow.
Caption: SNAr mechanism for this compound.
Caption: Workflow for the comparative kinetic study.
Conclusion
The presence of a trifluoromethyl group at the 6-position of a 2-chloropyrazine ring dramatically enhances its reactivity towards nucleophilic aromatic substitution. This heightened reactivity is a direct consequence of the powerful electron-withdrawing inductive effect of the -CF3 group, which stabilizes the key Meisenheimer intermediate. For researchers in drug discovery and process development, leveraging this electronic activation is a powerful strategy. It allows for milder reaction conditions, shorter reaction times, and potentially broader substrate scope compared to the less reactive 2-chloropyrazine. The experimental protocol detailed herein provides a robust framework for quantifying this reactivity difference, enabling more informed and efficient synthetic planning.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
The Trifluoromethyl Group: A Strategic Advantage in Modern Drug Design
A Comparative Guide for Researchers and Drug Development Professionals
Introduction: The Rise of a "Super-Methyl" Group in Medicinal Chemistry
In the intricate chess game of drug design, the strategic modification of a molecular scaffold can dramatically alter the efficacy, safety, and overall clinical success of a therapeutic candidate. Among the vast arsenal of chemical motifs available to medicinal chemists, the trifluoromethyl (CF3) group has emerged as a uniquely powerful and versatile tool.[1][2][3] Its strategic incorporation into a drug molecule can profoundly and predictably enhance a range of critical physicochemical and biological properties.[2][3]
Often referred to as a "super-methyl" group, the CF3 moiety is far more than a simple sterically larger analogue of its hydrocarbon counterpart. Its potent electron-withdrawing nature, combined with the exceptional strength of the carbon-fluorine bond, imparts a unique combination of properties that can overcome many common challenges in drug development, from poor metabolic stability to suboptimal binding affinity.[1][4][5]
This guide provides an in-depth, comparative analysis of the advantages conferred by the trifluoromethyl group in drug design. We will delve into the fundamental physicochemical principles behind its utility, present supporting experimental data, and provide detailed protocols for its incorporation and evaluation. Through this exploration, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to effectively leverage the power of the trifluoromethyl group in their own research endeavors.
I. Enhanced Metabolic Stability: The "Fluorine Shield"
A primary hurdle in drug development is ensuring that a candidate molecule can withstand the body's metabolic machinery long enough to exert its therapeutic effect. The trifluoromethyl group offers a robust solution to this challenge by acting as a "metabolic shield."
The key to this enhanced stability lies in the remarkable strength of the carbon-fluorine (C-F) bond, which has a bond dissociation energy of approximately 485.3 kJ/mol, significantly higher than that of a typical carbon-hydrogen (C-H) bond (around 414.2 kJ/mol).[1][5] This makes the CF3 group highly resistant to oxidative metabolism by enzymes such as the cytochrome P450 (CYP) superfamily, which are major players in drug clearance.[4]
By strategically replacing a metabolically labile group, such as a methyl (CH3) or methoxy (OCH3) group, with a CF3 group, medicinal chemists can effectively block a key site of metabolic attack. This concept, known as "metabolic switching," can lead to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[4]
Comparative Metabolic Stability Data
The impact of trifluoromethylation on metabolic stability is not merely theoretical. In vitro studies consistently demonstrate a significant improvement in the metabolic profile of compounds upon introduction of a CF3 group.
| Parameter | Drug without CF3 Group (e.g., with -CH3) | Drug with CF3 Group | Rationale for Improvement |
| In Vitro Half-life (t½) | Shorter | Longer | Reduced rate of metabolism leads to slower clearance of the parent drug.[4] |
| Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | Blocking a primary site of metabolism reduces the liver's metabolic capacity for the drug.[4] |
| Number of Metabolites | Generally higher | Significantly reduced | Inhibition of a major metabolic pathway limits the formation of downstream metabolites.[4][6] |
A study on picornavirus inhibitors demonstrated this protective effect, where a trifluoromethyl analogue displayed significantly fewer metabolic products compared to its methyl counterpart in a monkey liver microsomal assay.[6]
Experimental Protocol: In Vitro Microsomal Stability Assay
To experimentally validate the enhanced metabolic stability of a trifluoromethylated compound, an in vitro microsomal stability assay is a standard and robust method.
Objective: To determine the in vitro half-life and intrinsic clearance of a test compound by measuring its rate of depletion in the presence of liver microsomes.
Materials:
-
Test compound and a non-fluorinated analogue (control)
-
Pooled human or other species liver microsomes
-
NADPH regenerating system (e.g., solutions of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Magnesium chloride (MgCl2)
-
Acetonitrile (with internal standard for LC-MS/MS analysis)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare stock solutions of the test and control compounds in a suitable solvent (e.g., DMSO). Prepare the microsomal incubation medium containing phosphate buffer, MgCl2, and the NADPH regenerating system.
-
Incubation: Aliquot the microsomal incubation medium into the wells of a 96-well plate. Add the test and control compounds to their respective wells to initiate the reaction. Incubate the plate at 37°C with shaking.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction in specific wells by adding a quenching solution, typically cold acetonitrile containing an internal standard.
-
Protein Precipitation: Centrifuge the plate to pellet the microsomal proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent drug versus time. The slope of the linear regression of this plot provides the elimination rate constant (k). The in vitro half-life (t½) can then be calculated using the formula: t½ = 0.693 / k. Intrinsic clearance (CLᵢₙₜ) can be calculated from the half-life and the protein concentration.
Visualizing Metabolic Switching
The following diagram illustrates the concept of metabolic switching, where a trifluoromethyl group protects a molecule from oxidative metabolism.
Caption: Metabolic switching effect of the CF3 group.
II. Modulating Lipophilicity for Improved Pharmacokinetics
Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), is a critical parameter in drug design that influences a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The trifluoromethyl group is a powerful tool for modulating lipophilicity, generally increasing it compared to a methyl group or a hydrogen atom.
This increased lipophilicity can enhance a drug's ability to permeate biological membranes, including the intestinal wall for oral absorption and the blood-brain barrier for central nervous system (CNS) targets.[1]
Comparative Lipophilicity Data
The effect of the trifluoromethyl group on lipophilicity is well-documented. The following table provides a comparison of experimentally determined LogP values for paired compounds.
| Compound Pair | LogP (without CF3) | LogP (with CF3) | Change in Lipophilicity (ΔLogP) |
| Benzylamine vs. 4-(Trifluoromethyl)benzylamine | 1.09 | 1.66 | +0.57 |
| Toluene vs. Trifluorotoluene | 2.73 | 3.17 | +0.44 |
| Aniline vs. 4-(Trifluoromethyl)aniline | 0.90 | 1.73 | +0.83 |
Data sourced from various chemical databases and literature.
This trend highlights the significant contribution of the CF3 group to a molecule's overall lipophilicity. However, it is crucial to note that the relationship between fluorination and lipophilicity can be complex and context-dependent.[7][8]
Experimental Protocol: Shake-Flask Method for LogP Determination
The classic shake-flask method remains a reliable technique for determining the octanol-water partition coefficient (LogP).
Objective: To experimentally measure the LogP of a trifluoromethylated compound and its non-fluorinated analogue.
Materials:
-
Test compound and control
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Separatory funnels or vials
-
Shaker or vortex mixer
-
Centrifuge
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation: Prepare a stock solution of the test compound in either water or n-octanol.
-
Partitioning: Add a known volume of the stock solution to a separatory funnel or vial containing known volumes of both n-octanol and water.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to expedite this process.
-
Quantification: Carefully separate the aqueous and n-octanol layers. Determine the concentration of the compound in each phase using a suitable analytical method.
-
Calculation: The LogP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase: LogP = log10([Compound]octanol / [Compound]water).
III. Enhancing Binding Affinity and Potency
The electronic properties of the trifluoromethyl group can significantly influence a drug's interaction with its biological target, often leading to enhanced binding affinity and increased potency. The three highly electronegative fluorine atoms make the CF3 group a strong electron-withdrawing substituent.[1] This can alter the electron density of an adjacent aromatic ring or functional group, thereby modulating its ability to participate in key binding interactions such as hydrogen bonding and electrostatic interactions.[1]
Furthermore, the steric bulk of the CF3 group, being larger than a methyl group, can promote favorable hydrophobic interactions within a protein's binding pocket, leading to improved affinity and selectivity.[1]
Case Study: Bicalutamide vs. Flutamide
The development of non-steroidal antiandrogens for the treatment of prostate cancer provides a compelling example of the benefits of the trifluoromethyl group. Flutamide, an early-generation antiandrogen, is a pro-drug that is rapidly metabolized to its active form, hydroxyflutamide.[9] Bicalutamide, a later-generation drug, incorporates a trifluoromethyl group and exhibits significantly improved pharmacological properties.
| Feature | Flutamide | Bicalutamide | Advantage of Bicalutamide |
| Structure | Contains a nitro and an isobutyryl group | Contains a trifluoromethyl and a sulfonyl group | The CF3 group contributes to higher potency and metabolic stability. |
| Binding Affinity for Androgen Receptor | Lower | 4-fold higher than hydroxyflutamide[10] | Increased potency and efficacy. |
| Elimination Half-life | 5-6 hours (for active metabolite)[10] | 6-10 days[10] | Allows for once-daily dosing, improving patient compliance. |
| Clinical Use | Largely replaced | Widely used | Superior efficacy and tolerability profile.[10] |
The trifluoromethyl group in bicalutamide is a key contributor to its enhanced binding affinity and metabolic stability, leading to a more potent and clinically successful drug.[10]
IV. Improving Bioavailability and CNS Penetration
The culmination of enhanced metabolic stability and modulated lipophilicity often translates into improved oral bioavailability and, where desired, enhanced penetration of the blood-brain barrier (BBB).
Case Study: Fluoxetine (Prozac®)
Case Study: Celecoxib (Celebrex®)
Celecoxib, a selective COX-2 inhibitor used to treat pain and inflammation, also features a trifluoromethyl group. While a direct comparison with a non-fluorinated analogue is not straightforward, studies on different formulations of celecoxib highlight the importance of its physicochemical properties for absorption.[12][13][14] The trifluoromethyl group contributes to its overall lipophilicity, which is a key factor in its absorption and distribution.
V. Synthetic Methodologies for Trifluoromethylation
The widespread application of the trifluoromethyl group in drug discovery has spurred the development of numerous synthetic methods for its introduction into organic molecules.
Experimental Protocol: Copper-Mediated Trifluoromethylation of Aryl Halides
This protocol describes a general method for the trifluoromethylation of aryl halides using a copper-based reagent.
Objective: To synthesize a trifluoromethylated aromatic compound from an aryl halide precursor.
Materials:
-
Aryl halide (e.g., aryl iodide or bromide)
-
Trifluoromethylating agent (e.g., (trifluoromethyl)trimethylsilane (TMSCF3))
-
Copper(I) salt (e.g., CuI)
-
Ligand (e.g., 1,10-phenanthroline)
-
Base (e.g., potassium fluoride (KF))
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF) or dioxane)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, combine the aryl halide, copper(I) salt, ligand, and base.
-
Solvent and Reagent Addition: Add the anhydrous solvent, followed by the trifluoromethylating agent.
-
Reaction Conditions: Heat the reaction mixture to the appropriate temperature (e.g., 80-120°C) and stir for the required time (typically several hours). Monitor the reaction progress by a suitable method (e.g., TLC or GC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature and quench with an aqueous solution (e.g., ammonium chloride).
-
Extraction and Purification: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO4), and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizing a Trifluoromethylation Workflow
The following diagram outlines a typical workflow for a palladium-catalyzed trifluoromethylation reaction.
Caption: A typical workflow for aryl trifluoromethylation.
VI. Conclusion: A Cornerstone of Modern Medicinal Chemistry
The trifluoromethyl group has firmly established itself as a cornerstone of modern medicinal chemistry. Its unique ability to simultaneously enhance metabolic stability, modulate lipophilicity, and improve binding affinity provides a powerful and multifaceted strategy for overcoming common drug development challenges. The case studies of successful drugs like bicalutamide and fluoxetine serve as potent testaments to the transformative impact of this seemingly simple functional group.
As our understanding of the intricate interplay between chemical structure and biological function continues to evolve, and as synthetic methodologies for its introduction become even more sophisticated, the strategic application of the trifluoromethyl group is poised to play an increasingly vital role in the discovery and development of the next generation of innovative medicines.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jelsciences.com [jelsciences.com]
- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of bicalutamide with other antiandrogens - Wikipedia [en.wikipedia.org]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Pharmacokinetics of DFN-15, a Novel Oral Solution of Celecoxib, Versus Celecoxib 400-mg Capsules: A Randomized Crossover Study in Fasting Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sites.ualberta.ca [sites.ualberta.ca]
The Structure-Activity Relationship of 2-Chloro-6-(trifluoromethyl)pyrazine Analogs: A Comparative Guide for Kinase Inhibitor Design
For Immediate Release to the Scientific Community
In the landscape of modern drug discovery, particularly within oncology and inflammatory diseases, the pyrazine scaffold has emerged as a privileged structure for the development of potent and selective kinase inhibitors.[1][2] The inherent electronic properties of the pyrazine ring, with its two nitrogen atoms, facilitate crucial hydrogen bond interactions within the ATP-binding sites of various kinases.[3] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for a specific, yet underexplored, class of pyrazine derivatives: 2-Chloro-6-(trifluoromethyl)pyrazine analogs.
While extensive, direct SAR studies on this exact scaffold are not widely published, this guide synthesizes data from closely related 2,6-disubstituted pyrazine series to provide actionable insights for researchers and drug development professionals. By examining the impact of substitutions at various positions of the pyrazine core, we aim to elucidate the key determinants of kinase inhibitory activity and selectivity.
The this compound Core: A Foundation for Kinase Inhibition
The this compound moiety presents a unique combination of chemical features that make it an attractive starting point for kinase inhibitor design. The trifluoromethyl group is a strong electron-withdrawing group, which can influence the overall electronics of the pyrazine ring and potentially enhance binding affinity. The chlorine atom at the 2-position serves as a versatile chemical handle for introducing a variety of substituents through nucleophilic aromatic substitution reactions, allowing for the exploration of different chemical spaces to optimize potency and selectivity.
Comparative Structure-Activity Relationship Analysis
The SAR of pyrazine-based kinase inhibitors is highly dependent on the nature and position of substituents on the pyrazine ring. The following sections compare the impact of modifications at key positions, drawing on data from analogous pyrazine series to predict the SAR trends for this compound derivatives.
The Critical Role of the 2-Position Substituent
The substituent at the 2-position of the pyrazine ring often plays a pivotal role in establishing key interactions with the hinge region of the kinase ATP-binding pocket. In many pyrazine-based inhibitors, an amino group or a substituted amine at this position acts as a hydrogen bond donor, forming a crucial interaction with the backbone of the kinase hinge.
Table 1: Comparison of 2-Position Analogs in a Generic Pyrazine Kinase Inhibitor Scaffold
| Compound ID | 2-Position Substituent | Kinase Inhibition (IC50, nM) | Rationale for Design |
| 1a | -Cl | >10,000 | Starting material, lacks hinge-binding motif. |
| 1b | -NH2 | 500 | Introduction of a hydrogen bond donor. |
| 1c | -NHMe | 250 | Small alkyl substitution can improve potency. |
| 1d | -NH-cPr | 120 | Cyclopropyl group may offer favorable hydrophobic interactions. |
| 1e | -NH-Ph | 85 | Phenyl group can access additional binding pockets. |
Note: The data in this table is illustrative and compiled from general trends observed in pyrazine kinase inhibitor literature.
The causal logic behind these modifications is to systematically probe the steric and electronic requirements of the hinge region. The progression from a simple amino group to larger, more complex substituents allows for the optimization of van der Waals and hydrophobic interactions, leading to enhanced potency.
Exploring the 5-Position for Selectivity
While the 2-position is often crucial for potency, substitutions at the 5-position of the pyrazine ring can significantly influence selectivity among different kinases. This position often points towards the solvent-exposed region of the ATP-binding site, providing an opportunity to introduce larger, more diverse functional groups that can exploit differences in the topology of various kinase active sites.
Table 2: Impact of 5-Position Substitution on Kinase Selectivity
| Compound ID | 5-Position Substituent | Kinase A (IC50, nM) | Kinase B (IC50, nM) | Selectivity (B/A) |
| 2a | -H | 100 | 300 | 3 |
| 2b | -Me | 80 | 500 | 6.25 |
| 2c | -OMe | 120 | 1200 | 10 |
| 2d | -Morpholine | 90 | >10,000 | >111 |
Note: The data in this table is illustrative and based on general principles of kinase inhibitor design.
The introduction of a bulky and polar group like morpholine can dramatically improve selectivity by creating steric clashes with the active sites of off-target kinases while maintaining or improving affinity for the target kinase.
Experimental Protocols for SAR Elucidation
To enable researchers to validate the predicted SAR trends, this section provides detailed protocols for the synthesis of this compound analogs and for the evaluation of their kinase inhibitory activity.
General Synthetic Scheme
The synthesis of diverse 2-amino-6-(trifluoromethyl)pyrazine analogs typically starts from the commercially available this compound.
Caption: General synthetic route to 2-amino-6-(trifluoromethyl)pyrazine analogs.
Step-by-Step Protocol for Nucleophilic Aromatic Substitution:
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dioxane or toluene) is added the desired amine (1.2 eq).
-
A palladium catalyst (e.g., Pd2(dba)3, 0.05 eq) and a ligand (e.g., Xantphos, 0.1 eq) are added, followed by a base (e.g., Cs2CO3, 2.0 eq).
-
The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 2-amino-6-(trifluoromethyl)pyrazine analog.
In Vitro Kinase Inhibition Assay (Biochemical)
A standard method to determine the potency of the synthesized compounds is a biochemical kinase assay.
Caption: Workflow for an in vitro biochemical kinase assay.
Step-by-Step Protocol:
-
Prepare a reaction buffer containing the kinase, a peptide substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a kinase inhibitor or a chelating agent.
-
Measure the amount of phosphorylated substrate or ADP produced using a suitable detection method (e.g., luminescence-based assay).
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Kinase Inhibition Assay
To assess the activity of the compounds in a more biologically relevant context, a cellular assay is essential.
Step-by-Step Protocol:
-
Seed cells that overexpress the target kinase in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with the test compounds at various concentrations for a specific duration (e.g., 2 hours).
-
Lyse the cells and perform a Western blot or an ELISA to measure the phosphorylation level of a known downstream substrate of the target kinase.
-
Normalize the phosphorylation signal to the total protein concentration or a housekeeping protein.
-
Calculate the IC50 value by plotting the percentage of inhibition of substrate phosphorylation against the logarithm of the inhibitor concentration.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Based on the analysis of related pyrazine series, the SAR is likely to be driven by the introduction of a hydrogen-bond-donating group at the 2-position to interact with the kinase hinge. Furthermore, exploration of the 5-position with diverse substituents is anticipated to be a key strategy for achieving selectivity. The experimental protocols provided herein offer a roadmap for the synthesis and evaluation of new analogs based on this promising scaffold. Future work should focus on generating a focused library of compounds to build a detailed and specific SAR dataset for this chemical series, which will undoubtedly accelerate the discovery of new and effective kinase inhibitors for the treatment of human diseases.
References
A Senior Application Scientist's Guide to the Validation of Biological Activity for Novel Pyrazine Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazine Scaffold in Drug Discovery
Pyrazine, a 1,4-diazine, is a privileged heterocyclic scaffold in medicinal chemistry. Its unique electronic properties, including the ability of its two nitrogen atoms to act as hydrogen bond acceptors, make it a cornerstone for designing molecules that can effectively interact with biological targets.[1][2] Pyrazine derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neurological effects.[3][4][5] Several pyrazine-containing drugs, such as the anticancer agent Bortezomib and the antiviral Favipiravir, are already in clinical use, highlighting the therapeutic potential of this chemical class.[6][7]
This guide provides a comprehensive framework for the systematic validation of biological activity in novel pyrazine compounds. Moving beyond a simple checklist of assays, we will delve into the causality behind experimental choices, the design of self-validating protocols, and the logical progression from initial screening to preliminary mechanism-of-action studies. Our objective is to equip researchers with the strategic insights needed to rigorously assess their compounds and identify promising candidates for further development.
Phase 1: Foundational Screening - Establishing a Bioactivity Profile
The initial phase of validation involves broad-spectrum screening to identify the primary biological effects of the novel pyrazine compounds. The choice of initial assays should be guided by the intended therapeutic application or by screening against a diverse panel of activities if the target is unknown. The core principle here is to "fail fast, fail cheap," efficiently eliminating inactive compounds while identifying promising hits for further investigation.[8]
Cytotoxicity and Antiproliferative Activity: The Anticancer Gateway
Given that a vast number of pyrazine derivatives are investigated for their anticancer potential, a primary cytotoxicity screen is a logical starting point.[9][10][11] This initial assessment determines a compound's ability to inhibit cell growth or induce cell death, providing a first look at its potential as an anticancer agent.
Causality of Assay Selection: We begin with a simple, robust, and high-throughput method like the MTT assay. This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability.[12] A reduction in metabolic activity in the presence of the compound suggests either cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects. It is crucial to screen against a panel of cancer cell lines from different tissue origins (e.g., breast, colon, lung) to identify potential tissue-specific activity.[2][13]
Data Presentation: Comparative Antiproliferative Activity
The primary output of these assays is the half-maximal inhibitory concentration (IC50), the concentration of a compound required to inhibit cell growth by 50%. This quantitative measure is essential for comparing the potency of novel derivatives against each other and against established drugs.
| Compound ID | Pyrazine Derivative Class | MCF-7 (Breast) IC50 (µM)[13] | A549 (Lung) IC50 (µM)[13] | HCT116 (Colon) IC50 (µM)[13] | Reference Drug (Doxorubicin) IC50 (µM) |
| Compound A | Chalcone-Pyrazine | 9.1 | > 40 | 15.2 | ~0.8 |
| Compound B | Chalcone-Pyrazine | 0.18 | 1.2 | 3.19 | ~0.8 |
| Compound C | Coumarin-Pyrazine | 86.9 | > 40 | 0.9 | ~0.8 |
| Novel Pyrazine 1 | [Your Class] | Test Result | Test Result | Test Result | ~0.8 |
| Novel Pyrazine 2 | [Your Class] | Test Result | Test Result | Test Result | ~0.8 |
Note: Data presented are representative values from literature to illustrate comparative analysis.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
This protocol is designed to be self-validating through the inclusion of multiple controls.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Preparation: Prepare a stock solution of the novel pyrazine compound in a suitable solvent (e.g., DMSO). Create a series of dilutions in cell culture medium to achieve the final desired concentrations.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound.
-
Crucial Controls:
-
Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used for the test compounds. This validates that the solvent itself is not toxic.
-
Untreated Control: Cells treated with culture medium only. This represents 100% cell viability.
-
Positive Control: Cells treated with a known cytotoxic drug (e.g., Doxorubicin). This validates that the assay system is responsive to cytotoxic agents.
-
-
-
Incubation: Incubate the plates for a standard period (e.g., 48 or 72 hours).[14]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results and determine the IC50 value using non-linear regression analysis.
Antimicrobial Activity: Combating Resistance
Pyrazine derivatives have also shown significant promise as antimicrobial agents.[15][16][17] Initial screening for this activity is typically performed using broth microdilution or agar disk diffusion methods against a panel of clinically relevant bacterial and fungal strains.
Causality of Assay Selection: The broth microdilution method is preferred for quantitative analysis as it determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that completely inhibits visible microbial growth.[16][18] This provides a clear endpoint for comparing potency. It is essential to test against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as differences in the cell wall structure can dramatically affect compound efficacy.[16]
Experimental Protocol: Broth Microdilution for MIC Determination
-
Strain Preparation: Grow microbial strains overnight in appropriate broth (e.g., Mueller-Hinton Broth for bacteria). Dilute the culture to achieve a standardized inoculum of ~5 x 10^5 CFU/mL.
-
Compound Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well plate using the appropriate broth.
-
Inoculation: Add the standardized microbial suspension to each well.
-
Crucial Controls:
-
Sterility Control: Broth only, no bacteria. This ensures the medium is not contaminated.
-
Growth Control: Broth with bacteria, no compound. This represents 100% growth and validates the viability of the inoculum.
-
Positive Control: A known antibiotic (e.g., Ampicillin[16] or Ciprofloxacin). This validates the sensitivity of the assay.
-
-
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.
Phase 2: Elucidating the Mechanism of Action (MoA)
Once a compound demonstrates potent activity in primary screens, the next critical step is to understand how it works. MoA studies provide invaluable information for lead optimization and predicting potential side effects.
Workflow for Biological Activity Validation
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. A Review on Diverse Biological Activity of Heterocyclic Nucleus Pyrazine and its Derivatives: A Key for the Researchers [ouci.dntb.gov.ua]
- 6. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery [mdpi.com]
- 7. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
- 9. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Anti-Cancer Agents in Medicinal Chemistry [stomuniver.ru]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis and preliminary evaluation of some pyrazine containing thiazolines and thiazolidinones as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Quantum Mechanical Calculations of Pyrazine Reactivity
For researchers, medicinal chemists, and professionals in drug development, understanding the reactivity of heterocyclic scaffolds like pyrazine is paramount. Pyrazine and its derivatives are integral components of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] Their biological activity and chemical behavior are intrinsically linked to their electronic structure. This guide provides an in-depth comparison of quantum mechanical (QM) methods to predict and rationalize the reactivity of pyrazine, offering both theoretical insights and practical, step-by-step protocols to empower your research.
The Significance of Pyrazine in Drug Discovery
The pyrazine nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs with diverse therapeutic applications.[3] Notable examples include the anti-tuberculosis agent pyrazinamide, the diuretic amiloride, and the anticancer drug bortezomib.[3] The strategic placement of two nitrogen atoms in the aromatic ring significantly influences the molecule's electronic distribution, dipole moment, and hydrogen bonding capabilities, all of which are critical for drug-receptor interactions.[3][4] Computational studies have demonstrated that the pyrazine moiety is not merely an aromatic isostere but an active participant in molecular interactions with protein targets.[5] Therefore, the ability to accurately model its reactivity is a cornerstone of rational drug design.
Comparing the Arsenal of Quantum Mechanical Methods
The selection of an appropriate QM method is a critical decision that balances computational cost with desired accuracy. For pyrazine reactivity, several methods are commonly employed, each with its own strengths and limitations.
Density Functional Theory (DFT): The Workhorse of Computational Chemistry
Density Functional Theory (DFT) has emerged as the most widely used QM method for studying organic molecules due to its favorable balance of accuracy and computational efficiency.[6] DFT methods approximate the complex many-electron wavefunction by focusing on the electron density. The choice of the exchange-correlation functional is the most critical aspect of a DFT calculation.
A comparative study on the dimerization of pyrazine and its derivatives highlights the performance differences between popular functionals.
| Functional | Description | Performance for Pyrazine Dimerization (kcal/mol) | Key Strengths |
| B3LYP | Hybrid GGA | -3.5[7] | A widely used and well-benchmarked functional, often providing good geometries. |
| M06-2X | Hybrid meta-GGA | -5.8[7] | Generally performs well for non-covalent interactions and thermochemistry. |
| ωB97X-D | Range-separated hybrid with dispersion correction | -6.2[7] | Explicitly accounts for dispersion forces, crucial for studying intermolecular interactions. |
As the data suggests, for phenomena where non-covalent interactions are significant, such as dimerization or ligand-receptor binding, dispersion-corrected functionals like ωB97X-D provide more accurate results. For general-purpose geometry optimizations and electronic structure analysis, B3LYP remains a robust choice.
Wavefunction-Based Methods: The Pursuit of Higher Accuracy
For situations demanding higher accuracy, particularly for excited states and reaction barriers, wavefunction-based methods are often employed.
-
Møller-Plesset Perturbation Theory (MP2): This is one of the simplest methods to include electron correlation beyond the Hartree-Fock approximation. It is a good choice for systems where DFT may be unreliable.
-
Coupled Cluster (CC) Theory: Methods like CCSD(T) (Coupled Cluster with Singles, Doubles, and perturbative Triples) are often considered the "gold standard" in quantum chemistry for their high accuracy in calculating energies.[8] However, their computational cost is significantly higher than DFT and MP2.
-
Complete Active Space Second-order Perturbation Theory (CASPT2): This multireference method is particularly well-suited for studying excited states and systems with significant static correlation.
Key Reactivity Descriptors and Their Calculation
Quantum mechanical calculations provide a wealth of information that can be distilled into key descriptors of reactivity.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's susceptibility to electrophilic and nucleophilic attack, respectively. A smaller HOMO-LUMO gap generally implies higher reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP visualizes the charge distribution around a molecule, highlighting electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites).
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and donor-acceptor interactions within a molecule.
-
Fukui Functions: These functions quantify the change in electron density at a particular point when an electron is added or removed, providing a more sophisticated measure of local reactivity for electrophilic, nucleophilic, and radical attacks.
Practical Protocols for Calculating Pyrazine Reactivity
Here, we provide step-by-step protocols for common reactivity calculations using two popular quantum chemistry software packages: ORCA and Gaussian.
Protocol 1: Predicting the Regioselectivity of Electrophilic Aromatic Substitution on Pyrazine
The electron-deficient nature of the pyrazine ring makes it generally resistant to electrophilic aromatic substitution.[9] However, when the reaction does occur, predicting the site of attack is crucial. We can achieve this by calculating the relative energies of the intermediates formed upon electrophilic attack at different positions.
Caption: Workflow for predicting the regioselectivity of electrophilic substitution.
Explanation of Keywords:
-
! B3LYP def2-SVP OPT FREQ: This line specifies the calculation settings. B3LYP is the exchange-correlation functional, def2-SVP is the basis set, OPT requests a geometry optimization, and FREQ requests a frequency calculation to confirm the nature of the stationary point.
-
%pal nprocs 8 end: This block specifies the parallelization settings, in this case, using 8 processor cores.
-
* xyzfile 1 1 pyrazine_Br_intermediate.xyz: This line indicates that the molecular geometry will be read from the file pyrazine_Br_intermediate.xyz. The 1 1 specifies a charge of +1 and a spin multiplicity of 1 (singlet).
Explanation of Keywords:
-
%nprocshared=8: Specifies the use of 8 processor cores.
-
%mem=16GB: Allocates 16 gigabytes of memory.
-
#p B3LYP/6-31G(d) Opt Freq: Specifies the B3LYP functional with the 6-31G(d) basis set for a geometry optimization (Opt) followed by a frequency calculation (Freq).
-
Pyrazine-Br Intermediate: A descriptive title for the calculation.
-
1 1: Specifies a charge of +1 and a spin multiplicity of 1.
Protocol 2: Calculating the Activation Energy of a Reaction
Understanding the kinetics of a reaction requires the calculation of the activation energy, which is the energy difference between the transition state (TS) and the reactants.
Caption: Workflow for calculating the activation energy of a reaction.
Explanation of Keywords:
-
OPT(TS, CalcAll): This requests a transition state optimization using an initial Hessian calculated at the start of the optimization.
Explanation of Keywords:
-
Opt(TS,CalcFC): This requests a transition state optimization (TS) and calculates the force constants at the first point (CalcFC) to guide the search.
Application in Drug Development: From Theory to Practice
The insights gained from quantum mechanical calculations of pyrazine reactivity directly inform several stages of the drug development pipeline.
-
Lead Optimization: By understanding how substituents affect the electronic properties and reactivity of the pyrazine ring, medicinal chemists can rationally design analogs with improved potency, selectivity, and metabolic stability. For instance, Quantitative Structure-Activity Relationship (QSAR) studies on pyrazine derivatives have successfully correlated computed electronic descriptors with biological activities like cytotoxicity.[7][9]
-
Metabolism Prediction: The sites on a drug molecule most susceptible to metabolic transformation (e.g., oxidation by cytochrome P450 enzymes) often correlate with regions of high electron density or susceptibility to radical attack. QM calculations can predict these sites, allowing for proactive modification of the molecule to block or slow down metabolism.
-
Toxicity Prediction: The reactivity of a molecule can be linked to its potential for toxicity. For example, the ability of a compound to act as a Michael acceptor, which can be predicted from its electronic structure, is a known mechanism for idiosyncratic drug toxicity.
Conclusion
Quantum mechanical calculations are an indispensable tool for elucidating the reactivity of pyrazine and its derivatives. By carefully selecting the appropriate computational method and leveraging key reactivity descriptors, researchers can gain a deep understanding of the chemical behavior of this important heterocyclic scaffold. The practical protocols and workflows provided in this guide serve as a starting point for integrating these powerful computational techniques into your research, ultimately accelerating the discovery and development of novel pyrazine-based therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazine [webbook.nist.gov]
- 5. UVVis spectroscopy - ORCA 5.0 tutorials [faccts.de]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characterization and biological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
A Researcher's Guide to the X-ray Crystallography of 2-Chloro-6-(trifluoromethyl)pyrazine Derivatives: Unveiling Molecular Architecture for Drug Discovery
Abstract
Derivatives of 2-Chloro-6-(trifluoromethyl)pyrazine represent a class of heterocyclic compounds with significant potential in medicinal chemistry and drug development. Their unique electronic properties, stemming from the electron-withdrawing nature of both the chloro and trifluoromethyl substituents, make them attractive scaffolds for designing novel therapeutic agents. A deep understanding of their three-dimensional structure at the atomic level is paramount for rational drug design, enabling the optimization of interactions with biological targets. X-ray crystallography stands as the definitive method for elucidating these solid-state structures. This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth technical overview of the X-ray crystallographic analysis of this compound derivatives. While a definitive crystal structure for the parent compound is not publicly available at the time of this publication, this guide furnishes a robust framework for its determination and analysis, drawing upon established protocols and comparative data from closely related structures.
Introduction: The Significance of Substituted Pyrazines in Medicinal Chemistry
Pyrazine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms in a 1,4-disposition, is a privileged scaffold in medicinal chemistry. Its derivatives are integral components of numerous FDA-approved drugs and clinical candidates, exhibiting a wide spectrum of biological activities, including anticancer, antibacterial, and antiviral properties. The introduction of specific substituents onto the pyrazine core allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target-binding affinity.
The this compound scaffold is of particular interest due to the synergistic effects of its substituents. The chlorine atom can act as a leaving group for further functionalization through cross-coupling reactions, while the trifluoromethyl group often enhances metabolic stability and binding affinity by modulating the electronic landscape of the molecule. Elucidating the precise three-dimensional arrangement of these and other appended functional groups through X-ray crystallography is crucial for understanding structure-activity relationships (SAR) and for the rational design of next-generation therapeutics.
The Crystallographic Workflow: From Powder to Structure
The journey from a synthesized this compound derivative to its fully refined crystal structure is a multi-step process that demands precision and a systematic approach. The general workflow is outlined below.
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Part 1: Synthesis and Purification
The synthesis of this compound derivatives typically involves multi-step organic reactions. A common strategy is the functionalization of a pre-existing pyrazine core. For instance, a nucleophilic aromatic substitution on 2,6-dichloropyrazine could be employed to introduce a trifluoromethyl group, although direct trifluoromethylation reactions are also prevalent.
It is imperative that the final compound is of high purity (>98%) for successful crystallization. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality. Standard purification techniques such as flash column chromatography and recrystallization are essential.
Part 2: Crystallization: The Art and Science of Growing Quality Crystals
Obtaining a single crystal of suitable size and quality is often the most challenging step in X-ray crystallography.[1] For small organic molecules like this compound derivatives, several crystallization techniques can be employed. The choice of solvent is critical and can significantly influence crystal habit and quality.
Experimental Protocol: Crystallization Screening
-
Solvent Selection: Begin by testing the solubility of the purified compound in a range of common solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile, toluene) at room temperature and upon heating. An ideal solvent for slow evaporation or cooling is one in which the compound is sparingly soluble at room temperature but readily soluble when heated.
-
Slow Evaporation:
-
Prepare a nearly saturated solution of the compound in a suitable solvent in a small, clean vial.
-
Cover the vial with a cap that has a small pinhole or with parafilm perforated with a needle.
-
Allow the solvent to evaporate slowly and undisturbed over several days to weeks.
-
-
Slow Cooling:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Allow the solution to cool slowly to room temperature.
-
If no crystals form, the solution can be placed in a refrigerator (4 °C) or freezer (-20 °C) to induce crystallization.
-
-
Vapor Diffusion:
-
Dissolve the compound in a small amount of a relatively non-volatile solvent in which it is soluble.
-
Place this solution in a small open vial.
-
Place the small vial inside a larger, sealed container that contains a more volatile solvent in which the compound is insoluble (the "anti-solvent").
-
The anti-solvent will slowly diffuse into the primary solvent, reducing the solubility of the compound and promoting crystal growth.
-
-
Solvent Layering:
-
Dissolve the compound in a small amount of a dense solvent.
-
Carefully layer a less dense, miscible anti-solvent on top.
-
Crystals may form at the interface between the two solvents.
-
Part 3: X-ray Diffraction Data Collection
Once a suitable single crystal (typically 0.1-0.3 mm in each dimension) is obtained, it is mounted on a goniometer and placed in the X-ray beam of a diffractometer. Modern diffractometers are equipped with sensitive detectors (e.g., CCD or CMOS) that collect the diffraction pattern as the crystal is rotated.
Experimental Protocol: Data Collection
-
Crystal Mounting: A well-formed crystal is selected under a microscope and mounted on a loop or a glass fiber using a cryoprotectant oil.
-
Data Collection Strategy: The crystal is cooled in a stream of cold nitrogen gas (typically to 100 K) to minimize thermal motion of the atoms and radiation damage. A series of diffraction images are collected as the crystal is rotated.
-
Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and angles of the unit cell, the basic repeating unit of the crystal lattice.
-
Data Integration: The intensity of each diffraction spot is measured and integrated. This process also involves scaling the data from different images to create a consistent dataset.
Part 4: Structure Solution, Refinement, and Analysis
The collected diffraction data is a reciprocal space representation of the crystal's electron density. A mathematical process called a Fourier transform is used to convert these data into a three-dimensional electron density map.
-
Structure Solution: The initial phases of the structure factors are determined using direct methods or Patterson methods, which are computational algorithms that can often solve the structure of small molecules ab initio.
-
Structure Refinement: An atomic model is built into the electron density map. The positions and anisotropic displacement parameters of the atoms are then refined against the experimental data using a least-squares minimization process.
-
Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy.
Comparative Analysis: Insights from a Structurally Related Pyrazine Derivative
While the crystal structure of this compound is not available, we can gain valuable insights by examining the crystal structure of a related compound. For illustrative purposes, let's consider the hypothetical crystallographic data for a derivative, "Compound X," which incorporates the this compound moiety.
Table 1: Hypothetical Crystallographic Data for a this compound Derivative (Compound X)
| Parameter | Value |
| Chemical Formula | C₁₀H₅ClF₃N₃O |
| Formula Weight | 291.62 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.543(2) |
| b (Å) | 12.123(3) |
| c (Å) | 10.987(3) |
| α (°) | 90 |
| β (°) | 105.45(1) |
| γ (°) | 90 |
| Volume (ų) | 1098.5(5) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.762 |
| R-factor (%) | 4.5 |
| Goodness-of-fit | 1.05 |
Analysis of the Hypothetical Structure of Compound X:
-
Bond Lengths and Angles: The C-Cl and C-CF₃ bond lengths would be of primary interest. Typical C-Cl bond lengths in aromatic systems are around 1.74 Å, while C-CF₃ bonds are approximately 1.50 Å. Deviations from these values could indicate unusual electronic effects. The bond angles within the pyrazine ring would reveal any distortion from ideal planar geometry.
-
Intermolecular Interactions: A key aspect of crystal engineering and its relevance to drug design is the analysis of intermolecular interactions. In the crystal lattice of Compound X, one would look for hydrogen bonds, halogen bonds (C-Cl···N or C-Cl···O), and π-π stacking interactions between the pyrazine rings. These interactions govern the crystal packing and can provide insights into how the molecule might interact with a protein binding site.
-
Conformational Analysis: If the derivative has flexible side chains, their conformation in the solid state would be determined. This provides a snapshot of a low-energy conformation that the molecule can adopt.
Conclusion and Future Directions
X-ray crystallography is an indispensable tool for the structural elucidation of novel this compound derivatives. While the challenge of obtaining high-quality single crystals remains a significant hurdle, the detailed protocols and analytical framework presented in this guide provide a clear path forward for researchers in this exciting field. The determination of the crystal structure of the parent this compound and its derivatives will undoubtedly accelerate the rational design of new and more effective therapeutic agents. The crystallographic data, once obtained, should be deposited in the Cambridge Structural Database (CSD) to benefit the wider scientific community.
References
Safety Operating Guide
Guide to the Proper Disposal of 2-Chloro-6-(trifluoromethyl)pyrazine: A Senior Application Scientist's Protocol
This guide provides an in-depth, procedural framework for the safe handling and disposal of 2-Chloro-6-(trifluoromethyl)pyrazine. Developed for researchers, scientists, and drug development professionals, this document moves beyond simple checklists to instill a deep understanding of the chemical's hazard profile and the causality behind each procedural step. Our objective is to ensure your operational safety and maintain strict regulatory compliance, building a foundation of trust through scientific integrity.
Foundational Knowledge: Understanding the Hazard Profile
Proper disposal is the final step in a chemical's lifecycle; its principles are rooted in a comprehensive understanding of the substance's intrinsic hazards. This compound is a halogenated heterocyclic compound whose structure necessitates rigorous safety protocols. Its combination of a chlorinated pyrazine ring and a trifluoromethyl group contributes to its reactivity and toxicological profile.
The primary hazards associated with this compound are significant. It is classified as acutely toxic and can be harmful or fatal if swallowed, inhaled, or comes into contact with skin.[1][2][3] It is also a potent irritant, capable of causing serious damage to the eyes and skin, as well as respiratory irritation.[3][4][5] The thermal decomposition of this compound is particularly dangerous, as it can release highly toxic and corrosive gases, including hydrogen chloride, hydrogen fluoride, nitrogen oxides, and carbon oxides.[1][2]
This inherent risk profile is why adherence to a meticulous disposal plan is not merely a regulatory requirement but a critical component of laboratory safety.
| Hazard Classification | GHS Hazard Statement | Signal Word |
| Acute Toxicity | H301/H302: Toxic/Harmful if swallowed.[1][3] | Danger |
| H311/H312: Toxic/Harmful in contact with skin.[1][6] | ||
| H331: Toxic if inhaled.[1][6] | ||
| Skin Corrosion/Irritation | H315: Causes skin irritation.[3][4] | Warning |
| Eye Damage/Irritation | H319: Causes serious eye irritation.[3][4] | Warning |
| Respiratory Irritation | H335: May cause respiratory irritation.[3][4] | Warning |
Pre-Disposal Operations: Safe Handling and Storage
The principle of "cradle-to-grave" responsibility for hazardous waste, a cornerstone of regulations from the Environmental Protection Agency (EPA), begins with how a chemical is handled and stored long before it is designated as waste.[7]
Engineering Controls and Personal Protective Equipment (PPE)
Your primary line of defense is to minimize exposure. All handling of this compound must occur within a certified chemical fume hood to control the inhalation hazard.
The selection of PPE is non-negotiable and must be based on a thorough risk assessment. The following table outlines the minimum required PPE.
| Body Part | Protection | Rationale and Standard |
| Hands | Nitrile or other chemically resistant gloves. | To prevent dermal absorption. Dispose of contaminated gloves after use in accordance with good laboratory practices.[8] |
| Eyes/Face | Safety glasses with side shields and a face shield. | Use equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU) to protect against splashes and dust.[1] |
| Body | Laboratory coat. | To prevent contamination of personal clothing.[4] |
| Respiratory | NIOSH/MSHA-approved respirator. | Required if working outside a fume hood or if exposure limits are exceeded.[6][9] |
Storage Protocols
Proper storage prevents accidental release and degradation of the chemical.
-
Container: Store in the original, tightly-closed container in a dry, cool, and well-ventilated place.[1][4]
-
Security: The substance should be stored in a locked-up area to restrict access.[1][4]
-
Segregation: Keep away from incompatible materials such as strong oxidizing agents, bases, and amines.[6]
Spill and Exposure Emergency Response
A spill of this compound is a hazardous waste generation event. The immediate priority is to contain the spill and ensure personnel safety.
Spill Cleanup Protocol
-
Evacuate: Evacuate all non-essential personnel from the immediate area.[1]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
PPE: Don the full PPE outlined in Section 2.
-
Containment: Prevent further spillage and stop the material from entering drains or waterways.[1][4]
-
Cleanup: For solid spills, carefully sweep up the material, avoiding dust formation, and place it into a suitable, closed, and labeled container for disposal.[1][10] For liquid spills, absorb with an inert material (e.g., vermiculite, dry sand) and shovel into a labeled container.
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: The container with the spilled material and cleanup supplies is now hazardous waste and must be disposed of following the protocol in Section 4.
First-Aid Measures
-
Inhalation: Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2][6]
-
Skin Contact: Immediately remove all contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2][11]
The Core Directive: Waste Disposal Protocol
The disposal of this compound is strictly regulated. As a substance containing both chlorine and fluorine atoms bonded to a carbon structure, it must be managed as a halogenated organic waste .[12] Mixing this with non-halogenated waste streams is a costly and non-compliant error, as it forces the entire mixture to be treated as the more hazardous halogenated category.[7]
Step 1: Waste Segregation and Characterization
The first and most critical step is correct segregation. This decision process ensures the waste stream is managed safely and efficiently.
Caption: Waste segregation decision workflow for this compound.
Step 2: Containment and Labeling
-
Container: Use a designated, leak-proof, and chemically compatible container. Keep the container tightly closed except when adding waste.[4]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Toxic," "Irritant"). The accumulation start date must also be clearly visible.
Step 3: Approved Disposal Method
Federal and state regulations prohibit the land disposal of many halogenated organic compounds.[13][14] The accepted and most effective method for destroying this type of chemical is high-temperature incineration .
-
Procedure: The material should be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and a scrubber.[1]
-
Causality: The high temperatures of incineration are necessary to break the strong carbon-halogen bonds. The afterburner ensures complete destruction of any residual organic compounds. Critically, the scrubber is required to neutralize the acidic gases (hydrogen chloride and hydrogen fluoride) that are produced during combustion, preventing their release into the atmosphere.[1][13]
Step 4: Regulatory Compliance
It is the waste generator's legal responsibility to ensure disposal is performed in compliance with all regulations.[4]
-
Engage Professionals: Contact a licensed, professional hazardous waste disposal company to handle the transport and destruction of the material.[1][15]
-
Documentation: Maintain all records related to the disposal (manifests, etc.) as required by the EPA and local authorities.
-
Consult Regulations: Always consult federal (40 CFR § 261.3), state, and local hazardous waste regulations to ensure complete and accurate classification and disposal procedures.[4]
Conclusion: A Commitment to a Culture of Safety
The proper disposal of this compound is a non-negotiable aspect of responsible chemical research. By understanding the 'why' behind each step—from the compound's inherent hazards to the specific technologies required for its destruction—we move from mere compliance to a deeply ingrained culture of safety. This protocol serves as a direct, actionable guide to protect yourself, your colleagues, and the environment.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. aksci.com [aksci.com]
- 5. chemical-label.com [chemical-label.com]
- 6. fishersci.be [fishersci.be]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 8. afgsci.com [afgsci.com]
- 9. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 10. fishersci.com [fishersci.com]
- 11. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 12. bucknell.edu [bucknell.edu]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 14. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 15. echemi.com [echemi.com]
Navigating the Synthesis of 2-Chloro-6-(trifluoromethyl)pyrazine: A Guide to Safe Handling and Disposal
For Immediate Reference: A comprehensive operational and safety guide for researchers, scientists, and drug development professionals engaged in the use of 2-Chloro-6-(trifluoromethyl)pyrazine. This document provides essential protocols for personal protective equipment (PPE), safe handling, and compliant disposal, ensuring both personal safety and environmental integrity.
The following guide is designed to provide a deep, procedural understanding of the safe handling of this compound, a halogenated pyrazine derivative. Its reactivity and potential hazards necessitate a thorough and proactive approach to laboratory safety. This guide moves beyond a simple checklist to explain the rationale behind each safety measure, fostering a culture of informed caution.
Understanding the Hazard: Chemical Profile of this compound
A foundational aspect of safe handling is a comprehensive understanding of the chemical's properties and associated hazards. This compound is a substituted pyrazine, a class of heterocyclic aromatic organic compounds. The presence of both a chlorine atom and a trifluoromethyl group significantly influences its reactivity and toxicological profile.
| Property | Value | Source |
| Molecular Formula | C₅H₂ClF₃N₂ | [1] |
| Molecular Weight | 182.53 g/mol | [1] |
| Appearance | Clear, colorless liquid | [1] |
| Boiling Point | 141.2 ± 35.0 °C (Predicted) | [1] |
| Density | 1.504 ± 0.06 g/cm³ (Predicted) | [1] |
Key hazards associated with this compound include:
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[2][3]
-
Respiratory Irritation: May cause respiratory irritation.[2][3]
-
Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[3][4]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and consistent use of appropriate PPE is non-negotiable when handling this compound. The rationale for each piece of equipment is grounded in mitigating the specific hazards posed by this chemical.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and vapors that can cause serious eye irritation or damage.[2][5] |
| Hand Protection | Nitrile or neoprene gloves. Double-gloving is recommended. | Provides a barrier against skin contact, which can cause irritation. Aromatic and halogenated hydrocarbons can attack many glove materials; therefore, selecting a resistant material is critical.[5][6] Regularly inspect gloves for any signs of degradation. |
| Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes. | Minimizes skin exposure to accidental spills.[7] |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is necessary when handling outside of a certified chemical fume hood or in poorly ventilated areas. | Protects the respiratory tract from potentially irritating and harmful vapors.[7][8] |
Experimental Workflow for Safe Handling
Caption: This flowchart illustrates the key stages for the safe handling of this compound.
Procedural Steps and Rationale:
-
Designate and Prepare a Work Area: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[9] The work surface should be clean and free of incompatible materials.
-
Assemble and Don PPE: Before handling the chemical, ensure all required PPE is readily available and properly worn. This is a critical step to prevent accidental exposure.[10]
-
Gather Materials: Collect all necessary chemicals, solvents, and equipment before starting the experiment to minimize movement and potential for spills.
-
Dispensing: When dispensing the liquid, use techniques that minimize the generation of aerosols or vapors. A calibrated syringe or micropipette is recommended for accurate and safe transfer. Given its potential sensitivity, it is prudent to handle it under an inert atmosphere (e.g., nitrogen or argon), especially for reactions that are sensitive to air or moisture.[11][12]
-
Performing the Reaction: Maintain constant vigilance during the reaction. Be aware of any unexpected changes in temperature, color, or gas evolution.
-
Decontamination: After the experiment, decontaminate all glassware and equipment that came into contact with this compound. This can typically be done by rinsing with an appropriate solvent (e.g., acetone or ethanol), followed by washing with soap and water.
-
Waste Disposal: All waste materials, including contaminated consumables (gloves, paper towels, etc.) and reaction byproducts, must be disposed of as hazardous waste.[1]
-
Doffing PPE: Remove PPE in a manner that prevents cross-contamination. Generally, gloves should be removed first, followed by the lab coat, and then eye protection.
-
Personal Hygiene: Immediately after removing PPE, wash your hands and any other exposed skin thoroughly with soap and water. Do not eat, drink, or smoke in the laboratory.[4]
Disposal Plan: Ensuring Environmental Compliance
Proper disposal of this compound and its associated waste is a critical component of responsible chemical management. As a halogenated organic compound, it is subject to specific regulations to prevent environmental contamination. The U.S. Environmental Protection Agency (EPA) regulates the disposal of halogenated organic compounds under the Resource Conservation and Recovery Act (RCRA).[8][9]
Disposal Workflow:
Caption: This diagram outlines the compliant disposal process for waste containing this compound.
Key Disposal Considerations:
-
Waste Segregation: It is imperative to segregate waste containing this compound from other waste streams. Specifically, it should be collected in a container designated for halogenated organic waste. This is because halogenated compounds often require specific treatment methods, such as high-temperature incineration, to ensure complete destruction and prevent the formation of toxic byproducts.[13]
-
Container Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "liquid waste" or "solid debris").
-
Storage: Store waste containers in a designated and secure satellite accumulation area, away from incompatible materials. The containers should be kept closed except when adding waste.
-
Regulatory Compliance: All disposal activities must be in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for the collection of hazardous waste.
By adhering to these detailed protocols, researchers can confidently and safely work with this compound, minimizing personal risk and ensuring the protection of the laboratory environment.
References
- 1. wku.edu [wku.edu]
- 2. molan.wdfiles.com [molan.wdfiles.com]
- 3. gloves.com [gloves.com]
- 4. ossila.com [ossila.com]
- 5. chemistry.osu.edu [chemistry.osu.edu]
- 6. safetyware.com [safetyware.com]
- 7. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
- 8. View Document - California Code of Regulations [govt.westlaw.com]
- 9. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 10. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 11. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 12. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
